molecular formula C12H8F2O2 B1580985 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 396-86-1

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Cat. No.: B1580985
CAS No.: 396-86-1
M. Wt: 222.19 g/mol
InChI Key: OXGQXNQNMPUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, more widely recognized in scientific literature as Bifluranol , is a fluorinated bibenzyl compound of significant interest in pharmacological and biochemical research . Its primary research value lies in its potent anti-androgenic activity , functioning as a selective androgen receptor inhibitor . The compound exerts its effect by binding to androgen receptors, thereby preventing the binding of natural androgens like testosterone and dihydrotestosterone . This mechanism disrupts the androgen receptor signaling pathway, making Bifluranol a critical tool for investigating hormone-dependent processes, with particular relevance to the study of prostate cancer . Researchers utilize Bifluranol as a model compound to explore the structure-activity relationships of anti-androgens and to study their effects on various biochemical pathways . Its unique fluorinated bibenzyl structure distinguishes it from other anti-androgens, such as Enzalutamide and Bicalutamide, providing distinct pharmacokinetic and pharmacodynamic properties for comparative studies . The synthesis of this compound involves advanced methodologies, such as lithiation-borylation-protodeboronation, to install adjacent tertiary benzylic stereocentres, ensuring high purity for research applications . Attention: This product is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGQXNQNMPUWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334504
Record name 3,3'-difluoro-4,4'-dihydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-86-1
Record name 3,3'-difluoro-4,4'-dihydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol (CAS 396-86-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol, registered under CAS number 396-86-1, is a fluorinated aromatic compound of significant interest to the scientific community. Also known by the systematic name 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, this molecule belongs to the class of substituted biphenyl diols. Its structure, featuring a biphenyl core with fluorine atoms positioned ortho to each hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and material science.

The strategic placement of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, acidity (pKa) of adjacent functional groups, and binding interactions with biological targets. Consequently, scaffolds like 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol are actively explored in drug discovery pipelines to optimize lead compounds and develop novel therapeutics with enhanced efficacy and pharmacokinetic profiles. This guide provides a comprehensive overview of its properties, a scientifically grounded synthesis protocol, analytical characterization methods, and critical safety considerations.

Section 1: Physicochemical and Computed Properties

A precise understanding of a molecule's physical and chemical properties is fundamental for its application in research. While experimental data for this specific compound is not widely published, its key properties can be reliably predicted using computational models and inferred from its structural analogues.

PropertyValue / DescriptionSource
IUPAC Name 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol-
Synonym 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol-
CAS Number 396-86-1-
Molecular Formula C₁₂H₈F₂O₂-
Molecular Weight 222.19 g/mol -
Predicted XLogP3 3.5PubChem
Predicted pKa 8.35 (most acidic)ChemAxon
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4 (2 OH, 2 F)PubChem
Rotatable Bonds 1PubChem
Appearance Expected to be an off-white to pale solid-

Note: Predicted values are derived from computational algorithms and should be confirmed experimentally.

Section 2: Synthesis and Characterization

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

Causality of Method Selection: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[1] Its advantages include mild reaction conditions, high functional group tolerance (including unprotected phenols), and the relatively low toxicity of boron-based reagents, making it an ideal choice for this synthesis.[2] The reaction couples an organoboron compound with an organohalide. A homocoupling of a suitable fluorinated phenylboronic acid derivative would be a logical approach.

Experimental Workflow:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Workup & Deprotection cluster_purification Purification Reactant 2-Fluoro-4-iodo-1-(methoxymethoxy)benzene Step1 Step 1: Miyaura Borylation - Form boronic ester in situ - Solvent: Dioxane or DMF - Heat (e.g., 80-100 °C) Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Base K₂CO₃ or Cs₂CO₃ (Base) Borane Bis(pinacolato)diboron (Boron Source) Step2 Step 2: Suzuki Homocoupling - In situ coupling of boronic ester - Maintain heat Step1->Step2 Workup Aqueous Workup - Quench reaction - Extract with organic solvent (e.g., EtOAc) - Dry and concentrate Step2->Workup Deprotection Acidic Deprotection - Treat with HCl in MeOH - Removes MOM protecting group Workup->Deprotection Purify Column Chromatography or Recrystallization Deprotection->Purify Product Final Product: 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol Purify->Product

Caption: Proposed one-pot Miyaura borylation/Suzuki homocoupling synthesis workflow.

Detailed Protocol:

  • Protection: The phenolic hydroxyl group of a starting material like 2-fluoro-4-iodophenol is first protected, for example, as a methoxymethyl (MOM) ether, to prevent side reactions. Base-promoted reactions on phenols can be prone to side reactions, necessitating this step for a clean synthesis.[3]

  • Reaction Setup: To a dry, inert-atmosphere flask, add the protected 2-fluoro-4-iodo-1-(methoxymethoxy)benzene, bis(pinacolato)diboron, a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate.[4]

  • Reaction Execution: Add a degassed solvent (e.g., dioxane or DMF) and heat the mixture (typically 80-100 °C) for several hours until starting material is consumed (monitored by TLC or LC-MS). The reaction first forms the boronic ester in situ, which then undergoes homocoupling.

  • Workup: Cool the reaction, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected biphenyl in a solvent like methanol and treat with an acid (e.g., 2M HCl). Stir at room temperature until the MOM group is cleaved.

  • Purification: Purify the final product by silica gel column chromatography or recrystallization to yield pure 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.

TechniqueExpected Results
¹H NMR Complex multiplets in the aromatic region (~6.8-7.5 ppm). The protons on the aromatic rings will show coupling to adjacent protons and long-range coupling to the fluorine atoms (³JHF, ⁴JHF). The phenolic -OH protons will appear as a broad singlet, which is exchangeable with D₂O.
¹³C NMR Aromatic carbons will appear in the ~110-160 ppm range. Carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JCF ≈ 240-250 Hz). Carbons two or three bonds away will show smaller C-F couplings.
¹⁹F NMR A single resonance is expected (as the two fluorine atoms are chemically equivalent), appearing as a multiplet due to coupling with nearby aromatic protons.
Mass Spec (HRMS) The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (C₁₂H₈F₂O₂).
IR Spectroscopy A broad absorption band around 3200-3500 cm⁻¹ (O-H stretch), sharp peaks in the 1500-1600 cm⁻¹ region (C=C aromatic stretch), and strong absorptions around 1100-1300 cm⁻¹ (C-F stretch).

Section 3: Applications in Research and Drug Development

The true value of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol lies in its potential as a molecular scaffold. The specific arrangement of its functional groups provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules.

The Role of Fluorine in Drug Design: The incorporation of fluorine is a well-established strategy in drug development. The C-F bond is exceptionally strong, and fluorine's high electronegativity and small size allow it to act as a "super hydrogen." In this molecule, the ortho-fluorine atoms exert significant electronic and steric effects.

  • Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism (e.g., hydroxylation) on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine increases the acidity of the adjacent phenolic hydroxyl groups. This can be critical for optimizing a molecule's binding affinity to a target protein, as it alters the ionization state at physiological pH.

  • Conformational Control: Steric repulsion between the ortho-fluorine atoms and the protons on the opposing ring can restrict rotation around the biphenyl C-C bond. This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing binding potency and selectivity.[5]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds with protein backbone amides or dipole-dipole interactions within a receptor's binding pocket.

G cluster_features Structural Features cluster_implications Functional Implications in Drug Design Core 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol (Core Scaffold) F_Atoms Ortho-Fluorine Atoms Core->F_Atoms OH_Groups Phenolic Hydroxyls Core->OH_Groups Biphenyl Biphenyl Core Core->Biphenyl Metabolism Increased Metabolic Stability (Metabolic Blocking) F_Atoms->Metabolism pKa Lowered Hydroxyl pKa (Modulated Acidity) F_Atoms->pKa Conformation Conformational Restriction (Improved Potency/Selectivity) F_Atoms->Conformation Binding Enhanced Target Binding (H-Bonding, Dipole Interactions) OH_Groups->Binding Solubility Modulated Lipophilicity (LogP) OH_Groups->Solubility Biphenyl->Conformation Biphenyl->Solubility

Caption: Relationship between structural features and their functional impact in drug design.

Section 4: Safety, Handling, and Toxicology

Trustworthiness and Data Extrapolation: Specific, comprehensive toxicological data for CAS 396-86-1 is not available in public databases. Therefore, a precautionary approach is mandatory. The safety and handling protocols described here are based on an expert assessment of structurally related compounds, such as other fluorinated phenols and biphenyls. This practice of extrapolating from known data is a cornerstone of chemical safety management for novel research compounds.

Fluorinated compounds can have a wide range of toxicological profiles, from inert to highly toxic.[6][7] Small molecule organofluorine compounds are often persistent and require careful handling.[8][9]

Extrapolated Hazard Profile

The following GHS classifications are based on typical hazards associated with fluorophenols.

Hazard ClassGHS Classification (Anticipated)Precautionary Statements
Acute Toxicity Warning: Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P280
Skin Irritation Warning: Causes skin irritation.P302+P352, P332+P313
Eye Irritation Warning: Causes serious eye irritation.P305+P351+P338, P337+P313
STOT-SE Warning: May cause respiratory irritation.P304+P340, P312
Self-Validating Handling Protocol

This protocol is designed to ensure user safety by assuming a moderate level of hazard, a standard and self-validating system in a research environment.

  • Engineering Controls:

    • Primary: All handling of the solid compound and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Verification: Ensure fume hood has a valid inspection sticker and proper airflow before beginning work.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield at all times.

    • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for handling neat material.

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

    • Verification: Inspect all PPE for integrity before each use.

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill and Waste Disposal:

    • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable solvent.

    • Waste: Dispose of all waste (unused material, contaminated PPE) as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diol is a strategically designed molecular scaffold with significant potential for application in advanced chemical research. While specific experimental data on the compound is sparse, its properties and behavior can be reliably inferred from established chemical principles. Its unique combination of a conformationally restricted biphenyl core, reactive hydroxyl groups, and metabolically robust ortho-fluorine atoms makes it a prime candidate for use as a building block in the synthesis of novel pharmaceuticals and functional materials. Adherence to rigorous, well-established synthesis, purification, and safety protocols is essential for its successful and safe application in the laboratory.

References

  • Google Patents. Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. Accessed January 26, 2026.
  • ResearchGate. (PDF) Toxicology of perfluorinated compounds. Accessed January 26, 2026. [Link]

  • PubMed. (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Accessed January 26, 2026. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Accessed January 26, 2026. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Accessed January 26, 2026. [Link]

  • Wikipedia. Ullmann reaction. Accessed January 26, 2026. [Link]

  • PubChem. 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol. Accessed January 26, 2026. [Link]

  • ResearchGate. (PDF) Bis(4,4′′-difluoro-1,1′:3′,1′′-terphenyl-2′-carboxylato-κO)tetrakis(methanol-κO)calcium methanol tetrasolvate. Accessed January 26, 2026. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Accessed January 26, 2026. [Link]

  • PubMed. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Accessed January 26, 2026. [Link]

  • PubMed. Toxicology of fluorine-containing monomers. Accessed January 26, 2026. [Link]

  • Fengchen Group. Pyridine BP EP USP CAS 110-86-1 Manufacturers and Suppliers. Accessed January 26, 2026. [Link]

  • PubMed. Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. Accessed January 26, 2026. [Link]

  • Loba Chemie. 110-86-1 CAS | PYRIDINE | High Purity Solvents | Article No. 00280. Accessed January 26, 2026. [Link]

  • Taylor & Francis. Ullmann reaction – Knowledge and References. Accessed January 26, 2026. [Link]

  • ACS Publications. Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Accessed January 26, 2026. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 26, 2026. [Link]

  • PubMed. Toxicology of the fluoroalkenes: review and research needs. Accessed January 26, 2026. [Link]

  • ChemicalSafetyFacts.org. PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries. Accessed January 26, 2026. [Link]

  • Organic Syntheses. (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Accessed January 26, 2026. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Accessed January 26, 2026. [Link]

  • Beilstein Journals. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Accessed January 26, 2026. [Link]

  • PubChem. (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Accessed January 26, 2026. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a fluorinated biphenol of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the biphenyl scaffold can profoundly influence a molecule's biological activity and physicochemical properties, making this compound a valuable building block for the development of novel therapeutic agents and advanced materials. This document details two primary, robust synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation. Each pathway is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and a critical analysis of the methodological choices. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of the synthesis of this important fluorinated biphenol.

Introduction: The Significance of Fluorinated Biphenols

Fluorine has emerged as a crucial element in modern drug design and materials science.[1][2] Its unique properties, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2] Biphenol structures are also a recurring motif in many biologically active compounds. The combination of these two features in molecules like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol makes them highly sought-after synthetic targets.

This guide will explore two powerful and versatile methods for the construction of the biaryl core of the target molecule:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, renowned for its high functional group tolerance and generally high yields.[3]

  • Ullmann Condensation: A copper-catalyzed reaction that forms a biaryl linkage from two aryl halides, a classic and still relevant method in organic synthesis.

The choice between these pathways will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions. This guide will provide the necessary details to make an informed decision and to successfully execute the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, reveals two primary disconnection points at the biaryl linkage, leading to the Suzuki-Miyaura and Ullmann strategies.

G cluster_suzuki Suzuki-Miyaura Disconnection cluster_ullmann Ullmann Disconnection target 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol suzuki_precursors 4-Bromo-2-fluorophenol + 3-Fluoro-4-hydroxyphenylboronic acid target->suzuki_precursors Pd-catalyzed C-C bond formation ullmann_precursors 4-Bromo-2-fluorophenol + 3-Fluoro-4-methoxyphenol (with subsequent demethylation) target->ullmann_precursors Cu-catalyzed C-C bond formation

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds and is particularly well-suited for the synthesis of biaryls.[3] This pathway involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Synthetic Strategy

The Suzuki-Miyaura synthesis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol involves three main stages:

  • Synthesis of Precursor 1: 4-Bromo-2-fluorophenol.

  • Synthesis of Precursor 2: 3-Fluoro-4-hydroxyphenylboronic acid.

  • Palladium-catalyzed cross-coupling of the two precursors.

G A 2-Fluorophenol B 4-Bromo-2-fluorophenol A->B Bromination H 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol B->H Suzuki-Miyaura Coupling (with G) C 3-Fluoro-4-methoxyaniline D 3-Fluoro-4-methoxyphenyl diazonium salt C->D Diazotization E 3-Fluoro-4-methoxybenzonitrile D->E Sandmeyer Reaction F 3-Fluoro-4-hydroxybenzoic acid E->F Hydrolysis & Demethylation G 3-Fluoro-4-hydroxyphenylboronic acid F->G Borylation (Conceptual)

Caption: Suzuki-Miyaura synthetic workflow.

Experimental Protocols

This procedure is adapted from established bromination protocols of fluorophenols.[4][5]

  • Materials: 2-Fluorophenol, Bromine, Dichloromethane, Water, Sodium bisulfite, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-fluorophenol (22.4 g, 0.2 mol) in dichloromethane (250 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to approximately 3°C in an ice bath.

    • Slowly add bromine (31.97 g, 0.2 mol) to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring the reaction mixture at ice bath temperature for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction by pouring the mixture into a beaker containing water (600 mL) and an excess of sodium bisulfite to neutralize any remaining bromine.

    • Transfer the mixture to a separatory funnel and separate the organic layer. Wash the aqueous layer with additional dichloromethane (200 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromo-2-fluorophenol as a colorless oil.[4]

Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesYield (%)
2-Fluorophenol112.1022.40.2-
Bromine159.8131.970.2-
4-Bromo-2-fluorophenol190.9934.50.1890

The synthesis of this precursor can be challenging. A plausible route starts from 3-fluoro-4-methoxyaniline and proceeds through a Sandmeyer reaction followed by hydrolysis, demethylation, and borylation. A more direct, though often lower-yielding, method involves the lithiation of a protected 3-fluoro-4-bromophenol followed by reaction with a borate ester.[6]

  • Conceptual Protocol (from 3-fluoro-4-methoxyaniline):

    • Diazotization: Dissolve 3-fluoro-4-methoxyaniline in an acidic solution (e.g., HBr) and cool to 0-5°C. Add a solution of sodium nitrite slowly to form the diazonium salt.[7]

    • Sandmeyer Reaction: Add the diazonium salt solution to a solution of copper(I) cyanide to yield 3-fluoro-4-methoxybenzonitrile.[7]

    • Hydrolysis and Demethylation: Hydrolyze the nitrile and demethylate the methoxy group using a strong acid like HBr to obtain 3-fluoro-4-hydroxybenzoic acid.[7]

    • Borylation: A direct conversion of the benzoic acid to a boronic acid is not standard. A more viable, though longer, route would involve reduction of the carboxylic acid to an alcohol, conversion to a halide, and then proceeding with a standard borylation protocol. A more direct, but less common, method might involve a palladium-catalyzed C-H borylation, though regioselectivity could be an issue.

Given the complexity of this precursor's synthesis, it is often more practical to source it from a commercial supplier if possible.

This is a general protocol based on similar Suzuki-Miyaura reactions.[1][8]

  • Materials: 4-Bromo-2-fluorophenol, 3-Fluoro-4-hydroxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a Schlenk flask, add 4-bromo-2-fluorophenol (1.91 g, 10 mmol), 3-fluoro-4-hydroxyphenylboronic acid (1.72 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture.

    • Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and add water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesCatalyst (mol%)Base (equiv.)
4-Bromo-2-fluorophenol190.991.9110--
3-Fluoro-4-hydroxyphenylboronic acid155.911.7211--
Pd(PPh₃)₄1155.560.580.55-
K₂CO₃138.214.1430-3

Pathway II: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl linkages, typically employing copper or a copper salt as a catalyst.[9] While it often requires higher temperatures than Suzuki-Miyaura couplings, modern modifications have made it a more versatile and milder reaction.

Synthetic Strategy

The Ullmann approach to 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol involves the following key steps:

  • Synthesis of Precursor 1: 4-Bromo-2-fluorophenol. (as described in section 3.2.1)

  • Synthesis of Precursor 2: 3-Fluoro-4-methoxyphenol.

  • Copper-catalyzed Ullmann condensation of the two precursors.

  • Demethylation of the resulting methoxy-protected biphenol.

G A 2-Fluorophenol B 4-Bromo-2-fluorophenol A->B Bromination H 2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol B->H Ullmann Condensation (with G) C 3-Fluorophenol D 3-Fluoro-4-nitrophenol C->D Nitration E 3-Fluoro-4-methoxynitrobenzene D->E Methylation F 3-Fluoro-4-methoxyaniline E->F Reduction G 3-Fluoro-4-methoxyphenol F->G Diazotization & Hydrolysis I 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol H->I Demethylation

Sources

An In-depth Technical Guide to 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a fluorinated biphenyl compound of interest in medicinal chemistry and materials science. While the specific discovery and developmental history of this molecule are not extensively documented in publicly available literature, this paper constructs a robust scientific profile based on established principles of organic synthesis and the known properties of structurally related fluorinated phenols and biphenyls. This guide details a plausible synthetic pathway, outlines key experimental protocols, and discusses the potential physicochemical properties and applications of the title compound, grounded in authoritative chemical literature. The content is designed for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and similar molecular scaffolds.

Introduction and Context

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol (CAS No. 396-86-1) is a symmetrically substituted biphenyl diol with fluorine atoms positioned ortho to each hydroxyl group.[1][2] The presence of fluorine is a critical feature, as this halogen can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Fluorinated phenols, in particular, are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] Biphenyl scaffolds are also prevalent in various applications, from liquid crystals to bioactive compounds.

The specific substitution pattern of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol suggests its potential as a monomer for specialty polymers or as a scaffold in medicinal chemistry, for instance, in the design of receptor ligands where the ortho-fluoro-phenol motif can influence intramolecular hydrogen bonding and receptor interactions. This guide aims to provide a foundational understanding of this molecule, stimulating further research into its unique properties and applications.

Plausible Synthetic Pathways and Methodologies

The synthesis of asymmetrically substituted biphenyls like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol typically relies on cross-coupling reactions. A logical and well-established approach would be the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule is depicted below. The central biphenyl bond is disconnected, leading to two key building blocks: a fluorinated phenol boronic acid (or ester) and a fluorinated aryl halide.

G Target 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol Disconnect C-C Bond (Suzuki Coupling) Target->Disconnect Intermediate1 Protected 2-Fluoro-4-bromophenol Disconnect->Intermediate1 Intermediate2 Protected 3-Fluoro-4-hydroxyphenylboronic acid Disconnect->Intermediate2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed synthetic route. The hydroxyl groups of the starting materials would likely require protection to prevent side reactions during the coupling step.

Step 1: Protection of Phenolic Hydroxyl Groups The hydroxyl groups of 2-fluoro-4-bromophenol and 3-fluoro-4-hydroxyphenylboronic acid are protected, for example, as methoxymethyl (MOM) ethers, to ensure compatibility with the subsequent coupling reaction conditions.

Step 2: Suzuki Cross-Coupling Reaction The protected aryl bromide is coupled with the protected phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

Step 3: Deprotection The protecting groups are removed under acidic conditions to yield the final product, 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

G cluster_0 Synthesis Workflow A Start: 2-Fluoro-4-bromophenol & 3-Fluoro-4-hydroxyphenylboronic acid B Step 1: Hydroxyl Protection (e.g., MOM-Cl, Base) A->B Reagents C Step 2: Suzuki Coupling (Pd Catalyst, Base) B->C Protected Intermediates D Step 3: Deprotection (Acidic Conditions) C->D Coupled Product F Purification (Chromatography) D->F Crude Product E End Product: 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol F->E Purified Product

Caption: Proposed workflow for the synthesis of the target molecule.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol are not extensively reported. However, we can infer key characteristics based on its structure and data from related compounds.

PropertyPredicted Value/CharacteristicRationale / Reference Compound
Molecular Weight 222.19 g/mol Calculated from the molecular formula C₁₂H₈F₂O₂.[1]
Melting Point Likely a solid at room temperature with a relatively high melting point.Biphenyls and phenols are typically crystalline solids.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO).The phenolic hydroxyl groups increase polarity, but the biphenyl core is hydrophobic.
pKa Expected to be slightly lower (more acidic) than phenol (pKa ≈ 10).The electron-withdrawing fluorine atoms increase the acidity of the phenolic protons.
LogP Moderately lipophilic.The presence of two hydroxyl groups is balanced by the fluorinated biphenyl core.

Potential Applications and Fields of Research

The unique structural features of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol suggest several potential areas of application:

  • Medicinal Chemistry: The fluorinated biphenyl scaffold could be explored as a building block for designing novel therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity.[3] The overall structure bears some resemblance to ortho-aryl substituted bisphenols, which have been investigated for reduced binding to estrogen-related receptors.[6]

  • Polymer Science: As a diol, this compound could serve as a monomer for the synthesis of high-performance polymers such as polycarbonates or polyesters. The fluorine content would likely impart desirable properties like thermal stability, chemical resistance, and a low dielectric constant.

  • Materials Science: The rigid biphenyl core and potential for hydrogen bonding make it a candidate for the development of liquid crystals or other advanced materials.

Conclusion

While the historical discovery of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol remains to be fully elucidated, this technical guide provides a solid foundation for its synthesis, properties, and potential applications based on established chemical principles. The proposed synthetic route via Suzuki coupling offers a reliable method for its preparation, enabling further investigation into its unique characteristics. The insights provided herein are intended to catalyze further research and development efforts centered on this and other novel fluorinated compounds.

References

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  • Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-nitrophenol 99 394-41-2.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid 98 458-09-3.
  • Chemsrc. (n.d.). 3-fluoro-4-(2-hydroxyphenyl)phenol.
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Sources

An In-Depth Technical Guide to 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol: Synthesis, Structural Analogs, and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a fluorinated biphenylol of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This document delves into the synthetic pathways for this core structure, explores the landscape of its structural analogs and derivatives, and elucidates its potential mechanisms of action as an endocrine modulator and herbicide. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their exploration of this promising chemical scaffold.

Introduction: The Significance of Fluorinated Biphenyls

Fluorine is the most electronegative element, and its introduction into organic molecules can lead to dramatic changes in their properties. The replacement of hydrogen with fluorine can alter a compound's lipophilicity, pKa, metabolic stability, and binding affinity for biological targets.[1] In the realm of drug discovery and agrochemicals, these modifications are often sought to enhance efficacy, selectivity, and pharmacokinetic profiles.

The biphenylol scaffold, characterized by two interconnected phenyl rings with hydroxyl substitutions, is a privileged structure found in a variety of biologically active compounds. When combined with fluorine substitution, the resulting fluorinated biphenylols represent a rich chemical space for the development of novel therapeutic agents and specialized chemicals. 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol serves as a key exemplar of this class of molecules, with its unique substitution pattern suggesting a range of potential biological interactions.

Synthesis of the Core Scaffold: 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

The synthesis of unsymmetrical biaryls like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is most effectively achieved through cross-coupling reactions. The two most prominent and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann condensation.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a powerful tool for the formation of carbon-carbon bonds.[2][3] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

A plausible and efficient route to 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol involves the coupling of a suitably protected 2-fluoro-4-halophenol with a 3-fluoro-4-hydroxyphenylboronic acid derivative. The use of protecting groups for the hydroxyl functionalities is crucial to prevent side reactions.

Diagram of Proposed Suzuki-Miyaura Synthesis:

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_A 2-Fluoro-4-bromophenol (Protected) Coupling Suzuki-Miyaura Coupling Reactant_A->Coupling Reactant_B 3-Fluoro-4-hydroxyphenylboronic acid (Protected) Reactant_B->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Deprotection Deprotection Coupling->Deprotection Product 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol Deprotection->Product

Caption: Proposed Suzuki-Miyaura synthesis of the core molecule.

Experimental Protocol: Suzuki-Miyaura Coupling (Proposed)

  • Protection of Phenols: Protect the hydroxyl groups of 2-fluoro-4-bromophenol and 3-fluoro-4-hydroxyphenylboronic acid using a suitable protecting group, such as a methoxymethyl (MOM) ether or a silyl ether (e.g., TBDMS), under standard conditions.

  • Coupling Reaction:

    • In a nitrogen-flushed flask, combine the protected 2-fluoro-4-bromophenol (1.0 eq), the protected 3-fluoro-4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

    • Add a degassed solvent system, for instance, a mixture of dioxane and water (4:1).

    • Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified, protected biphenylol in a suitable solvent.

    • Add the appropriate deprotecting agent (e.g., HCl for MOM ethers, TBAF for silyl ethers) and stir at room temperature until the reaction is complete.

    • Perform an aqueous work-up and purify the final product by recrystallization or column chromatography to yield 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl ethers and can also be adapted for the synthesis of biaryls, typically requiring copper catalysis at elevated temperatures.[4] This method can be particularly useful when one of the coupling partners is electron-deficient.

Diagram of Proposed Ullmann Condensation:

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_A 2-Fluoro-4-iodophenol Coupling Ullmann Condensation Reactant_A->Coupling Reactant_B 3-Fluoro-4-hydroxyphenol Reactant_B->Coupling Catalyst Cu Catalyst (e.g., CuI) Catalyst->Coupling Base Base (e.g., Cs2CO3) Base->Coupling Solvent High-boiling Solvent (e.g., DMF, NMP) Solvent->Coupling Product 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol Coupling->Product

Caption: Proposed Ullmann condensation for core molecule synthesis.

Structural Analogs and Derivatives

The core structure of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol offers numerous opportunities for derivatization to explore structure-activity relationships (SAR). Modifications can be made to the hydroxyl groups, the phenyl rings, or the linkage between the rings.

Table 1: Potential Structural Modifications and Their Rationale

Modification SitePotential ModificationRationale for Modification
Hydroxyl Groups Etherification, EsterificationTo modulate lipophilicity, improve metabolic stability, and serve as prodrugs.
Phenyl Rings Introduction of additional substituents (e.g., alkyl, alkoxy, halogen)To probe the steric and electronic requirements of the binding pocket of a target protein.
Inter-ring Linkage Replacement of the direct C-C bond with a flexible linker (e.g., -CH2-, -O-, -S-)To alter the conformational flexibility of the molecule and optimize the spatial orientation of the phenyl rings.
Derivatization of Hydroxyl Groups

The phenolic hydroxyl groups are key functional handles for derivatization.

Experimental Protocol: Etherification of Phenols (General)

  • To a solution of the biphenylol (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Biological Activities and Mechanisms of Action

Based on the structural similarity to known endocrine-disrupting chemicals and herbicides, two primary areas of biological activity are of significant interest for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol and its derivatives: endocrine modulation and herbicidal activity.

Endocrine Modulation: Estrogen and Androgen Receptor Interactions

Many bisphenols and related compounds are known to interact with nuclear hormone receptors, including the estrogen receptor (ER) and the androgen receptor (AR).[4][5] These interactions can lead to agonistic or antagonistic effects, disrupting normal endocrine signaling.

Mechanism of Action: Estrogen Receptor Modulation

The estrogen receptor exists in two main isoforms, ERα and ERβ. Upon binding of an agonist, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes.[6] Antagonists, on the other hand, bind to the receptor but induce a different conformational change that prevents coactivator recruitment and subsequent gene transcription.

Diagram of Estrogen Receptor Signaling Pathway:

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fluorinated Biphenylol (Ligand) ER Estrogen Receptor (ER) Ligand->ER Binding Complex Ligand-ER Complex ER->Complex Dimer Dimerized Complex Complex->Dimer Translocation & Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation/Repression

Caption: Simplified estrogen receptor signaling pathway.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand, typically [3H]-estradiol, for binding to the estrogen receptor.[7]

  • Preparation of Uterine Cytosol: Prepare a cytosolic fraction containing estrogen receptors from the uteri of immature or ovariectomized rats.

  • Competitive Binding:

    • Incubate a fixed concentration of [3H]-estradiol with the uterine cytosol in the presence of increasing concentrations of the test compound.

    • Include a control with a large excess of unlabeled estradiol to determine non-specific binding.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-estradiol from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification and Analysis:

    • Quantify the amount of bound radioactivity by liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol).

Herbicidal Activity: Inhibition of Photosystem II

Many commercial herbicides act by inhibiting photosynthesis.[6] A key target is the D1 protein of the photosystem II (PSII) complex, where they block the electron transport chain.[8][9] The structural features of some biphenylols suggest they may fit into the QB-binding niche on the D1 protein.

Mechanism of Action: Photosystem II Inhibition

In normal photosynthesis, electrons flow from photosystem II to photosystem I. Herbicides that bind to the D1 protein interrupt this flow by competing with plastoquinone (QB) for its binding site. This blockage of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Diagram of Photosystem II Inhibition:

PSII_Inhibition Light Light PSII Photosystem II (PSII) Light->PSII QB Plastoquinone (QB) PSII->QB Electron Transfer Electron_Transport Electron Transport Chain QB->Electron_Transport Herbicide Fluorinated Biphenylol (Herbicide) Herbicide->PSII Binding to D1 Protein, Blocks QB Binding

Sources

An In-Depth Technical Guide to the Predicted NMR Spectra of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol stands as a molecule of significant interest within contemporary drug discovery and materials science. Its structural complexity, characterized by a fluorinated biphenyl scaffold, necessitates a robust and unambiguous method for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. This guide offers a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra, alongside two-dimensional correlation experiments (HSQC and HMBC), for this specific compound. The predictions herein are grounded in foundational NMR principles and data from analogous chemical structures, providing a reliable reference for researchers engaged in its synthesis and application.

Methodology for Spectral Prediction: A First-Principles Approach

The absence of a publicly available, experimentally-derived NMR spectrum for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol necessitates a predictive approach. This is not mere speculation; rather, it is a systematic process of deduction based on the well-established electronic effects of substituents on aromatic systems.[1]

Our prediction methodology is built upon the following pillars:

  • Analysis of Substituent Chemical Shift (SCS) Effects: The electronic influence of the hydroxyl (-OH) and fluorine (-F) substituents on the benzene rings is paramount. The -OH group is a strong activating group, donating electron density through resonance (a +R effect), which shields the ortho and para positions, shifting their NMR signals to a higher field (lower ppm).[2] Conversely, fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei. However, it also possesses a +R effect due to its lone pairs, which partially counteracts the inductive effect, particularly at the para position.[3]

  • Incremental Analysis from Simpler Analogs: We leverage experimental data from simpler, related molecules such as 2-fluorophenol and 4-fluorophenol to establish a baseline for chemical shifts and coupling constants.[4]

  • Prediction of Spin-Spin Coupling: The multiplicity of each proton signal is determined by its coupling to neighboring protons (JHH) and fluorine atoms (JHF). Typical aromatic coupling constants are considered:

    • ³JHH (ortho): 7–10 Hz

    • ⁴JHH (meta): 2–3 Hz

    • ⁵JHH (para): < 1 Hz

    • ³JHF (ortho): 5–10 Hz

    • ⁴JHF (meta): ~3-6 Hz

    • ⁵JHF (para): < 2 Hz

  • Prediction of ¹³C Chemical Shifts and JCF Couplings: Carbon chemical shifts are predicted based on substituent effects. Aromatic carbons typically resonate between 110-160 ppm.[5] The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet in the proton-decoupled ¹³C spectrum. Longer-range couplings (²JCF, ³JCF) will also be present with smaller magnitudes.

For clarity in the following sections, the atoms of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol are numbered as follows:

Chemical structure with numbered atoms

Caption: Chemical structure of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol with IUPAC numbering for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to exhibit six distinct signals in the aromatic region, in addition to the signals for the two hydroxyl protons. DMSO-d₆ is chosen as the solvent for its ability to solubilize the phenol and to observe the hydroxyl protons, which would otherwise undergo rapid exchange in other solvents.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~ 6.95dd³J(H3-F2) ≈ 10.0, ⁴J(H3-H5) ≈ 2.5
H-5~ 7.20ddd³J(H5-H6) ≈ 8.5, ⁴J(H5-H3) ≈ 2.5, ⁵J(H5-F2) ≈ 2.0
H-6~ 7.10dd³J(H6-H5) ≈ 8.5, ⁴J(H6-F2) ≈ 5.0
H-2'~ 7.15dd³J(H2'-F3') ≈ 11.0, ⁴J(H2'-H6') ≈ 2.0
H-5'~ 6.90t³J(H5'-H6') ≈ 8.8, ³J(H5'-F3') ≈ 8.8
H-6'~ 7.05ddd³J(H6'-H5') ≈ 8.8, ⁴J(H6'-H2') ≈ 2.0, ⁴J(H6'-F3') ≈ 5.5
1-OH~ 9.5br s-
4'-OH~ 9.8br s-

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals for the carbon atoms of the biphenyl core. Carbons bonded to fluorine will appear as doublets due to C-F coupling.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to JCF)Predicted Coupling Constants (J, Hz)
C-1~ 145.0d²J(C1-F2) ≈ 12
C-2~ 152.0d¹J(C2-F2) ≈ 245
C-3~ 118.0d²J(C3-F2) ≈ 22
C-4~ 128.0d³J(C4-F2) ≈ 3
C-5~ 125.0s-
C-6~ 120.0d⁴J(C6-F2) ≈ 4
C-1'~ 126.0d³J(C1'-F3') ≈ 3
C-2'~ 116.0d²J(C2'-F3') ≈ 21
C-3'~ 154.0d¹J(C3'-F3') ≈ 248
C-4'~ 146.0d²J(C4'-F3') ≈ 13
C-5'~ 117.0d²J(C5'-F3') ≈ 20
C-6'~ 122.0s-

2D NMR Correlations: Confirming the Structure

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons. This would provide unambiguous confirmation of the H-C one-bond connectivities.

Predicted HSQC Correlations:

ProtonCorrelated Carbon
H-3C-3
H-5C-5
H-6C-6
H-2'C-2'
H-5'C-5'
H-6'C-6'
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall connectivity of the molecule.

Predicted Key HMBC Correlations:

ProtonCorrelated Carbons (²JCH and ³JCH)
H-3C-1, C-2, C-4, C-5
H-5C-1, C-3, C-4, C-6
H-6C-2, C-4, C-5
H-2'C-4', C-6', C-1', C-3'
H-5'C-1', C-3', C-4', C-6'
H-6'C-2', C-4', C-5', C-1'
1-OHC-1, C-2, C-6
4'-OHC-3', C-4', C-5'

Visualizing Connectivity

The predicted HMBC correlations can be visualized to illustrate how the molecular framework is pieced together.

HMBC_Correlations cluster_ring1 Ring A cluster_ring2 Ring B C1 C-1 C2 C-2 (F) C3 C-3 C4 C-4 C1_prime C-1' C4->C1_prime C5 C-5 C6 C-6 H3 H-3 H3->C1 H3->C4 H3->C5 H5 H-5 H6 H-6 H6->C2 H6->C4 H6->C5 C2_prime C-2' C3_prime C-3' (F) C4_prime C-4' C5_prime C-5' C6_prime C-6' H2_prime H-2' H2_prime->C4 H2_prime->C4_prime H2_prime->C6_prime H5_prime H-5' H6_prime H-6' H6_prime->C1_prime H6_prime->C2_prime H6_prime->C4_prime

Caption: Predicted key HMBC correlations for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Hypothetical Experimental Protocol

To validate these predictions, the following experimental protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Configuration:

    • A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C is inherently less sensitive.

  • 2D NMR Acquisition (HSQC and HMBC):

    • Utilize standard gradient-selected pulse programs (e.g., 'hsqcedetgpsp' for edited HSQC, 'hmbcgplpndqf' for HMBC).

    • Optimize the spectral widths in both dimensions to encompass all relevant proton and carbon signals.

    • For HMBC, set the long-range coupling delay (typically ~60-80 ms) to optimize for correlations over 2-3 bonds (~8 Hz).

Conclusion

This in-depth guide provides a robust, scientifically-grounded prediction of the complete ¹H and ¹³C NMR spectra for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. By dissecting the expected chemical shifts, multiplicities, and 2D correlations, we have constructed a comprehensive spectral map that will be invaluable for the unambiguous identification and characterization of this molecule. The provided hypothetical experimental protocol offers a clear pathway for the empirical validation of these predictions. This work underscores the power of predictive NMR spectroscopy as a vital tool in modern chemical research, enabling scientists to anticipate and interpret complex spectral data with a high degree of confidence.

References

  • Electronic Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 26, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

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Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating a Molecule of Interest

In the landscape of contemporary drug discovery and materials science, understanding the intrinsic properties of a molecule at the quantum level is paramount. This guide provides a comprehensive technical framework for the quantum chemical analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a biphenyl derivative with potential significance owing to its halogenated and phenolic functionalities. The presence of fluorine atoms and hydroxyl groups suggests a molecule with nuanced electronic characteristics, hydrogen bonding capabilities, and potential for specific intermolecular interactions, making it a candidate of interest for pharmaceutical and material science applications.[1][2]

Quantum chemical calculations offer a powerful lens through which to explore the electronic structure, reactivity, and spectroscopic properties of such molecules, providing insights that are often challenging to obtain through experimental methods alone. This document, intended for researchers, scientists, and drug development professionals, outlines a robust computational workflow using Density Functional Theory (DFT) to elucidate the key quantum chemical descriptors of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. The methodologies detailed herein are designed to be self-validating and are grounded in established computational chemistry practices.[3][4]

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[4] At its core, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This approach circumvents the complexity of solving the many-electron Schrödinger equation directly.

For a molecule like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, which contains multiple functional groups and rotational flexibility around the biphenyl linkage, DFT is well-suited to provide reliable predictions of its geometry, electronic properties, and vibrational frequencies.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: B3LYP The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules.[4][5][6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in systems like aromatic rings.

  • Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule containing electronegative atoms like fluorine and oxygen, a flexible and comprehensive basis set is crucial. The 6-311++G(d,p) Pople-style basis set is an excellent choice for this purpose. Let's break down its components:

    • 6-311G : This indicates a triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.

    • ++ : These plus signs signify the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions.

    • (d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). Polarization functions allow for greater flexibility in the shape of the atomic orbitals, leading to a more accurate representation of bonding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and reliable level of theory for the quantum chemical characterization of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.[7]

Computational Workflow: A Step-by-Step Protocol

The following section details a step-by-step protocol for the quantum chemical analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. This workflow is designed to be executed using a standard quantum chemistry software package like Gaussian, GAMESS, or ORCA.

Caption: A streamlined workflow for the quantum chemical analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Molecule Building and Initial Geometry

The first step is to construct the 3D structure of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. This can be done using any molecular modeling software (e.g., Avogadro, ChemDraw, GaussView). It is crucial to ensure the correct connectivity of all atoms. An initial geometry optimization using a faster, lower-level method like molecular mechanics can provide a reasonable starting point for the more computationally intensive DFT calculations.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule. This is a critical step, as all subsequent property calculations will be performed on this optimized structure.

Protocol:

  • Input File Preparation: Create an input file for your quantum chemistry software.

  • Keyword Specification: Specify the following keywords in the input file:

    • #p B3LYP/6-311++G(d,p) Opt

    • The Opt keyword requests a geometry optimization.

  • Charge and Multiplicity: For a neutral molecule in its ground state, the charge is 0 and the multiplicity is 1 (singlet).

  • Execution: Run the calculation.

  • Convergence Check: After the calculation is complete, verify that the optimization has converged successfully. This is typically indicated by the program outputting messages confirming that the forces on the atoms are negligible and the displacement in the last optimization step was small.

Frequency Analysis

A frequency calculation should always follow a successful geometry optimization. This serves two important purposes:

  • Verification of the Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

  • Thermodynamic Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy of the molecule. It also allows for the prediction of the infrared (IR) spectrum.

Protocol:

  • Input File Preparation: Use the optimized geometry from the previous step.

  • Keyword Specification:

    • #p B3LYP/6-311++G(d,p) Freq

    • The Freq keyword requests a frequency calculation.

  • Execution: Run the calculation.

  • Analysis: Examine the output to confirm the absence of imaginary frequencies.

Analysis of Molecular Properties

Once the optimized geometry is confirmed as a true minimum, a wealth of information about the molecule's electronic properties can be extracted.

Molecular Orbital Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental to understanding a molecule's reactivity.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8]

Protocol:

  • Visualization: Use a molecular visualization program to plot the isosurfaces of the HOMO and LUMO. This will reveal which parts of the molecule are most involved in these frontier orbitals.

  • Energy Extraction: The energies of the HOMO and LUMO can be found in the output file of the frequency calculation.

Electrostatic Potential (ESP) Mapping

The electrostatic potential map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the electron density surface, with colors indicating the electrostatic potential:

  • Red: Regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen and fluorine). These are sites susceptible to electrophilic attack.

  • Blue: Regions of positive electrostatic potential, usually found around electropositive atoms (like hydrogen atoms attached to electronegative atoms). These are sites prone to nucleophilic attack.

  • Green: Regions of neutral or near-zero electrostatic potential.

Protocol:

  • Calculation: The ESP can be calculated as part of a single-point energy calculation on the optimized geometry.

  • Visualization: The ESP is then mapped onto the molecular surface for visual analysis.

Caption: Interpretation of Electrostatic Potential (ESP) maps.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. It arises from the unequal distribution of electron density. For a molecule like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, the dipole moment will be influenced by the orientation of the polar C-F and O-H bonds. The magnitude and direction of the dipole moment can provide insights into how the molecule will interact with other polar molecules and external electric fields.[9]

Protocol:

  • Extraction: The dipole moment is calculated automatically during the geometry optimization and frequency calculations. The magnitude and its vector components (x, y, z) can be found in the output file.

Data Presentation and Interpretation

To facilitate a clear understanding of the computational results, it is essential to present the quantitative data in a structured format.

Table 1: Key Geometric and Electronic Properties of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
PropertyCalculated ValueUnits
Dihedral Angle (C-C-C-C between rings)To be calculatedDegrees
Bond Length (Inter-ring C-C)To be calculatedÅngströms
HOMO EnergyTo be calculatedeV
LUMO EnergyTo be calculatedeV
HOMO-LUMO GapTo be calculatedeV
Dipole MomentTo be calculatedDebye
Zero-Point Vibrational EnergyTo be calculatedkcal/mol

Note: The values in this table are placeholders and would be populated with the results from the actual quantum chemical calculations.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and the calculation of key molecular properties, researchers can gain deep insights into the electronic structure and potential reactivity of this molecule.

The calculated properties, such as the HOMO-LUMO gap, electrostatic potential distribution, and dipole moment, provide a fundamental understanding that can guide further experimental studies, including synthesis, spectroscopic characterization, and biological evaluation.[10] Furthermore, these computational results can serve as a foundation for more advanced studies, such as molecular docking simulations to investigate potential protein-ligand interactions or quantitative structure-activity relationship (QSAR) modeling.[3]

References

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  • Abode, I. A., et al. (2020). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule. IOP Conference Series: Materials Science and Engineering, 871, 012067. Available from: [Link]

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  • Sakashita, T., et al. (2014). Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). US Patent 9,174,904.
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Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls

Fluorinated biphenyl scaffolds are of paramount importance in modern chemistry, particularly within the pharmaceutical and materials science sectors. The introduction of fluorine atoms into a biphenyl system can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This makes fluorinated biphenyls highly sought-after core structures in drug discovery. Furthermore, their unique electronic properties are leveraged in the development of advanced materials such as liquid crystals.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of these valuable compounds.[3][4] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and generally high yields.[5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of fluorinated biphenyls, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² (Biphenyl Product)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[3][6] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. For the synthesis of fluorinated biphenyls, fluorinated aryl bromides and iodides are common starting materials.

2. Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron reagent to the palladium center. The presence of a base is critical for this step.[4][6] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[4]

3. Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.[3][6] This step completes the catalytic cycle, allowing the palladium to re-enter the process.

Key Considerations for Fluorinated Substrates

The synthesis of highly fluorinated biphenyls can present unique challenges. Electron-deficient aryl boronic acids, a common feature of polyfluorinated systems, are prone to protodeboronation under basic conditions, which can significantly reduce reaction yields.[7]

Strategies to Mitigate Challenges:

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient coupling.[5] Bulky, electron-rich phosphine ligands, such as XPhos, are often effective in these reactions.[5]

  • Catalyst Systems: The use of pre-formed palladium catalysts or the development of highly active catalyst systems can be beneficial, especially for challenging substrates.[7]

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature is essential. For instance, the use of potassium carbonate (K₂CO₃) as a base in a mixed solvent system like DMF/water has proven effective in many cases.[1]

Experimental Protocols: A Practical Guide

The following protocols are designed to be a robust starting point for the synthesis of fluorinated biphenyls via Suzuki-Miyaura cross-coupling.

General Experimental Workflow

Experimental_Workflow cluster_workflow General Workflow for Suzuki-Miyaura Coupling Start Start: Assemble Reagents Reaction_Setup Reaction Setup: - Add aryl halide, boronic acid, base, and catalyst to a Schlenk flask. - Degas the flask. Start->Reaction_Setup Solvent_Addition Solvent Addition: - Add degassed solvent(s) via syringe. Reaction_Setup->Solvent_Addition Heating Heating and Stirring: - Heat the reaction mixture to the desired temperature with vigorous stirring. Solvent_Addition->Heating Monitoring Reaction Monitoring: - Monitor progress by TLC, GC, or LC-MS. Heating->Monitoring Workup Work-up: - Cool the reaction. - Perform aqueous work-up to remove inorganics. Monitoring->Workup Purification Purification: - Purify the crude product by column chromatography. Workup->Purification Analysis Analysis: - Characterize the final product (NMR, MS, etc.). Purification->Analysis End End: Pure Fluorinated Biphenyl Analysis->End

Figure 2: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4,4'-Difluorobiphenyl

This protocol details the coupling of 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid.

Materials:

  • 1-bromo-4-fluorobenzene

  • 4-fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,4'-difluorobiphenyl.

Protocol 2: Heterogeneous Catalysis for Enhanced Recyclability

This protocol utilizes a supported palladium nanoparticle catalyst, which offers the advantage of easy separation and potential for recycling.[1]

Materials:

  • Fluorinated aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol)

  • Fluorinated phenylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 mmol)

  • Supported Palladium Nanoparticle Catalyst (e.g., G-COOH-Pd-10) (15 mg)[1]

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • DMF/H₂O (95:5) mixture (degassed)

Procedure:

  • In a Schlenk tube, combine the fluorinated aryl bromide, fluorinated phenylboronic acid, potassium carbonate, and the supported palladium catalyst.[1]

  • Perform three vacuum/N₂ cycles to ensure an inert atmosphere.[1]

  • Add the degassed DMF/H₂O solvent mixture.[1]

  • Heat the suspension to the desired temperature (e.g., 70-110 °C) with stirring.[1]

  • Monitor the reaction at various time intervals (e.g., 3, 8, 24, 48 hours) to determine the optimal reaction time.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be recovered by filtration or centrifugation, washed with water and diethyl ether, and dried for reuse.[1]

  • The filtrate can then be subjected to a standard aqueous work-up and purification as described in Protocol 1.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura synthesis of fluorinated biphenyls, drawing from literature examples.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (0.1)K₂CO₃DMF/H₂O11048>95 (conversion)[1]
21-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10 (0.1)K₂CO₃DMF/H₂O1103~90 (conversion)[1]
31-bromo-2-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10 (0.1)K₂CO₃DMF/H₂O11048>95 (conversion)[1]
4TetrafluoroiodobenzeneTrifluoroboronic acidPd₂(dba)₃ (5) / XPhos (15)Na₂CO₃THF/Toluene/H₂O9560Not specified[5]

Conclusion: A Powerful Tool for Fluorine Chemistry

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of fluorinated biphenyls. Its reliability, functional group tolerance, and adaptability make it a preferred method in both academic and industrial settings. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently access a wide array of valuable fluorinated compounds. The development of advanced catalyst systems, including recyclable heterogeneous catalysts, further enhances the sustainability and practicality of this powerful transformation.

References

  • Gallego, M. G., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(11), 1843. [Link]

  • Shaikh, R. A., et al. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 12(48), 31089-31115. [Link]

  • Gallego, M. G., et al. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ruser, C., & Kirsch, P. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13488-13498. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061-14063. [Link]

  • Braun, T., et al. (2017). Suzuki–Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Love, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

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Application Note: High-Purity Isolation of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a key intermediate in pharmaceutical and materials science research. The methodology centers on normal-phase column chromatography using silica gel, a robust and scalable technique. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step protocol, and troubleshooting advice to ensure the reproducible attainment of high-purity material.

Introduction: The Chromatographic Challenge

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is a polar, aromatic molecule whose purification is often complicated by the presence of structurally similar impurities. These can include unreacted starting materials, regioisomers, and homo-coupled byproducts stemming from its synthesis, which frequently involves cross-coupling reactions[1]. The presence of two fluorine atoms and two hydroxyl groups imparts a distinct polarity that must be carefully managed during chromatographic separation.

This protocol details a systematic approach, beginning with Thin-Layer Chromatography (TLC) for rapid method development, followed by preparative flash column chromatography for the isolation of the target compound in high purity. The principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase, are leveraged to achieve effective separation[2].

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is fundamental to designing an effective purification strategy.

PropertyValue/DescriptionSignificance for Chromatography
Molecular Formula C₁₂H₈F₂O₂Indicates a relatively small, non-volatile molecule suitable for column chromatography.
Molecular Weight 222.19 g/mol
Appearance Expected to be an off-white to pale solid.Visual aid in tracking the compound during purification.
Polarity HighThe two phenolic hydroxyl groups and two fluorine atoms contribute to its high polarity, making it a suitable candidate for normal-phase chromatography.
Solubility Soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in less polar solvents like dichloromethane and chloroform, and poorly soluble in non-polar solvents like hexane.Dictates the choice of solvents for sample preparation and the mobile phase.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to preparative column chromatography, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with an ideal retention factor (Rf) of 0.25-0.35 for the desired product[3].

Materials for TLC
  • TLC plates: Silica gel 60 F₂₅₄

  • TLC developing tank

  • Spotting capillaries

  • Mobile phase: Hexane and Ethyl Acetate (HPLC grade)

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or acetone).

  • Spotting: Using a capillary, spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing tank containing a pre-equilibrated mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, 6:4).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and mark the solvent front. Visualize the spots under a UV lamp. Phenolic compounds are often UV active. Further visualization can be achieved by dipping the plate in a KMnO₄ stain, which reacts with the hydroxyl groups.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    Aim for an Rf of 0.25-0.35 for the target compound, ensuring it is well-resolved from other spots.

Preparative Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. Adjustments to the column size and solvent volumes may be necessary for different sample quantities.

Materials
  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (washed)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade), optimized from TLC analysis.

  • Crude 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC TLC Method Development (Optimize Mobile Phase) Slurry Prepare Silica Gel Slurry TLC->Slurry Determines starting solvent Pack Pack Chromatography Column Slurry->Pack Sample_Prep Prepare Crude Sample (Dry Loading) Load Load Sample onto Column Sample_Prep->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor elution Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify pure fractions Evaporate Evaporate Solvent Pool->Evaporate Final Obtain Purified Product Evaporate->Final

Caption: Workflow for the purification of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Step-by-Step Procedure
  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). The amount of silica should be 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a polar solvent (e.g., acetone or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This is the dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the mobile phase system determined by TLC. If the impurities are close to the product, a shallow gradient elution may be necessary. For example, start with 85:15 hexane:ethyl acetate and gradually increase the ethyl acetate concentration to 75:25.

    • Maintain a constant flow rate. A pressure-head of air or nitrogen can be applied to accelerate the elution (flash chromatography).

  • Fraction Collection:

    • Collect fractions of a consistent volume in numbered test tubes or flasks.

    • Monitor the separation by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

    • Confirm the purity of the final product by analytical techniques such as HPLC, LC-MS, and NMR.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., dichloromethane/methanol).
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase.
Tailing of Spots on TLC/Column Strong interaction of the phenolic hydroxyl groups with the acidic silica gel.Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase to suppress the ionization of the hydroxyl groups.
Cracked Silica Bed Improper column packing.Repack the column, ensuring a uniform slurry and gentle packing.

Conclusion

The protocol outlined in this application note provides a reliable and systematic approach for the purification of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol using silica gel column chromatography. By carefully performing preliminary TLC analysis and optimizing the mobile phase, researchers can achieve high purity of the target compound, which is crucial for subsequent applications in drug discovery and materials science.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71713, 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ACS Publications. (2025). Green, Scalable, and Low-Cost Synthesis of Fluorine-Containing Bisphenol Monomers through a Synergistic Catalytic System. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Noor, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of 3,3'-Difluorobiphenyl-4,4'-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,3'-Difluorobiphenyl-4,4'-diol is a critical monomer in the synthesis of high-performance polymers such as polyetheretherketones (PEEK) and liquid crystal polymers. The fluorine substituents significantly enhance the thermal stability, chemical resistance, and mechanical properties of the resulting materials. For these applications, the purity of the monomer is paramount, as even trace impurities can terminate polymerization, compromise polymer chain length, and degrade the final product's performance. This application note provides a detailed, field-proven protocol for the purification of 3,3'-difluorobiphenyl-4,4'-diol to >99.8% purity via recrystallization, a robust and scalable technique for removing process-related impurities.

Part 1: Foundational Principles & Material Characterization

Physicochemical Properties of 3,3'-Difluorobiphenyl-4,4'-diol

Understanding the molecule's properties is the cornerstone of designing an effective purification strategy. The two hydroxyl (-OH) groups and two fluorine (-F) atoms impart a high degree of polarity and the capacity for strong hydrogen bonding. This structure dictates its solubility profile: moderate solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate), but low solubility in nonpolar solvents (e.g., hexane, toluene) and water.[1]

Key Properties:

  • Appearance: Off-white to pale crystalline solid.[2]

  • Polarity: High, due to hydroxyl and fluorine functional groups.

  • Solubility Profile: Soluble in polar organic solvents, poorly soluble in nonpolar solvents.

  • Melting Point: High, characteristic of rigid, symmetric aromatic diols. The unfluorinated analog, 4,4'-biphenol, has a melting point of 283 °C.[1] The presence of fluorine is expected to alter this, and a sharp melting point range is a key indicator of purity.

The Theory of Recrystallization

Recrystallization is a purification technique based on differential solubility.[3] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble (allowing for removal via hot filtration).[4]

The process hinges on creating a supersaturated solution from which the desired compound preferentially crystallizes as the solution cools, leaving impurities behind. The rate of cooling is a critical parameter: slow cooling promotes the formation of large, well-ordered, and pure crystals, whereas rapid cooling can trap impurities within a rapidly formed crystal lattice.[5]

Common Impurities in Synthesis

To effectively remove impurities, one must first understand their likely identity. The synthesis of fluorinated biphenyls can introduce several classes of impurities:[6][7]

  • Positional Isomers: Incorrect placement of the fluorine atoms on the biphenyl backbone. These isomers often have very similar solubility profiles to the target compound, making them challenging to remove.

  • Incompletely Reacted Precursors: Residual starting materials from the synthetic route.

  • Coupling Byproducts: Homocoupling of starting materials or other undesired side reactions.

  • Colored Impurities: Often high-molecular-weight, conjugated species that can be effectively removed with activated carbon.[5]

Part 2: Protocol for High-Purity Recrystallization

This protocol details a single-solvent recrystallization method, which is robust and generally effective. An alternative two-solvent (solvent/anti-solvent) system is also discussed for cases with challenging impurity profiles.

Materials and Equipment
  • Crude 3,3'-difluorobiphenyl-4,4'-diol

  • Recrystallization Solvent: High-purity grade (≥99.5%) Acetone or Ethyl Acetate

  • Anti-Solvent (optional): High-purity grade (≥99.5%) Hexane or Heptane

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper (sized for Büchner funnel)

  • Vacuum source (e.g., aspirator)

  • Drying oven (vacuum or convection)

Experimental Workflow Diagram

Recrystallization_Workflow start Crude Material dissolve 1. Dissolution Add minimal hot solvent (e.g., Acetone) start->dissolve hot_filt 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filt if solids present decolorize 3. Decolorization Add Activated Carbon dissolve->decolorize no solids hot_filt->decolorize cool 4. Crystallization Slow cooling to RT, then ice bath decolorize->cool vac_filt 5. Collection Vacuum filtration cool->vac_filt wash 6. Washing Rinse with cold solvent vac_filt->wash dry 7. Drying Vacuum oven wash->dry end_node Pure Crystals (>99.8%) dry->end_node QC_Workflow start Dried Crystals hplc HPLC Analysis (Purity Assay) start->hplc spec Spectroscopy (NMR, MS for ID) start->spec mp Melting Point (Physical Check) start->mp decision Purity > 99.8%? Sharp MP? hplc->decision spec->decision mp->decision pass Release for Use decision->pass Yes fail Re-process or Combine Lots decision->fail No

Sources

Protocol for the Structural Elucidation of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol using ¹H and ¹⁹F Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and scientifically grounded protocol for the comprehensive analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol using both proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated phenols are a critical class of compounds in pharmaceutical and materials science, and their precise structural characterization is paramount. This guide moves beyond a simple recitation of steps, offering causal explanations for experimental choices to ensure methodological robustness and data integrity. We detail sample preparation, instrument parameterization for both ¹H and ¹⁹F nuclei, data processing, and spectral interpretation. The protocols are designed to be self-validating, providing researchers with a reliable framework for obtaining high-quality, reproducible NMR data for structural confirmation and purity assessment.

Introduction and Scientific Rationale

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is a bifluorinated biphenyl-type structure whose utility in drug discovery and materials science necessitates unambiguous characterization. NMR spectroscopy is the gold standard for determining the molecular structure of organic compounds in solution.

  • ¹H NMR Spectroscopy provides essential information on the number and connectivity of non-exchangeable protons, offering insights into the carbon skeleton through chemical shifts (δ) and spin-spin coupling constants (J).

  • ¹⁹F NMR Spectroscopy is a uniquely powerful tool for analyzing fluorinated molecules. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H.[1][2] Its key advantages include a vast chemical shift range (typically >400 ppm), which dramatically reduces signal overlap, and the absence of endogenous background signals in biological or environmental samples.[3][4][5] The sensitivity of ¹⁹F chemical shifts to the local electronic environment provides a highly detailed fingerprint of the molecule.[1]

This dual-nucleus approach (¹H and ¹⁹F) is not merely confirmatory; it is synergistic. The observation of heteronuclear ¹H-¹⁹F coupling constants is critical for definitively assigning signals and confirming the spatial relationships between protons and fluorine atoms within the molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol will be used throughout this document.

Caption: Structure of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol with atom numbering.

Experimental Protocols

Materials and Instrumentation
  • Analyte: 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, >98% purity.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • Reference (¹H): Residual solvent signal (DMSO-d₆ at δ 2.50 ppm).

  • Reference (¹⁹F): External standard of CFCl₃ (δ 0.0 ppm) or an internal standard such as 1,3,5-trifluorobenzene.[6]

  • Instrumentation: NMR Spectrometer (400-600 MHz) equipped with a broadband probe tunable to ¹H and ¹⁹F frequencies.

  • Consumables: High-precision 5 mm NMR tubes, volumetric flasks, and micropipettes.

Protocol: Sample Preparation Workflow

Causality: The choice of solvent is critical. DMSO-d₆ is selected for its ability to dissolve polar phenolic compounds and, importantly, to slow down the proton exchange of the hydroxyl (-OH) groups, often allowing them to be observed as distinct, sometimes broad, singlets in the ¹H NMR spectrum. A concentration of ~10-15 mg/mL provides an excellent signal-to-noise ratio (S/N) for both nuclei without inducing significant viscosity or solubility issues.

Sample_Preparation_Workflow start Start weigh Accurately weigh ~10 mg of analyte start->weigh dissolve Dissolve analyte in ~0.7 mL DMSO-d6 in a clean vial weigh->dissolve vortex Vortex gently until fully dissolved dissolve->vortex transfer Transfer solution to a 5 mm NMR tube vortex->transfer end Ready for NMR Analysis transfer->end

Caption: Step-by-step workflow for preparing the NMR sample.

Protocol: ¹H NMR Data Acquisition

Causality: The parameters below are optimized for high-resolution structural characterization. A 30° pulse angle (p1) is used to allow for a shorter relaxation delay (d1) while minimizing T1 weighting. The relaxation delay of 2 seconds is a good starting point for qualitative analysis; for accurate integration (quantitative analysis), this delay must be increased to at least 5 times the T1 of the slowest relaxing proton.[2]

  • Load and Lock: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Load Standard ¹H Parameters:

    • Pulse Program (zg30): Standard 30° pulse-acquire sequence.

    • Transmitter Frequency Offset (o1p): Center the spectral window at approximately 6-7 ppm to cover both aromatic and hydroxyl regions.

    • Spectral Width (sw): Set to ~16 ppm to ensure all signals, including potential impurities, are captured.

    • Acquisition Time (aq): Set to at least 2.5 seconds for good digital resolution.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans (ns): 16. Increase if S/N is low.

    • Receiver Gain (rg): Adjust automatically.

  • Acquire Data: Start the acquisition.

  • Validation Check: After acquisition, the Free Induction Decay (FID) should show a smooth exponential decay.

Protocol: ¹⁹F NMR Data Acquisition

Causality: ¹⁹F NMR requires specific considerations. The spectral width is much larger than for ¹H NMR.[1][3] For aromatic fluorine, the signals are expected between -100 and -180 ppm.[7] We will run two experiments: one with proton decoupling to simplify the spectrum to singlets (or doublets if F-F coupling exists) and one without decoupling to observe the critical ¹H-¹⁹F coupling patterns. For quantitative ¹⁹F NMR, an inverse-gated decoupling sequence is essential to eliminate the Nuclear Overhauser Effect (NOE), which can alter signal intensities.[2][7]

  • Tune Probe: Ensure the probe is correctly tuned to the ¹⁹F frequency.

  • Load Standard ¹⁹F Parameters (Proton Decoupled):

    • Pulse Program (zgpg30): 30° pulse with proton decoupling.

    • Transmitter Frequency Offset (o1p): Center the spectral window at approximately -140 ppm.

    • Spectral Width (sw): Set to ~100 ppm (e.g., from -100 to -200 ppm).

    • Acquisition Time (aq): ~1.0 second.

    • Relaxation Delay (d1): 5.0 seconds (longer T1 values are common for ¹⁹F).

    • Number of Scans (ns): 64 (to ensure good S/N).

    • Receiver Gain (rg): Adjust automatically.

  • Acquire Data: Start the acquisition.

  • Acquire ¹⁹F NMR (Coupled): Repeat the acquisition with proton decoupling turned OFF to observe ¹H-¹⁹F couplings. This is crucial for structural assignment.

  • Validation Check: Be aware of potential baseline roll in ¹⁹F spectra, which can be mitigated by increasing the pre-scan delay or using specific processing commands to correct the first few data points of the FID.[7]

Data Processing and Spectral Interpretation

The data processing workflow is fundamental to extracting accurate information from the raw FID.

Data_Processing_Workflow start Acquired FID ft Fourier Transformation (FT) start->ft phase Phase Correction (Manual or Automatic) ft->phase baseline Baseline Correction phase->baseline reference Chemical Shift Referencing baseline->reference integrate Signal Integration reference->integrate peakpick Peak Picking & J-Coupling Analysis integrate->peakpick assign Structural Assignment peakpick->assign

Caption: Standard workflow for processing raw NMR FID data.

Predicted Spectral Data and Interpretation

The following table summarizes the expected NMR data for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol based on established principles of chemical shifts and coupling in fluorinated aromatic systems. Actual values may vary slightly based on experimental conditions.

Assignment Nucleus Predicted δ (ppm) Multiplicity Coupling Constant(s) (J, Hz) Integration
H3¹H~6.9 - 7.1dd (doublet of doublets)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz1H
H5¹H~7.2 - 7.4d (doublet)³JHH ≈ 8-9 Hz1H
H6¹H~7.1 - 7.3dd (doublet of doublets)³JHH ≈ 8-9 Hz, ⁵JHF ≈ 2-3 Hz1H
H2'¹H~7.3 - 7.5d (doublet)³JHH ≈ 8-9 Hz1H
H5'¹H~6.8 - 7.0dd (doublet of doublets)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 8-10 Hz1H
H6'¹H~7.2 - 7.4ddd (doublet of doublet of doublets)³JHH ≈ 8-9 Hz, ⁵JHF ≈ 2-3 Hz, ⁴JHH ≈ 2-3 Hz1H
OH (C4)¹H~9.5 - 10.5br s (broad singlet)-1H
OH (C4')¹H~9.5 - 10.5br s (broad singlet)-1H
F (C2)¹⁹F~ -130 to -150m (multiplet)-1F
F' (C3')¹⁹F~ -130 to -150m (multiplet)-1F

Interpretation Notes:

  • Proton Spectrum: The aromatic protons will exhibit complex splitting patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The through-bond coupling constants are typically larger for ortho (³J) and meta (⁴J) relationships and smaller for para (⁵J) relationships.[3] The two hydroxyl protons are expected to appear as broad singlets far downfield due to hydrogen bonding with the DMSO solvent. Their integration should validate the presence of two such groups.

  • Fluorine Spectrum: In the proton-coupled ¹⁹F spectrum, each fluorine signal will appear as a complex multiplet due to couplings with nearby aromatic protons. In the proton-decoupled spectrum, these multiplets will collapse. If the two fluorine atoms are magnetically non-equivalent, they will appear as two distinct signals. Any F-F coupling would be observed as well, though it is likely to be small (through 5 bonds).

Conclusion

This application note provides a robust, detailed, and scientifically reasoned protocol for the ¹H and ¹⁹F NMR analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. By carefully following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-fidelity spectra. The synergistic use of both nuclei, with particular attention to heteronuclear coupling, allows for unambiguous structural elucidation and serves as a reliable method for quality control and further research in drug development and materials science. The principles and causal explanations provided herein are broadly applicable to the analysis of other complex fluorinated aromatic compounds.

References

  • Title: ¹⁹Flourine NMR Source: Weizmann Institute of Science URL: [Link]

  • Title: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates Source: Supporting Information, Organic Chemistry Publication URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Fluorine NMR Source: University of California, Santa Barbara URL: [Link]

  • Title: ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol Source: PubChem, National Institutes of Health URL: [Link]

  • Title: New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Nature Communications, National Institutes of Health URL: [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to understanding the mass spectrometric behavior of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a novel biphenolic compound, is presented. This document provides a detailed exploration of its predicted fragmentation patterns under various ionization conditions, offering valuable insights for researchers in analytical chemistry, pharmacology, and drug development.

Introduction: The Significance of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is a halogenated biphenolic compound with potential applications in medicinal chemistry and materials science. Its structural features, including two fluorine atoms and two hydroxyl groups on a biphenyl scaffold, suggest a range of chemical and biological activities. Accurate analytical methods are paramount for its characterization, and mass spectrometry stands out as a powerful tool for confirming its molecular weight and elucidating its structure through fragmentation analysis. This guide provides a predictive overview of its mass spectrometric fragmentation, alongside detailed protocols for its analysis.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is predicted to vary significantly depending on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) are expected to induce extensive fragmentation, providing rich structural information. In contrast, soft ionization techniques such as Electrospray Ionization (ESI) will likely yield a prominent molecular ion, which is crucial for molecular weight determination.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to undergo several characteristic fragmentation pathways.[1][2][3] The high energy of electron impact will likely lead to the formation of a molecular ion (M•+) and subsequent cleavages.

Key Predicted EI Fragmentation Products:

m/z (predicted) Proposed Fragment Structure/Loss Significance
238Molecular Ion [M]•+Confirms the molecular weight of the compound.
210[M - CO]•+Loss of carbon monoxide is a characteristic fragmentation of phenols.[4][5]
209[M - CHO]•+Loss of a formyl radical is another common pathway for phenolic compounds.[4][5]
181[M - CO - CHO]+Sequential loss of CO and CHO.
133Cleavage of the biphenyl bondFission of the bond connecting the two phenyl rings.
126[C6H3FOH]•+Represents the fluorohydroxyphenyl moiety.
110[C6H4(OH)F]+Represents the other fluorohydroxyphenyl moiety.
77[C6H5]+Phenyl cation, a common fragment in aromatic compounds.[6]

Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M Molecular Ion (m/z 238) F1 [M - CO]•+ (m/z 210) M->F1 - CO F2 [M - CHO]•+ (m/z 209) M->F2 - CHO F3 Biphenyl Cleavage Product 1 (m/z 133) M->F3 Biphenyl Cleavage F4 Biphenyl Cleavage Product 2 (m/z 126) M->F4 Biphenyl Cleavage F5 Phenyl Cation (m/z 77) F3->F5 - F, -OH F4->F5 - F, -OH

Caption: Predicted Electron Ionization (EI) fragmentation pathway of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation.[7][8] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation for structural elucidation.[9][10]

Key Predicted ESI-MS/MS Fragmentation Products (from [M-H]-):

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Significance
237217HFLoss of hydrogen fluoride.
237209COLoss of carbon monoxide from the phenoxide.
237132C6H4FOCleavage of the biphenyl ether linkage.
237125C6H3F(OH)Cleavage of the biphenyl ether linkage.

Diagram of Predicted ESI-MS/MS Workflow:

ESI_Workflow cluster_0 LC System cluster_1 Mass Spectrometer LC Liquid Chromatography Separation ESI Electrospray Ionization LC->ESI Q1 Quadrupole 1 (Precursor Selection) ESI->Q1 [M-H]- Q2 Collision Cell (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Fragmentation Detector Detector Q3->Detector Analysis

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Experimental Protocols

To obtain high-quality mass spectra for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, the following protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis or a suitable volatile solvent for direct infusion.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI

For volatile and thermally stable compounds, GC-MS with EI is a powerful analytical technique.[11] Phenols can sometimes require derivatization to improve their volatility.[12][13][14]

  • Derivatization (Optional):

    • To a 100 µL aliquot of the working solution, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Rate: 2 scans/sec.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for ESI

LC-MS is well-suited for the analysis of polar and non-volatile compounds.[15]

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Negative (preferred for phenols) and Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Fragmentor Voltage: 100 V.

    • Mass Range: m/z 50-500.

  • MS/MS Conditions:

    • Precursor Ion: m/z 237.

    • Collision Energy: Optimize in the range of 10-40 eV to achieve optimal fragmentation.

    • Product Ion Scan Range: m/z 50-250.

Data Interpretation and Validation

The interpretation of the resulting mass spectra should be performed by comparing the observed fragmentation patterns with the predicted pathways.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and its fragments, HRMS is highly recommended.[9][16]

  • Isotopic Pattern: While fluorine is monoisotopic, the presence of other elements like carbon will result in a characteristic isotopic pattern that should be verified.

  • Reference Spectra: If available, comparison with a reference spectrum from a spectral library (e.g., NIST, MassBank) is the gold standard for confirmation.[9][16]

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. The detailed fragmentation pathways and experimental protocols serve as a robust starting point for researchers engaged in the analysis of this and structurally related compounds. By understanding the interplay of ionization techniques and molecular structure, scientists can effectively leverage mass spectrometry for the confident identification and characterization of novel chemical entities.

References

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Dasgupta, A. (2013). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • National Institutes of Health. (2017). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • ResearchGate. (2021). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • PubMed. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Michigan State University. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • YouTube. (2024). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2017). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

  • University of Victoria. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Retrieved from [Link]

  • YouTube. (2024). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • MDPI. (n.d.). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Spectrify Analytical. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • National Institutes of Health. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Application of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol in Polymer Science: A Guide to High-Performance Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for designing high-performance materials. The unique properties of the carbon-fluorine bond—high bond energy, low polarizability, and the large electronegativity of fluorine—impart a range of desirable characteristics to the resulting polymers. These often include exceptional thermal stability, enhanced chemical resistance, lower dielectric constants, reduced surface energy and moisture absorption, and improved solubility in organic solvents.[1][2][3][4]

This application note focuses on the potential of a specific, novel monomer, 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, in the synthesis of advanced polymers such as poly(arylene ether)s and polycarbonates. While this monomer is not yet widely commercially available, its structure suggests significant promise for creating polymers with a superior balance of properties. The presence of two fluorine atoms and a biphenyl structure is anticipated to enhance the thermal and mechanical properties of the resulting polymers, while also improving their processability. This guide will provide a comprehensive overview of the projected synthesis of this monomer, detailed protocols for its polymerization, and an analysis of the expected properties of the derived polymers, all grounded in established principles of polymer chemistry and supported by analogous examples from the scientific literature.

Part 1: The Monomer - 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Proposed Synthesis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Given the novelty of this specific monomer, a plausible synthetic route is proposed based on well-established organometallic cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of biphenyl compounds.[5] The Suzuki-Miyaura coupling reaction is a particularly powerful and versatile method for this purpose, known for its tolerance of a wide range of functional groups.[5]

A potential two-step synthetic pathway could involve:

  • Synthesis of a protected bromophenol: Starting with commercially available 4-bromo-2-fluorophenol, the hydroxyl group would be protected to prevent unwanted side reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether, which can be introduced by reacting the phenol with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Suzuki-Miyaura Coupling: The protected bromophenol would then be coupled with a suitable boronic acid or boronate ester derivative of 3-fluoro-4-methoxyphenol. The methoxy group serves as a protected form of the second hydroxyl group. The coupling reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate.

  • Deprotection: The final step would involve the removal of both the MOM and methyl protecting groups to yield the desired 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. The MOM group is readily cleaved under acidic conditions, and the methyl ether can be cleaved using a reagent like boron tribromide (BBr₃).

Monomer Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection 4-bromo-2-fluorophenol 4-bromo-2-fluorophenol Protected Bromophenol Protected Bromophenol 4-bromo-2-fluorophenol->Protected Bromophenol MOM-Cl, DIPEA Coupled Intermediate Coupled Intermediate Protected Bromophenol->Coupled Intermediate Pd(PPh3)4, Base Boronic Acid Derivative Boronic Acid Derivative Boronic Acid Derivative->Coupled Intermediate Final Monomer 2-Fluoro-4-(3-fluoro-4- hydroxyphenyl)phenol Coupled Intermediate->Final Monomer Acid, BBr3

Caption: Proposed synthetic workflow for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Part 2: Polymerization Protocols

The di-functional nature of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol makes it an excellent candidate for step-growth polymerization to produce a variety of high-performance polymers. Below are detailed protocols for the synthesis of poly(arylene ether)s and polycarbonates.

Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution

Poly(arylene ether)s are a class of engineering thermoplastics known for their outstanding thermal and chemical stability.[2] The synthesis typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide.[2][6]

Protocol: Synthesis of a Poly(arylene ether) from 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol and Decafluorobiphenyl

  • Materials:

    • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol (1.00 eq)

    • Decafluorobiphenyl (1.00 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.2 eq), finely ground and dried

    • N,N-Dimethylacetamide (DMAc), anhydrous

    • Toluene, anhydrous

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, decafluorobiphenyl, and potassium carbonate.

    • Add DMAc and toluene (typically a 2:1 v/v ratio) to achieve a solids concentration of 15-25% (w/v).

    • Heat the reaction mixture to 140-150 °C with vigorous stirring under a gentle flow of nitrogen. The toluene will form an azeotrope with any water generated, which will be collected in the Dean-Stark trap.

    • After the complete removal of water (typically 2-4 hours), slowly distill off the toluene, allowing the reaction temperature to rise to 160-170 °C.

    • Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

    • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.

    • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Polymerization_PAE Monomer_A 2-Fluoro-4-(3-fluoro-4- hydroxyphenyl)phenol Reaction_Setup DMAc/Toluene, K2CO3 Dean-Stark Trap Monomer_A->Reaction_Setup Monomer_B Decafluorobiphenyl Monomer_B->Reaction_Setup Azeotropic_Distillation Azeotropic Removal of Water (140-150 °C) Reaction_Setup->Azeotropic_Distillation Polymerization Polymerization (160-170 °C, 8-12 h) Azeotropic_Distillation->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration, Washing, Drying Precipitation->Purification Final_Polymer Poly(arylene ether) Purification->Final_Polymer

Caption: Experimental workflow for the synthesis of a poly(arylene ether).

Synthesis of a Polycarbonate via Melt Transesterification

Polycarbonates are known for their excellent optical clarity, high impact strength, and good thermal stability.[7] Melt transesterification is a common industrial process for polycarbonate synthesis that avoids the use of hazardous phosgene.[8]

Protocol: Synthesis of a Polycarbonate by Melt Transesterification

  • Materials:

    • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol (1.00 eq)

    • Diphenyl carbonate (DPC) (1.01-1.05 eq)

    • Catalyst (e.g., sodium hydroxide, tetramethylammonium hydroxide) (10⁻⁴ to 10⁻⁶ mol per mol of bisphenol)

  • Procedure:

    • Charge a high-temperature, vacuum-equipped polymerization reactor with 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, diphenyl carbonate, and the catalyst.

    • Heat the mixture under a nitrogen atmosphere to 180-200 °C to melt the reactants and initiate the transesterification reaction. Phenol will begin to distill off.

    • After the initial phenol has been removed (approx. 30-60 minutes), gradually increase the temperature to 220-250 °C and slowly apply a vacuum to facilitate the removal of phenol.

    • Over a period of 1-2 hours, further increase the temperature to 280-300 °C and reduce the pressure to below 1 torr.

    • The viscosity of the melt will increase significantly during this stage. Continue the reaction until the desired melt viscosity (and thus molecular weight) is achieved, as indicated by the torque on the mechanical stirrer.

    • Extrude the molten polymer from the reactor into a water bath to cool and solidify.

    • Pelletize the resulting polymer strands for further processing and characterization.

Polymerization_PC Reactants Monomer + Diphenyl Carbonate + Catalyst Stage1 Melt and Initial Transesterification (180-200 °C, N2 atm) Phenol Distills Reactants->Stage1 Stage2 Gradual Temp. Increase and Vacuum (220-250 °C) Further Phenol Removal Stage1->Stage2 Stage3 High Temp. and High Vacuum (280-300 °C, <1 torr) Viscosity Increases Stage2->Stage3 Extrusion Extrusion and Cooling Stage3->Extrusion Final_Polymer Polycarbonate Pellets Extrusion->Final_Polymer

Sources

Measuring the Power of Nature: A Guide to Antioxidant Activity Assays for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Antioxidant Activity in Phenolic Compounds

Phenolic compounds, a diverse group of secondary metabolites ubiquitously found in plants, form an integral part of the human diet through fruits, vegetables, and beverages. Their significance extends beyond their contribution to the sensory characteristics of food, such as color and taste; they are renowned for their potent antioxidant properties. Antioxidants are crucial molecules that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. These highly reactive free radicals are generated during normal metabolic processes and through exposure to environmental stressors. An excess of free radicals can lead to oxidative stress, a condition implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability of phenolic compounds to scavenge these free radicals underscores their potential in disease prevention and health promotion, driving significant interest in their study within the pharmaceutical and nutraceutical industries.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most common and robust in vitro methods for evaluating the antioxidant activity of phenolic compounds. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols, and discuss the relative merits of the DPPH, ABTS, FRAP, and ORAC assays.

Part 1: Foundational Knowledge and Sample Preparation

A critical and often underestimated aspect of antioxidant activity assessment is the meticulous preparation of the sample. The extraction of phenolic compounds from their natural matrix is a pivotal step that can significantly influence the final results. The choice of solvent and extraction method must be carefully considered to ensure the efficient and representative extraction of the target analytes.

General Protocol for Extraction of Phenolic Compounds from Plant Material

This protocol provides a general framework for the solvent extraction of phenolic compounds from dried plant material. It is a starting point that may require optimization depending on the specific plant matrix and the target phenolic compounds.[1][2][3]

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 80% methanol or 80% ethanol in water)[4]

  • Vortex mixer

  • Mechanical shaker or orbital shaker[1][3]

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or a 0.45 µm syringe filter)

  • Rotary evaporator (optional)

  • Freeze-dryer or vacuum oven (for determining dry weight)

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 1 gram of the finely powdered plant material.[3]

  • Solvent Addition: Add a known volume of the extraction solvent (e.g., 20 mL) to the plant material. A sample-to-solvent ratio of 1:20 (w/v) is a common starting point.

  • Extraction:

    • Thoroughly mix the sample and solvent using a vortex mixer.[3]

    • Place the mixture on a mechanical shaker and agitate for a specified period (e.g., 1-2 hours) at room temperature.[1][3] The duration and temperature may need to be optimized.

  • Separation:

    • Centrifuge the mixture at a moderate speed (e.g., 3000-5000 x g) for 10-15 minutes to pellet the solid material.[3]

    • Carefully decant the supernatant. For more complete recovery, the pellet can be re-extracted with fresh solvent, and the supernatants pooled.

  • Clarification: Filter the supernatant through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Concentration (Optional): If necessary, the extract can be concentrated using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

  • Storage: Store the final extract in a dark, airtight container at -20°C until analysis.

Part 2: Core Antioxidant Activity Assays

The selection of an appropriate antioxidant assay is contingent upon the specific research question and the chemical nature of the compounds being investigated. This section details the principles and protocols for four widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle:

The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[5] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] The DPPH radical is a deep violet-colored compound with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the DPPH molecule is converted to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the sample.[7]

Experimental Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis P1 Prepare DPPH Solution R1 Mix Sample/Standard with DPPH P1->R1 P2 Prepare Sample Dilutions P2->R1 P3 Prepare Standard (e.g., Trolox) P3->R1 R2 Incubate in the dark (e.g., 30 min) R1->R2 M1 Measure Absorbance at 517 nm R2->M1 A1 Calculate % Inhibition M1->A1 A2 Determine IC50 or TEAC A1->A2 ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis P1 Generate ABTS•+ radical solution (ABTS + Potassium Persulfate) P2 Incubate in the dark (12-16 h) P1->P2 P3 Dilute ABTS•+ to working solution P2->P3 R1 Mix Sample/Standard with ABTS•+ P3->R1 P4 Prepare Sample/Standard Dilutions P4->R1 R2 Incubate (e.g., 6 min) R1->R2 M1 Measure Absorbance at 734 nm R2->M1 A1 Calculate % Inhibition M1->A1 A2 Determine TEAC A1->A2

Caption: ABTS Assay Workflow.

Detailed Protocol:

Reagents:

  • ABTS solution: 7 mM ABTS in water.

  • Potassium persulfate solution: 2.45 mM potassium persulfate in water.

  • ABTS•+ radical solution: Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [8]* Phosphate buffered saline (PBS), pH 7.4.

  • Standard antioxidant: Trolox, prepared in methanol or PBS at various concentrations.

  • Sample extracts, diluted to a range of concentrations.

Procedure:

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the stock ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction:

    • Add 1.0 mL of the ABTS•+ working solution to 10 µL of the sample extract or standard solution.

  • Incubation: Mix and incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

Data Analysis:

The percentage of ABTS•+ inhibition is calculated as:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of the sample is then determined from this curve and expressed as µmol of Trolox equivalents per gram of sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle:

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex, which has an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Experimental Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) P2 Warm FRAP reagent to 37°C P1->P2 R1 Mix Sample/Standard with FRAP Reagent P2->R1 P3 Prepare Sample/Standard Dilutions P3->R1 R2 Incubate at 37°C (e.g., 4 min) R1->R2 M1 Measure Absorbance at 593 nm R2->M1 A1 Generate Standard Curve (FeSO4) M1->A1 A2 Determine FRAP value M1->A2

Caption: FRAP Assay Workflow.

Detailed Protocol:

Reagents:

  • Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • Ferric chloride (FeCl₃) solution (20 mM): Dissolve FeCl₃ in deionized water.

  • FRAP reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Standard: Ferrous sulfate (FeSO₄·7H₂O) solution, prepared at various concentrations in deionized water.

  • Sample extracts, diluted to a range of concentrations.

Procedure:

  • Reaction:

    • Add 1.5 mL of the FRAP reagent to a test tube.

    • Add 50 µL of the sample extract or standard solution.

  • Incubation: Mix and incubate at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm against a blank (FRAP reagent with 50 µL of deionized water).

Data Analysis:

A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle:

The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in biological systems. The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein, by an antioxidant. [7]Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of fluorescein. The presence of an antioxidant delays the fluorescence decay. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). [7] Experimental Workflow Diagram:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (in 96-well plate) cluster_measurement Measurement cluster_analysis Analysis P1 Prepare Fluorescein Solution R2 Add Fluorescein Solution P1->R2 P2 Prepare AAPH Solution (fresh) R4 Initiate reaction by adding AAPH P2->R4 P3 Prepare Sample/Standard Dilutions R1 Add Sample/Standard/Blank P3->R1 R1->R2 R3 Incubate at 37°C R2->R3 R3->R4 M1 Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) R4->M1 A1 Calculate Area Under the Curve (AUC) M1->A1 A2 Determine Net AUC A1->A2 A3 Calculate ORAC Value (TEAC) A2->A3

Caption: ORAC Assay Workflow.

Detailed Protocol:

Reagents:

  • Fluorescein stock solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store wrapped in foil at 4°C. [7]* Fluorescein working solution: Dilute the stock solution 1:500 with 75 mM phosphate buffer (pH 7.4) immediately before use. [7]* AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4). [7]* Standard: Trolox, prepared in 75 mM phosphate buffer (pH 7.4) at various concentrations.

  • Sample extracts, diluted in 75 mM phosphate buffer (pH 7.4).

Procedure (96-well plate format):

  • Plate Setup:

    • Add 25 µL of sample, standard, or blank (phosphate buffer) to the appropriate wells of a black 96-well microplate.

  • Addition of Fluorescein: Add 150 µL of the fluorescein working solution to all wells. [7]3. Incubation: Incubate the plate at 37°C for at least 10-30 minutes in the plate reader.

  • Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction. This can be done using the plate reader's injectors for consistency.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank using the following formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0) Where f0 is the initial fluorescence reading and fi is the fluorescence reading at time i.

  • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: Net AUC = AUC_sample - AUC_blank

  • Determine the ORAC Value: A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or milliliter of the sample.

Part 3: Comparative Analysis and Best Practices

Choosing the right antioxidant assay is crucial for obtaining meaningful and comparable results. Each method has its own set of advantages and limitations that researchers must consider.

Table 1: Comparison of Common Antioxidant Activity Assays

AssayPrincipleAdvantagesDisadvantages
DPPH Hydrogen/electron donation to a stable radicalSimple, rapid, and inexpensive. [5]Commercially available stable radical.Not representative of physiological radicals. Steric hindrance can be an issue for some antioxidants. Not suitable for plasma samples. [9]
ABTS Scavenging of a pre-formed radical cationApplicable to both hydrophilic and lipophilic compounds. [9]The radical is soluble in various solvents. High reproducibility. The radical needs to be generated chemically, which can be time-consuming. [9]The pre-formed radical may not be stable over long periods.
FRAP Reduction of a ferric-tripyridyltriazine complexSimple, rapid, and inexpensive. High reproducibility.Measures only the reducing power, not the radical scavenging ability. The reaction is conducted at an acidic pH, which is not physiological. Does not react with some antioxidants like glutathione.
ORAC Inhibition of peroxyl radical-induced oxidation of a fluorescent probeMeasures scavenging activity against a physiologically relevant radical. The assay goes to completion, providing a more complete picture of antioxidant activity. Suitable for high-throughput screening.Requires a fluorescence plate reader. The assay is sensitive to temperature fluctuations. Can be more time-consuming than other assays.

Self-Validating Systems and Trustworthiness:

To ensure the trustworthiness of the results, it is imperative to incorporate a self-validating system into each experimental run. This includes:

  • Running a standard antioxidant (e.g., Trolox) with each assay. This allows for the normalization of results and comparison across different experiments and laboratories.

  • Including appropriate blanks and controls. This is essential for correcting for background absorbance or fluorescence and any interference from the sample matrix.

  • Performing assays in triplicate. This will ensure the reproducibility of the results and allow for the calculation of standard deviations.

  • Creating a standard curve with a good linear fit (R² > 0.99). This is crucial for the accurate quantification of antioxidant activity.

By adhering to these principles and meticulously following the detailed protocols, researchers can confidently and accurately assess the antioxidant potential of phenolic compounds, contributing to the advancement of knowledge in the fields of nutrition, pharmacology, and drug discovery.

References

  • Zhang, Q., Zhang, J., Shen, J., Silva, A., Dennis, D. A., & Barrow, C. J. (2020). A Simple 96-Well Microplate Method for the Determination of Total Phenolic Content in Seaweeds. Journal of Applied Phycology, 32(3), 1937–1946. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 5(4), 37. [Link]

  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules (Basel, Switzerland), 15(10), 7313–7352. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Bioquochem. (n.d.). KF01004 ORAC Antioxidant Capacity Assay Kit. [Link]

  • Rumpf, J., Burger, R., & Schäfer, C. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Industrial Crops and Products, 192, 116089. [Link]

  • Zen-Bio, Inc. (n.d.). ORAC Antioxidant Assay Kit. [Link]

  • Bollepalli, S., & S, L. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-5. [Link]

  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]

  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • Adom, K. K., & Liu, R. H. (2002). Antioxidant activity of grains. Journal of Agricultural and Food Chemistry, 50(21), 6182–6187. [Link]

  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. [Link]

  • Minarti, M., Saputri, F. A., & Haryoto, H. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium(IV) ion reduction. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626. [Link]

  • Arnao, M. B., Cano, A., & Acosta, M. (2001). The hydrophilic and lipophilic contribution to total antioxidant activity. Food Chemistry, 73(2), 239–244. [Link]

Sources

Derivatization of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its phenolic structure, this analyte exhibits low volatility and high polarity, making direct GC analysis challenging. Derivatization is a critical pre-analytical step to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[1] This note details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, explains the underlying chemical principles, and provides a systematic workflow from sample preparation to GC-MS parameter setup. Additionally, it addresses potential challenges and offers troubleshooting strategies for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is a complex molecule containing two hydroxyl groups attached to fluorinated aromatic rings. The polar nature of these hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and low vapor pressure.[1] Direct injection of such compounds into a GC system typically results in poor chromatographic performance, characterized by broad, tailing peaks and potential thermal degradation in the hot injector.[1]

Derivatization chemically modifies the analyte by replacing the active hydrogens of the polar hydroxyl groups with non-polar functional groups.[1][2] This modification disrupts hydrogen bonding, leading to several key advantages for GC-MS analysis:

  • Increased Volatility: The derivatized analyte vaporizes at a lower temperature, making it amenable to gas-phase separation.[1][2]

  • Enhanced Thermal Stability: The protective groups prevent the molecule from decomposing at the high temperatures of the GC inlet and column.[3]

  • Improved Chromatographic Performance: Reduced polarity minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved resolution.[4]

  • Characteristic Mass Spectra: Derivatization yields products with predictable and often structurally informative mass fragmentation patterns, aiding in identification and quantification.[3][5]

Silylation is the most prevalent derivatization technique for phenolic compounds, involving the replacement of acidic protons with a trimethylsilyl (TMS) group.[1][2][6] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[2][7]

Silylation: A Mechanistic Perspective

The derivatization of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol with BSTFA proceeds via a nucleophilic attack of the phenolate oxygen on the silicon atom of the silylating agent. The reaction is catalyzed by Trimethylchlorosilane (TMCS), which assists in the derivatization of potentially sterically hindered or less reactive hydroxyl groups.[2][8] The presence of electron-withdrawing fluorine atoms on the aromatic rings increases the acidity of the phenolic protons, facilitating their abstraction and subsequent reaction with the silylating agent.

The overall reaction is as follows:

  • Analyte + 2 BSTFA --(TMCS catalyst)--> Bis(trimethylsilyl) ether derivative + 2 By-products

It is crucial to perform the reaction under anhydrous (dry) conditions, as silylating reagents readily react with water, which can consume the reagent and lead to incomplete derivatization.[1][6]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the silylation of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Materials and Reagents
Material/ReagentGradeSupplier (Example)Notes
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenolAnalytical StandardLGC Standards, Sigma-Aldrich
BSTFA + 1% TMCSDerivatization GradeSigma-Aldrich, Thermo FisherStore in a desiccator.
PyridineAnhydrousSigma-AldrichUsed as a reaction solvent and acid scavenger.
Ethyl AcetateHPLC GradeFisher ScientificUsed for sample dilution.
Nitrogen GasHigh Purity (99.999%)AirgasFor sample drying and providing an inert atmosphere.
GC Vials (2 mL) with Septa CapsDeactivated GlassAgilent, WatersTo prevent analyte adsorption.
Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis A Accurately weigh ~1 mg of analyte B Dissolve in 1 mL of anhydrous Pyridine A->B C Transfer to 2 mL GC vial B->C D Add 100 µL of BSTFA + 1% TMCS C->D E Cap vial tightly and vortex D->E F Incubate at 70°C for 30 minutes E->F G Cool to room temperature F->G H Dilute with Ethyl Acetate if necessary G->H I Inject 1 µL into GC-MS system H->I

Caption: Silylation workflow for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol standard into a clean, dry 2 mL deactivated glass GC vial.

    • Add 1.0 mL of anhydrous pyridine to the vial. Pyridine acts as a solvent and also as a scavenger for the acidic byproducts of the reaction.

    • Cap the vial and vortex gently until the standard is completely dissolved.

  • Derivatization Reaction:

    • Using a dry microsyringe, add 100 µL of BSTFA containing 1% TMCS to the sample vial. It is recommended to perform this in a fume hood.

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven at 70°C for 30 minutes to facilitate the reaction. Elevated temperatures can increase the reaction rate, which may be necessary for complete derivatization of both hydroxyl groups.[2]

  • Sample Analysis:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for injection. If the concentration is too high, it can be diluted with ethyl acetate.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumental Parameters (Starting Point)

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and column used.

ParameterSettingRationale
GC System
InjectorSplit/SplitlessSplitless mode for trace analysis.
Inlet Temperature280°CEnsures rapid volatilization of the derivatized analyte.
Injection Volume1 µL
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)
Column30 m x 0.25 mm ID, 0.25 µm filmStandard non-polar column (e.g., HP-5ms, DB-5ms).
Oven Program
Initial Temperature100°C, hold for 1 min
Ramp 115°C/min to 250°C
Ramp 220°C/min to 300°C, hold for 5 minEnsures elution of the derivatized analyte.
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard for generating reproducible mass spectra.
Source Temperature230°C
Quadrupole Temp.150°C
Scan Range50 - 550 m/zTo capture the molecular ion and key fragments.
Solvent Delay5 minTo prevent filament damage from the solvent peak.

Expected Results and Data Interpretation

The derivatization adds two trimethylsilyl (TMS) groups to the parent molecule. The molecular weight will increase as follows:

  • Molecular Weight of Analyte (C₁₃H₁₀F₂O₂): 236.22 g/mol

  • Mass of 2 x TMS groups (Si(CH₃)₃): 2 x 73.17 = 146.34 g/mol

  • Expected MW of Derivatized Analyte: 382.56 g/mol

The mass spectrum of the derivatized product is expected to show a molecular ion (M⁺) at m/z 382. A characteristic fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z 367 is also anticipated, which is a common fragmentation pathway for TMS derivatives.[3] The fragmentation of TMS-derivatized fluorinated compounds can also involve losses of fluorinated silyl groups, which may provide additional structural information.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or low product peak Incomplete derivatization.- Ensure anhydrous conditions. Use fresh, high-quality reagents. - Increase reaction time and/or temperature. - Increase the ratio of derivatizing reagent to analyte.
Sample degradation.- Lower the injector temperature. - Check for active sites in the GC inlet liner and column.
Broad, tailing peaks Incomplete derivatization.- See above recommendations.
Active sites in the GC system.- Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions.
Multiple product peaks Incomplete derivatization (mono-silylated product).- Optimize reaction conditions (time, temperature, reagent ratio) to drive the reaction to completion.
Presence of impurities in the standard or reagents.- Run a reagent blank to check for interfering peaks.

Conclusion

The silylation of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol with BSTFA and a TMCS catalyst is a reliable and effective method to prepare the analyte for GC-MS analysis. This protocol provides a robust framework for achieving sensitive and reproducible results. As with any analytical method, it is imperative that the procedure is validated for the specific application to ensure accuracy and precision.

References

  • Yang, F., Yang, Y., Yan, L., Wang, F., Wu, L., Xia, M., & Li, X. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Advances, 13(40), 28247-28254. Available at: [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • Vasiljevic, T., & Jelen, H. (2018). Derivatization and gas chromatography–low-resolution mass spectrometry of Bisphenol A. Journal of the Serbian Chemical Society, 83(10), 1141-1151. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • Lee, S., & Gauthier, D. (2021). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Organic Letters, 23(15), 5874-5878. Available at: [Link]

  • Kojima, H., Tsunoi, S., & Tanaka, M. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1038(1-2), 17-23. Available at: [Link]

  • Tchekhovskoi, D., & Mirokhin, Y. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 32(10), 2697-2705. Available at: [Link]

  • Wikipedia. (n.d.). Silylation. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 38(4-5), 392-498. Available at: [Link]

  • Guedes, M. I., & Santana, F. J. (2001). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of the Brazilian Chemical Society, 12(4), 518-523. Available at: [Link]

Sources

Title: A Comprehensive Guide to Analytical Method Development for the Separation of Fluorinated Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The separation and quantification of fluorinated phenol isomers present a significant analytical challenge due to their structural similarities, which often lead to co-elution in conventional chromatographic systems. These compounds are of increasing importance in pharmaceutical development and environmental monitoring. This guide provides a detailed framework for developing robust and reliable analytical methods for these challenging analytes. We delve into strategic sample preparation techniques, emphasizing Solid-Phase Extraction (SPE), and offer in-depth protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Special attention is given to the selection of advanced HPLC stationary phases, such as those with fluorinated functionalities, which offer unique selectivity for halogenated isomers. Furthermore, this note outlines the critical steps for method validation in accordance with ICH Q2(R2) guidelines to ensure the generation of trustworthy and reproducible data.

Introduction: The Analytical Imperative

Fluorinated phenols are a class of compounds integral to modern chemistry, finding applications as key building blocks in pharmaceuticals, agrochemicals, and advanced polymers. Their unique electronic properties, conferred by the highly electronegative fluorine atom, can significantly enhance biological activity and metabolic stability. However, the synthesis of these molecules often results in a mixture of positional isomers, each potentially possessing distinct pharmacological and toxicological profiles.

The analytical challenge lies in the subtle structural differences between these isomers. Standard analytical methods may fail to resolve them, leading to inaccurate quantification and potentially compromising safety and efficacy assessments in drug development or risk assessments in environmental analysis. This application note serves as a Senior Application Scientist's guide to navigating these complexities, providing both the theoretical rationale and practical protocols for developing methods that are fit for purpose.

Sample Preparation: The Foundation of Accurate Analysis

The journey to accurate quantification begins with meticulous sample preparation. The goal is to isolate the target analytes from the sample matrix, eliminate interferences, and concentrate the sample to meet the sensitivity requirements of the analytical instrument. While traditional methods like Liquid-Liquid Extraction (LLE) exist, they are often laborious and consume large volumes of hazardous solvents.[1]

Solid-Phase Extraction (SPE): A Modern Approach

Solid-Phase Extraction (SPE) has emerged as a superior technique for its efficiency, reduced solvent usage, and high potential for automation. For acidic compounds like phenols, a reversed-phase or a mixed-mode ion-exchange mechanism is typically employed.[2] The choice of sorbent is critical; polymeric sorbents like polystyrene-divinylbenzene are often preferred for their high surface area and stability across a wide pH range, as detailed in methodologies like U.S. EPA Method 528.[3]

The fundamental principle involves passing a conditioned liquid sample through a cartridge containing the solid sorbent. The analytes are retained on the sorbent while the bulk of the matrix passes through. After a washing step to remove residual interferences, the purified analytes are eluted with a small volume of an appropriate organic solvent.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Aqueous Sample (1L) pH Adjusted to ~2 Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Elute 4. Elute Analytes (Methylene Chloride) Wash->Elute Concentrate Concentrate Eluate (Under Nitrogen) Elute->Concentrate Analysis Ready for GC/LC Analysis Concentrate->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of phenols.

Protocol 1: Solid-Phase Extraction of Fluorinated Phenols from Water

This protocol is adapted from established environmental methods for phenol analysis.[3][4]

  • Sample Preparation: Adjust a 250 mL aqueous sample to pH 2.0 using phosphoric acid.

  • Cartridge Conditioning: Precondition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg) by passing 3 mL of methanol, followed by 3 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the prepared sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 2 mL of reagent water to remove any remaining polar impurities.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 3-5 minutes.

  • Elution: Elute the trapped fluorinated phenols with 3 mL of tetrahydrofuran or another suitable solvent into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen. The sample is now ready for chromatographic analysis.

Chromatographic Method Development: Achieving Isomeric Separation

The separation of isomers requires a chromatographic system with high selectivity. Both HPLC and GC are powerful tools, and the choice between them depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is often the method of choice due to its versatility and applicability to a wide range of compounds without the need for derivatization.[5]

Causality in Column Selection: The heart of an HPLC separation is the column. While standard C18 columns are the workhorse of reversed-phase chromatography, they often fail to resolve closely related isomers. For fluorinated compounds, specialized stationary phases can provide the necessary selectivity.[6]

  • Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These columns are highly recommended for separating halogenated compounds and positional isomers.[6][7] Their unique selectivity arises from multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are different from those of a standard C18 phase. This alternative selectivity is often the key to resolving challenging isomer pairs.

  • Biphenyl Phases: These columns offer enhanced π-π interactions compared to standard phenyl columns, which can be advantageous for separating aromatic analytes like phenols.[8]

  • Core-Shell Particle Technology: Columns packed with core-shell particles (e.g., Agilent Poroshell) can provide higher efficiency and resolution than traditional fully porous particle columns, often at lower backpressures, enabling faster analyses.[4][9]

Mobile Phase Optimization: The mobile phase composition is adjusted to fine-tune the separation.

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape for phenolic compounds.

  • pH Control: The retention of phenols is highly dependent on pH. Operating at a pH well below the pKa of the phenols (typically pH 2.5-3.5) ensures they are in their neutral, more retained form, leading to sharp peaks and reproducible retention times.[4]

  • Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is typically necessary to elute a range of phenols with varying polarities within a reasonable timeframe.[10]

Parameter Starting Condition Rationale
Column PFP or Biphenyl Phase (e.g., 100 x 2.1 mm, 2.7 µm)Provides unique selectivity for aromatic and fluorinated isomers.[6][8]
Mobile Phase A 0.1% Formic Acid in WaterEnsures phenols are in their protonated state for good peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Gradient 10% B to 90% B over 15 minutesGeneral-purpose gradient to screen for component elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.[10]
Detector Diode Array Detector (DAD) at 220 nm & 280 nmGeneral wavelengths for phenol detection.[11]
Injection Vol. 2-5 µLStandard volume for analytical HPLC.

Table 1: Starting HPLC Method Parameters.

Gas Chromatography (GC)

GC is an excellent technique for phenols that are volatile and thermally stable. When coupled with Mass Spectrometry (GC-MS), it provides high sensitivity and definitive identification.[12][13]

The Role of Derivatization: Phenols contain an active hydroxyl group that can cause peak tailing due to interaction with active sites in the GC system. Derivatization is an essential step to block this hydroxyl group, which increases volatility and thermal stability, resulting in sharper, more symmetrical peaks.[13][14] Common methods include silylation or acylation. For halogenated phenols, derivatization with pentafluorobenzyl bromide (PFBBr) is effective for analysis by an Electron Capture Detector (ECD).[15]

GC_Workflow Sample Concentrated Sample (from SPE) Deriv Derivatization Step (e.g., Silylation) Sample->Deriv GC_Inject GC Injection (Splitless Mode) Deriv->GC_Inject Separation Capillary Column Separation (e.g., 5% Phenyl Polysiloxane) GC_Inject->Separation Detection Mass Spectrometer (MS) Detection Separation->Detection Data Data Analysis (Identification & Quantitation) Detection->Data

Caption: General workflow for GC-MS analysis of phenols.

Parameter Starting Condition Rationale
Column Low-polarity phase (e.g., TG-5SilMS, 30 m x 0.25 mm, 0.25 µm)Provides good general separation for semi-volatile organic compounds.[12]
Carrier Gas Helium, 1.5 mL/min (constant flow)Inert and provides good efficiency.
Oven Program 60 °C (5 min), then 8 °C/min to 300 °C (hold 10 min)A typical program for analyzing a range of phenols.[12]
Injector 275 °C, Splitless (1 min)Maximizes analyte transfer to the column for trace analysis.
Detector Mass Spectrometer (MS)Provides definitive identification and quantification.
MS Mode Scan (for identification) or SIM (for quantification)SIM mode offers higher sensitivity for target analytes.

Table 2: Starting GC-MS Method Parameters.

Complementary Techniques: Beyond Chromatography

While chromatography is the primary separation technique, other methods can provide invaluable complementary information.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

For fluorinated compounds, 19F NMR is a uniquely powerful tool.[16] Since ¹⁹F is a 100% abundant isotope, the technique is highly sensitive. It can be used to:

  • Unambiguously identify isomers: The chemical environment around each fluorine atom or group of atoms is unique, resulting in distinct signals for different isomers.[17]

  • Quantify total fluorine content: 19F NMR can serve as a primary quantitative method, which is especially useful for mass balance studies where LC-MS may not account for all fluorinated species.[16]

  • Confirm structural identity: It provides definitive structural information that complements the retention time and mass spectral data from chromatographic methods.

Method Validation: Ensuring Trustworthy Results

Developing a method is only the first step. To ensure that the method is reliable and suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative standard for analytical procedure validation.[18][19]

A self-validating system is one where the protocols and acceptance criteria are pre-defined to demonstrate the method's performance. The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation_Parameters cluster_qual Qualitative Aspects cluster_quant Quantitative Aspects cluster_perf Performance Limits Method Analytical Method Validation (ICH Q2) Specificity Specificity Distinguishes analyte from interferences Method->Specificity Accuracy Accuracy Closeness to true value Method->Accuracy Precision Precision Repeatability & Intermediate Method->Precision Linearity Linearity Proportionality to concentration Method->Linearity Range Range Upper and lower limits Method->Range LOD LOD Lowest detected amount Method->LOD LOQ LOQ Lowest quantified amount Method->LOQ Robustness Robustness Resilience to small changes Method->Robustness

Caption: Interrelation of key analytical method validation parameters.

Parameter Typical Acceptance Criteria Assessment Method
Specificity Peak purity index > 99.0%; Baseline resolution (Rs > 1.5)DAD peak purity analysis; Analysis of spiked blanks.
Linearity Correlation coefficient (r²) ≥ 0.995Analysis of 5-6 standards across the range.
Accuracy 98.0% - 102.0% recovery for drug substanceSpike-recovery analysis at 3 levels (e.g., 80%, 100%, 120% of target).
Precision Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%Repeat injections (n=6); Analysis on different days/by different analysts.
LOQ Signal-to-Noise ratio ≥ 10Serial dilution of a standard solution.
Robustness RSD of results ≤ 2.0% after variationsVarying parameters like pH (±0.2), column temp (±5°C), flow rate (±10%).

Table 3: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay.

Conclusion

The successful analytical method development for fluorinated phenol isomers is a systematic process that hinges on a deep understanding of the underlying chemical principles. It requires a strategic approach, beginning with clean and efficient sample preparation using techniques like SPE. The core of the method lies in achieving chromatographic selectivity, which often necessitates moving beyond standard C18 columns to specialized phases like PFP or Biphenyl for HPLC, or implementing a crucial derivatization step for GC. Complementary techniques such as 19F NMR can provide orthogonal data for unequivocal identification. Finally, rigorous validation against established guidelines like ICH Q2(R2) is not merely a regulatory requirement but the bedrock of scientific integrity, ensuring that the data generated is accurate, reliable, and trustworthy.

References

  • National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol.
  • MDPI. (2015). Techniques for Analysis of Plant Phenolic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.
  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?.
  • Agilent Technologies, Inc. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • MDPI. (2010). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • ACS Publications. (n.d.). Solvent extraction of phenols from water.
  • OSTI.GOV. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
  • ResearchGate. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • PubMed. (2006). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • PubMed Central. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • International Council for Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of fluorinated biaryl compounds is a cornerstone in medicinal chemistry and materials science, making robust and high-yielding protocols essential.[1][2][3] This center provides in-depth, field-proven insights in a direct question-and-answer format.

Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling

The most prevalent and versatile method for constructing the C-C bond in 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction joins an aryl halide with an arylboronic acid or ester. For our target molecule, the typical disconnection involves reacting a protected 4-halo-2-fluorophenol with (3-fluoro-4-hydroxyphenyl)boronic acid .

The general catalytic cycle, a cornerstone of modern synthetic chemistry, involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5] Understanding this mechanism is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd + R¹-X PdII_RX R¹-Pd(II)L_n-X OxiAdd->PdII_RX Trans Transmetalation PdII_RX->Trans + [R²-B(OR)₂]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Trans->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 + R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Trans Activated Nucleophile

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each answer provides causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My reaction has stalled, or my yield is below 20%. I'm seeing mostly unreacted starting materials. What are the most likely causes?

A1: This is a common and frustrating issue, often pointing to problems with the catalyst, reagents, or reaction environment. Let's break down the potential culprits.

  • Cause A: Inactive Catalyst System

    • Explanation: The active catalyst is a Pd(0) species.[6] Many reactions start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to Pd(0) to enter the catalytic cycle.[7] If this reduction is inefficient or if the active Pd(0) is oxidized by atmospheric oxygen, the cycle never begins. Furthermore, catalyst deactivation can occur through aggregation into palladium black or ligand degradation.[8]

    • Solution:

      • Ensure Anaerobic Conditions: Oxygen is detrimental. Degas your solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[9] Maintain a positive inert gas atmosphere throughout the reaction.

      • Verify Catalyst & Ligand Quality: Palladium(II) acetate can degrade over time. Use a fresh, reputable source. Phosphine ligands are prone to oxidation (e.g., PPh₃ to Ph₃P=O); store them under inert gas and use fresh supplies.

      • Choice of Ligand: The ligand stabilizes the Pd(0) center and facilitates the reaction steps.[10] For electron-rich phenols, bulky, electron-donating phosphine ligands like SPhos, XPhos, or tBu₃P are often more effective than PPh₃.[11][12]

  • Cause B: Improper Base or Solvent Selection

    • Explanation: The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[13][14] The solvent system must facilitate the solubility of both the organic substrates and the inorganic base.[15]

    • Solution:

      • Base Choice: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[9][12] Use at least 2-3 equivalents. Ensure the base is finely powdered and dry.

      • Solvent System: A mixture of an organic solvent and water is standard.[10] The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[10] Common systems include Dioxane/H₂O, THF/H₂O, or Toluene/Ethanol/H₂O.[9][12] The ratio is typically between 4:1 and 10:1 (organic:water).[10]

  • Cause C: Poor Reactant Quality

    • Explanation: The stability of boronic acids can be a major issue, leading to low yields.[10] They can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of trace acid or water at elevated temperatures, or form inactive cyclic anhydride trimers (boroxines).[10]

    • Solution:

      • Check Boronic Acid Purity: Use freshly purchased or recently purified (3-fluoro-4-hydroxyphenyl)boronic acid. Assess its purity by NMR before use.

      • Consider Boronic Esters: Pinacol esters of boronic acids are significantly more stable towards protodeboronation and can be a reliable alternative to the free acids.[10]

Issue 2: Significant Side Product Formation

Q2: My reaction works, but I'm getting a significant amount of a side product that has the same mass as my debrominated starting material (protodehalogenation) or a dimer of my boronic acid (homocoupling). How can I suppress these pathways?

A2: This indicates that side reactions are outcompeting your desired cross-coupling. Both homocoupling and protodehalogenation are classic side reactions in Suzuki couplings.

  • Cause A: Boronic Acid Homocoupling

    • Explanation: This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. It is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle, or by certain palladium catalyst systems, especially at higher temperatures.[9][12]

    • Solution:

      • Strict Anaerobic Conditions: As mentioned before, rigorously exclude oxygen from your reaction.

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

      • Temperature Management: Do not overheat the reaction. While heat is needed, excessive temperatures (e.g., >100-110 °C) can accelerate side reactions. An optimal temperature is typically between 80-90 °C.

  • Cause B: Protodeboronation / Protodehalogenation

    • Explanation: Protodeboronation is the loss of the boronic acid group, replaced by a proton from the solvent (often water). Protodehalogenation is the similar loss of the halide from your other starting material. These are often base-mediated or catalyzed by palladium hydride species that can form during the reaction.

    • Solution:

      • Use a Milder Base: If using a very strong base like NaOH, consider switching to a weaker one like K₂CO₃ or K₃PO₄.[13]

      • Use Stable Boronic Esters: As mentioned, pinacol esters are much less prone to protodeboronation.[10]

      • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired cross-coupling over side reactions by increasing the rate of the main catalytic cycle. Typical loadings range from 1-5 mol %.[16]

ProblemPotential CauseRecommended Solution
Low Yield Inactive Catalyst (Oxidation)Rigorously degas solvents and maintain inert atmosphere.
Poor Boronic Acid QualityUse fresh boronic acid or a more stable pinacol ester.[10]
Ineffective Base/SolventUse K₂CO₃ or Cs₂CO₃ in a Dioxane/H₂O or THF/H₂O mixture.[9][10]
Side Products HomocouplingExclude O₂, control stoichiometry, avoid excessive heat.
ProtodeboronationUse a milder base (K₃PO₄) and consider a boronic ester.[10][13]
Issue 3: Purification and Isolation Challenges

Q3: The reaction seems to have worked, but I am struggling to isolate a pure product. My column chromatography fractions are not clean.

A3: The polar nature of the two phenol groups in the target molecule can make purification challenging.

  • Explanation: Phenolic compounds can streak on silica gel columns due to strong interactions with the stationary phase. Furthermore, residual palladium catalyst can co-elute with the product, leading to discoloration, and polar impurities can be difficult to separate.

  • Solution:

    • Aqueous Workup: After the reaction, perform a thorough aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~5-6 before extraction with a polar organic solvent like ethyl acetate. This ensures your phenolic product is in its neutral form for better extraction. A wash with a solution of sodium thiosulfate can help remove residual iodine if an aryl iodide was used.

    • Palladium Scavenging: Before chromatography, consider stirring the crude product in a solvent with a palladium scavenger (e.g., silica-bound thiol or amine resins) to remove residual catalyst.[16]

    • Chromatography Technique:

      • Solvent System: Use a solvent system with a small amount of acid (e.g., 0.1-1% acetic acid) in your ethyl acetate/hexane mobile phase. This can suppress the ionization of the phenol groups and lead to sharper peaks and better separation.

      • Alternative Phases: If silica gel fails, consider using reverse-phase chromatography (C18 silica) with a methanol/water or acetonitrile/water mobile phase, which is often better suited for polar compounds.[17][18]

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be a highly effective final purification step.

Experimental Protocols

Protocol 1: Recommended Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 4-bromo-2-fluorophenol (1.0 eq), (3-fluoro-4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • System Purge:

    • Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe. The final concentration should be ~0.1 M with respect to the aryl bromide.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %) and ligand (if not using a pre-catalyst) under a positive flow of argon.

  • Reaction:

    • Heat the mixture to 85-90 °C with vigorous stirring for 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the 4-bromo-2-fluorophenol.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Adjust the pH of the aqueous layer to ~5 with 1M HCl.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (consider adding 0.5% acetic acid to the mobile phase).

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents sol_degas Degas Solvents Rigorously Maintain Inert Atmosphere check_catalyst->sol_degas Oxygen exposure? sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->sol_ligand Ineffective ligand? sol_base Use K₂CO₃ or Cs₂CO₃ (2-3 eq) check_conditions->sol_base Wrong base? sol_solvent Use Dioxane/H₂O or THF/H₂O check_conditions->sol_solvent Poor solubility? sol_boronic Verify Boronic Acid Purity Consider Pinacol Ester check_reagents->sol_boronic Decomposition?

Sources

Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine atoms into biphenyl scaffolds. Fluorinated biphenyls are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine.[1] However, their synthesis can be challenging, often plagued by side reactions that lower yields and complicate purification.

This resource provides in-depth, experience-driven answers to common issues encountered during these reactions. We will delve into the causality behind these side reactions and offer practical, field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

Q1: What are the most common classes of side reactions I should anticipate when fluorinating biphenyl compounds?

A1: The side reactions largely depend on the fluorination strategy employed, primarily categorized as electrophilic or nucleophilic fluorination.

  • Electrophilic Fluorination: Using reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI), common side reactions include:

    • Regioselectivity Issues: Formation of a mixture of constitutional isomers is a frequent challenge.[2] The directing effects of existing substituents on the biphenyl rings and steric hindrance dictate the position of fluorination, which may not always be the desired one.

    • Polyfluorination: Especially with electron-rich biphenyl systems, the introduction of more than one fluorine atom can occur.[3]

    • Dearomatization: Electron-rich substrates, particularly phenols, can undergo dearomatization instead of the intended aromatic substitution.[4]

    • Solvent-Related Byproducts: Some electrophilic fluorinating agents can react with common laboratory solvents. For instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[5]

  • Nucleophilic Fluorination: Typically involving fluoride salts (e.g., KF, CsF) and often mediated by transition metals, common side reactions include:

    • Hydrodehalogenation: If the starting material is a halogenated biphenyl, replacement of the halogen with hydrogen can be a significant byproduct, complicating purification.[2]

    • Protodeboronation/Protodesilylation: When using arylboronic acids or arylsilanes as precursors, cleavage of the carbon-boron or carbon-silicon bond to introduce a hydrogen atom can compete with fluorination.[3][6]

    • Base-Induced Side Reactions: "Naked" fluoride anions are strongly basic and can lead to elimination reactions or other base-mediated decomposition pathways, especially in the absence of hydrogen bond donors.[2]

    • Formation of Constitutional Isomers: The high basicity of dried fluoride salts can sometimes lead to the formation of mixtures of constitutional isomers.[2]

Q2: How does the electronic nature of substituents on the biphenyl rings influence the outcome of the fluorination reaction?

A2: The electronic properties of substituents play a pivotal role in both the reactivity and selectivity of the fluorination process.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) activate the aromatic rings towards electrophilic attack. While this can increase the reaction rate with electrophilic fluorinating agents, it can also lead to a higher incidence of polyfluorination and decreased regioselectivity.[3] For nucleophilic fluorination of aryl halides, EDGs generally decrease the reactivity of the substrate.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the rings towards electrophilic attack, often requiring more forcing reaction conditions. However, they can enhance the regioselectivity of the reaction. In nucleophilic aromatic substitution (SNAAr) fluorination, EWGs are often essential to activate the substrate towards attack by the fluoride nucleophile.

The interplay of these electronic effects across both rings of the biphenyl system can lead to complex regiochemical outcomes that require careful optimization.

Q3: What is the impact of steric hindrance, particularly from ortho-substituents, on biphenyl fluorination?

A3: Steric hindrance from ortho-substituents significantly impacts the fluorination of biphenyls by influencing the conformation of the molecule and the accessibility of reaction sites.

Biphenyls with bulky ortho-substituents often adopt a twisted, non-planar conformation to minimize steric repulsion.[7] This twisting can:

  • Hinder Approach of the Fluorinating Agent: A bulky substituent on one ring can block access to the adjacent positions on the other ring, making fluorination at those sites less favorable.

  • Influence Regioselectivity: The reaction may be directed to less sterically crowded positions on the rings, even if those positions are electronically less favored.

  • Affect Catalyst Performance: In metal-catalyzed reactions, bulky ortho-substituents can interfere with the coordination of the biphenyl substrate to the metal center, potentially slowing down or inhibiting the reaction.[8]

Dynamic NMR studies have been used to quantify the effective size of various substituents in biphenyl systems by measuring the rotational barriers, providing a deeper understanding of these steric effects.[9][10]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting advice for specific problems encountered during the fluorination of biphenyl compounds.

Guide 1: Poor Regioselectivity in Electrophilic Fluorination

Problem: The fluorination of my substituted biphenyl with Selectfluor results in a mixture of isomers that are difficult to separate.

Causality Analysis and Troubleshooting Workflow

start Poor Regioselectivity step1 Analyze Substrate Electronics: - Are there competing directing groups? - Is the desired position electronically favored? start->step1 Identify Root Cause step2 Evaluate Steric Hindrance: - Is the target site sterically accessible? - Are bulky ortho-groups present? step1->step2 step3 Modify Reaction Conditions: - Lower the reaction temperature. - Screen different solvents. step2->step3 Optimize Parameters step4 Change Fluorinating Agent: - Try a more sterically demanding reagent (e.g., NFSI derivatives). - Consider a different class of reagent. step3->step4 If no improvement end Improved Regioselectivity step3->end Successful Optimization step4->end Successful Optimization

Caption: Workflow for troubleshooting poor regioselectivity.

Detailed Troubleshooting Steps:
  • Re-evaluate Substrate Directing Effects:

    • The "Why": The inherent electronic preferences of your substrate's substituents are the primary drivers of regioselectivity in electrophilic aromatic substitution. A thorough understanding of ortho-, para-, and meta-directing effects is crucial.

    • The "How": Map the electronic character (electron-donating vs. electron-withdrawing) of all substituents on both rings. If there are multiple activating groups, consider if their directing effects are synergistic or competitive for the desired position.

  • Solvent Screening:

    • The "Why": Solvent polarity and coordinating ability can influence the reactivity of the fluorinating agent and stabilize or destabilize charged intermediates, thereby altering the regiochemical outcome.[11]

    • The "How": If your reaction is in a polar aprotic solvent like acetonitrile, consider testing less polar solvents like dichloromethane or even non-polar solvents if solubility permits. Conversely, for some substrates, more coordinating solvents might enhance selectivity.

  • Temperature Optimization:

    • The "Why": Lowering the reaction temperature can increase the selectivity of kinetically controlled reactions by favoring the pathway with the lowest activation energy. Isomerization or side reactions with higher activation energies are suppressed.

    • The "How": Run the reaction at 0 °C or even -20 °C. Monitor the reaction progress carefully, as the reaction time will likely increase.

  • Consider a Different Fluorinating Agent:

    • The "Why": Different N-F reagents have varying steric bulk and reactivity. A more sterically hindered reagent might selectively fluorinate the most accessible position.

    • The "How": If using Selectfluor, consider switching to N-Fluorobenzenesulfonimide (NFSI) or one of its derivatives.[12] NFSI is generally less reactive and can sometimes offer improved selectivity.

Guide 2: Low Yield due to Protodehalogenation in Nucleophilic Fluorination

Problem: When attempting to fluorinate a bromo-biphenyl using KF, a significant amount of the debrominated biphenyl is formed.

Causality Analysis and Troubleshooting Workflow

start Low Yield due to Protodehalogenation step1 Source of Protons? - Residual water in reagents/solvent. - Protic functional groups on substrate. start->step1 step2 Fluoride Source Activity: - Is the KF spray-dried or anhydrous? - Is the fluoride salt sufficiently 'naked'? step1->step2 step3 Optimize Reaction Conditions: - Rigorously dry solvent and reagents. - Use a phase-transfer catalyst. - Screen different fluoride sources (e.g., CsF). step2->step3 step4 Alternative Method: - Consider deoxyfluorination of a corresponding phenol. - Use an electrophilic fluorination route. step3->step4 If still problematic end Minimized Side Product, Improved Yield step3->end Success step4->end

Caption: Workflow for addressing protodehalogenation.

Detailed Troubleshooting Steps:
  • Ensure Anhydrous Conditions:

    • The "Why": The basicity of fluoride anions is enhanced in aprotic solvents, but any residual water can act as a proton source for the hydrodehalogenation side reaction.[2]

    • The "How":

      • Use freshly distilled, anhydrous solvents.

      • Dry the fluoride salt (e.g., spray-dried KF) under high vacuum and heat before use.

      • Dry the biphenyl substrate thoroughly.

  • Employ a Phase-Transfer Catalyst:

    • The "Why": Phase-transfer catalysts (e.g., tetrabutylammonium bromide, 18-crown-6) help to solubilize the fluoride salt in aprotic solvents and generate a more "naked," and therefore more nucleophilic, fluoride anion. This can accelerate the desired fluorination reaction, making it more competitive with the protonation pathway.

    • The "How": Add a catalytic amount (5-10 mol%) of a suitable phase-transfer catalyst to the reaction mixture.

  • Vary the Fluoride Source and Solvent:

    • The "Why": Different alkali metal fluorides have different solubilities and lattice energies. Cesium fluoride (CsF) is generally more soluble and reactive than KF in organic solvents. The choice of solvent can also influence the solubility and reactivity of the fluoride salt.

    • The "How":

      • Substitute KF with CsF.

      • Screen high-boiling aprotic polar solvents such as DMSO, DMF, or sulfolane.

  • Consider a Copper-Mediated Reaction:

    • The "Why": For less activated aryl halides, copper(I) reagents can facilitate the nucleophilic fluorination and often suppress hydrodehalogenation.[2]

    • The "How": Investigate protocols using stoichiometric or catalytic amounts of Cu(I) salts (e.g., CuI, CuBr) in combination with a fluoride source.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Electron-Rich Biphenyl using Selectfluor

This protocol is a starting point for the fluorination of an activated biphenyl substrate and should be optimized for each specific case.

  • Reagent Preparation:

    • Dissolve the biphenyl substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile, 0.1 M concentration) in an oven-dried flask under an inert atmosphere (N₂ or Ar).

    • In a separate flask, dissolve Selectfluor (1.1 - 1.5 eq) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the solution of the biphenyl substrate to the desired temperature (e.g., 0 °C) using an ice bath.

    • Add the Selectfluor solution dropwise to the stirred biphenyl solution over 15-30 minutes.

    • Allow the reaction to stir at the selected temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Fluorination of an Activated Bromo-Biphenyl

This protocol is a general guideline for the fluorination of an electron-deficient bromo-biphenyl.

  • Reagent Preparation:

    • In an oven-dried flask under an inert atmosphere, add spray-dried potassium fluoride (2.0 - 3.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

    • Heat the flask under high vacuum to ensure all reagents are anhydrous, then allow it to cool to room temperature.

    • Add the bromo-biphenyl substrate (1.0 eq) and anhydrous polar aprotic solvent (e.g., DMSO, DMF).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 100-150 °C).

    • Monitor the reaction progress by TLC or LC-MS. These reactions can often be slow, requiring several hours to days for completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, wash thoroughly with water and then brine to remove the high-boiling solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Section 4: Data Summary

The following table summarizes typical side products observed in biphenyl fluorination and suggests key preventative measures.

Fluorination Type Common Side Product Primary Cause Key Preventative Measures Relevant Citations
ElectrophilicPolyfluorinated BiphenylHighly activated substrateUse stoichiometric amount of fluorinating agent; lower temperature; use a less reactive agent like NFSI.[3]
ElectrophilicRegioisomersCompeting electronic/steric effectsSolvent screening; temperature optimization; change fluorinating agent.[2][11]
NucleophilicHydrodehalogenated BiphenylPresence of proton sourcesRigorously anhydrous conditions; use of phase-transfer catalysts.[2]
NucleophilicProtodeboronated BiphenylAcidic or basic conditionsUse of a base to suppress protodestannylation; careful control of pH.[3][6]

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Wiley. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]

  • Specific Solvent Issues with Fluorination. American Chemical Society. Available at: [Link]

  • The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate. Available at: [Link]

  • Catalyzed and Promoted Aliphatic Fluorin
  • Influence of direct fluorination treatment on surface and optical properties of colorless and transparent polyimides.
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.
  • Mechanism of the Aryl–F Bond-Forming Step
  • Solvent effects on selectivity of fluorination of 6 with NFSI and K2. ResearchGate. Available at: [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry.
  • nucleophilic fluorin
  • Direct Fluorination as Method of Improvement of Operational Properties of Polymeric M
  • Electrophilic fluorination. Wikipedia. Available at: [Link]

  • Explain steric effect in biphenyls. Filo.
  • Controlled Fluorin
  • Unveiling the formation mechanism of the biphenylene network. DiVA portal.
  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society.
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.
  • Nucleophilic Fluorin
  • Electrophilic Fluorin
  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry.
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
  • Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing.
  • Mechanism of electrophilic fluorination of arom
  • Fluorination Str
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central. Available at: [Link]

  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. PMC - NIH.
  • What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Quora.
  • Regioselectivity of the Anodic Fluorin
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Chemistry Portal.

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Technical Support Center: Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common issues. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Section 1: Troubleshooting Common Issues

This section addresses the most frequently encountered problems in Suzuki-Miyaura coupling reactions, providing explanations for the underlying causes and offering practical solutions.

FAQ 1: Why is my reaction yield low or non-existent?

Low or no yield is a common frustration. The causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.

Potential Cause 1: Inactive Catalyst The catalytic cycle of the Suzuki-Miyaura reaction relies on a Pd(0) species to initiate the oxidative addition step.[1][2] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) state. This reduction can sometimes be inefficient.

  • Solution:

    • Ensure Proper Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can be facilitated by phosphine ligands, which can be oxidized, or through a side reaction like the homocoupling of boronic acids.[1]

    • Use a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.

Potential Cause 2: Poor Quality or Unstable Reagents The stability of the boronic acid or its derivatives is crucial for the success of the reaction.[1]

  • Solution:

    • Assess Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially in the presence of water and base.[1][3] This side reaction consumes the boronic acid and reduces the yield.[3] Using more stable boronic esters, such as pinacol esters or MIDA boronates, can mitigate this issue.[1]

    • Check Reagent Purity: Ensure the purity of your aryl halide, as impurities can interfere with the catalyst.

    • Use Freshly Prepared or High-Quality Reagents: Whenever possible, use freshly purchased or properly stored reagents.

Potential Cause 3: Suboptimal Reaction Conditions The choice of solvent, base, and temperature can significantly impact the reaction outcome.

  • Solution:

    • Solvent Selection: A variety of organic solvents can be used, including dioxane, THF, DMF, and toluene.[1] The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[1] The optimal solvent system can be substrate-dependent, and screening different solvents may be necessary.

    • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4][5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base should be matched to the specific reaction. For base-sensitive substrates, milder bases like KF can be used.[4]

    • Temperature Optimization: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), some modern catalyst systems can operate at room temperature.[6] If you are not seeing any product formation, gradually increasing the temperature may be beneficial.

FAQ 2: I am observing significant side product formation. What are they and how can I minimize them?

Side reactions not only reduce the yield of the desired product but also complicate purification.[1]

Common Side Reaction 1: Homocoupling of Boronic Acids This side reaction produces a biaryl product derived from the coupling of two boronic acid molecules.[1]

  • Cause: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1] If the reaction mixture is not properly degassed, or if a Pd(II) precatalyst is used without efficient reduction to Pd(0), homocoupling can become a significant issue.[1]

  • Solution:

    • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[7]

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source can minimize the amount of Pd(II) present at the beginning of the reaction.

Common Side Reaction 2: Protodeboronation This involves the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.

  • Cause: This reaction is often catalyzed by the base and can be accelerated by the palladium-phosphine complex.[3]

  • Solution:

    • Use Stable Boron Reagents: As mentioned earlier, employing more robust boronic esters can reduce the rate of protodeboronation.[1]

    • Careful Selection of Ligands: While bulky phosphine ligands can be beneficial for the cross-coupling of sterically hindered substrates, they can also paradoxically accelerate protodeboronation.[3][8] A careful balance must be struck when selecting a ligand.

Common Side Reaction 3: Dehalogenation of the Aryl Halide This results in the replacement of the halogen on the electrophile with a hydrogen atom.

  • Cause: The mechanism can be complex, but it is often facilitated by the palladium catalyst in the presence of a hydrogen source.

  • Solution:

    • Ensure Anhydrous Conditions (if applicable): While some water is often beneficial, excessive amounts can sometimes contribute to dehalogenation.

    • Optimize Ligand and Base: Screening different ligands and bases may help to suppress this side reaction.

FAQ 3: My reaction is not going to completion. What can I do?

A stalled reaction can be indicative of catalyst deactivation or an issue with one of the reaction components.

Potential Cause 1: Catalyst Deactivation The palladium catalyst can become deactivated through various pathways.

  • Cause: For heteroaryl substrates, particularly those containing nitrogen, the starting material or product can bind to the Pd(II) intermediates, leading to catalyst inhibition.[6]

  • Solution:

    • Ligand Selection: Using bidentate ligands or bulky, electron-rich monophosphine ligands like SPhos and XPhos can prevent the binding of heteroaryl substrates and products to the palladium center, thus preventing catalyst deactivation.[6]

Potential Cause 2: Inefficient Transmetalation The transfer of the organic group from boron to palladium is a critical step in the catalytic cycle.[9]

  • Cause: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[10]

  • Solution:

    • Choice of Boron Reagent: For challenging substrates like 2-pyridyl boron derivatives, specialized reagents such as lithium triisopropyl 2-pyridylboronates can be more effective.[10]

    • Base and Solvent Optimization: As discussed previously, the appropriate choice of base and solvent is crucial for facilitating transmetalation.

Section 2: Key Experimental Parameters and Protocols

This section provides a deeper dive into the critical components of the Suzuki-Miyaura reaction and includes a general experimental protocol.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][9]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)L_n OxAdd R¹-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)(R²)L_n OxAdd->Trans Transmetalation (R²-B(OR)₂)⁻ Trans->Pd0 Reductive Elimination (R¹-R²) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate Boronate->Trans Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Choosing Your Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of each component.

ComponentKey ConsiderationsRecommended Options
Palladium Catalyst The oxidation state of the precatalyst and the nature of the supporting ligands are critical.Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃ Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand The steric bulk and electronic properties of the ligand influence catalytic activity and stability.[8]For general couplings: PPh₃, P(t-Bu)₃ For challenging couplings: SPhos, XPhos, RuPhos
Boron Reagent Stability is a key concern, with boronic esters often being more robust than boronic acids.[1]Boronic acids, Pinacol boronate esters, MIDA boronates, Potassium trifluoroborates
Aryl/Vinyl Halide Reactivity follows the trend I > Br > OTf >> Cl.[9] Electron-withdrawing groups on the halide can increase reactivity.Aryl/vinyl iodides, bromides, triflates, and chlorides (with appropriate catalyst systems).
Base The base activates the boronic acid and can influence the rate of transmetalation.[4][5]K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF (for base-sensitive substrates)
Solvent A solvent system that can dissolve the reactants and the base is necessary.Dioxane/H₂O, THF/H₂O, DMF, Toluene
General Experimental Protocol

This protocol provides a starting point for performing a Suzuki-Miyaura coupling reaction. Optimization may be required for specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (2.0-3.0 equiv).

    • Add the palladium precatalyst (0.5-5 mol %) and the ligand (if required).

  • Degassing:

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[7]

    • Add the degassed solvent(s) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by TLC, GC, or LC-MS.[10][11]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol_Workflow Start Start Setup 1. Combine Reactants, Catalyst, and Base Start->Setup Degas 2. Purge with Inert Gas and Add Solvent Setup->Degas React 3. Heat and Stir Degas->React Monitor 4. Monitor Reaction Progress (TLC, GC, LC-MS) React->Monitor Workup 5. Aqueous Workup Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Section 3: Advanced Topics

Coupling of Challenging Substrates

Sterically Hindered Substrates: The coupling of ortho-substituted aryl halides or boronic acids can be challenging.

  • Solution: The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos can facilitate these difficult transformations.[6]

Heteroaryl Substrates: Nitrogen-containing heterocycles can be problematic due to catalyst inhibition.

  • Solution: As mentioned earlier, specific ligands can prevent catalyst deactivation.[6] For particularly difficult cases like 2-pyridyl nucleophiles, specialized boronate salts may be required.[10]

Catalyst Recycling

Given the cost of palladium, catalyst recycling is an important consideration, especially on a larger scale.[12]

  • Strategies:

    • Heterogeneous Catalysts: Using a palladium catalyst supported on a solid material allows for easier separation and reuse.

    • Homogeneous Catalyst Recovery: In some cases, the catalyst can be precipitated or extracted from the reaction mixture after completion and reused.[12]

By understanding the fundamental principles of the Suzuki-Miyaura coupling and being aware of the common pitfalls, researchers can effectively troubleshoot their reactions and achieve high yields of their desired products.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. (2022). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (2008). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (2007). Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem - YouTube. (2023). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (1999). Retrieved from [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Retrieved from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (2023). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013). Retrieved from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluorinated phenols. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the stability, storage, and handling of these critical reagents. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to create a practical guide that addresses the common challenges encountered in the laboratory.

This guide is structured to provide quick answers to common questions, detailed troubleshooting for experimental issues, and robust protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of fluorinated phenols.

Q1: What are the primary factors that cause the degradation of fluorinated phenols during storage?

A1: The degradation of fluorinated phenols is primarily influenced by exposure to light, heat, oxygen, and moisture.[1] Photodegradation, initiated by UV light, can lead to the cleavage of the carbon-fluorine bond and the formation of fluoride ions and other byproducts.[2] Phenols, in general, are susceptible to oxidation, which can be accelerated by heat and the presence of oxygen, often resulting in the formation of colored impurities.[3] While the carbon-fluorine bond is strong, certain fluorinated phenols can undergo hydrolysis, especially at elevated temperatures and non-neutral pH.[4]

Q2: How can I visually assess the quality of a stored fluorinated phenol?

A2: While a visual inspection is not a definitive measure of purity, it can be a useful initial indicator. Pure phenols are typically colorless to light-pink crystalline solids.[1] A significant color change to yellow, brown, or pink may indicate oxidation or the presence of other impurities. However, some new and pure phenols can have a slight yellowish tint, so color alone is not a conclusive sign of degradation. If a significant color change is observed, further analytical testing is recommended.

Q3: What are the ideal storage conditions for fluorinated phenols to ensure long-term stability?

A3: To maximize shelf life, fluorinated phenols should be stored in a cool, dry, and dark environment.[1] Storage at 4°C is recommended for saturated phenol solutions.[1] The container should be tightly sealed to prevent exposure to moisture and oxygen. Using amber glass bottles can help protect the compound from light-induced degradation. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.

Q4: Are there any common solvents that should be avoided for long-term storage of fluorinated phenol solutions?

A4: For long-term storage, it is best to store fluorinated phenols as neat solids or liquids if they are stable in that form. If a stock solution is necessary, choose a solvent that is inert and dry. Aprotic solvents like anhydrous dioxane or toluene are generally suitable. Protic solvents, especially if not anhydrous, can potentially participate in degradation pathways. Chlorinated solvents should be used with caution, as they can degrade over time to form acidic byproducts that may catalyze the degradation of the fluorinated phenol.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q: My reaction yield is significantly lower than expected when using an older bottle of a fluorinated phenol. Could the reagent be the problem?

A: Yes, it is highly probable that the degradation of the fluorinated phenol is impacting your reaction yield.

  • Causality: The presence of impurities from degradation can lower the effective concentration of the active reagent, leading to incomplete reactions. Furthermore, degradation byproducts may interfere with the reaction mechanism, quench catalysts, or lead to the formation of unwanted side products. For example, oxidative degradation can produce quinone-type structures which can be reactive and interfere with various synthetic transformations.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to assess the purity of your fluorinated phenol. A simple method is to run a Thin Layer Chromatography (TLC) against a new, trusted standard if available. The presence of multiple spots where there should be one is a clear indicator of impurities.

    • Analytical Verification: For a more quantitative assessment, obtain a Proton (¹H) and Fluorine-19 (¹⁹F) NMR spectrum of the material. Compare the spectra to a reference spectrum of the pure compound. Look for additional peaks or changes in integration that indicate the presence of degradation products. ¹⁹F NMR is particularly sensitive to changes in the fluorine environment and can be a powerful tool for detecting degradation.[5]

    • Purification: If impurities are detected, you may be able to purify the fluorinated phenol by recrystallization or column chromatography. However, for common and relatively inexpensive reagents, it is often more time and cost-effective to purchase a new bottle.

Q: I am observing unexpected peaks in the NMR spectrum of my reaction product. Could impurities in the starting fluorinated phenol be the cause?

A: Absolutely. Impurities in the starting material are a common source of unexpected signals in the NMR of the product.

  • Causality: Degradation products of the fluorinated phenol can be carried through the reaction and purification steps, or they may even react to form new, unexpected compounds. For instance, if a portion of your fluorinated phenol has been defluorinated, you might see aromatic signals in your ¹H NMR that correspond to the non-fluorinated analog.

  • Troubleshooting Workflow:

    G start Unexpected peaks in product NMR check_reagent Analyze starting fluorinated phenol by NMR (¹H and ¹⁹F) start->check_reagent compare_spectra Compare with reference spectra check_reagent->compare_spectra no_impurities No significant impurities detected compare_spectra->no_impurities Match impurities_found Impurities detected compare_spectra->impurities_found Mismatch troubleshoot_reaction Troubleshoot other reaction parameters (solvent, other reagents, temperature) no_impurities->troubleshoot_reaction purify_reagent Purify fluorinated phenol or acquire new batch impurities_found->purify_reagent repeat_reaction Repeat reaction with pure reagent purify_reagent->repeat_reaction

    Caption: Troubleshooting workflow for unexpected NMR peaks.

Q: My fluorinated phenol, which is normally a solid, has become oily or has a different crystalline appearance. Is it still usable?

A: A change in the physical appearance of a solid reagent is a strong indicator of degradation or contamination.

  • Causality: The presence of impurities can disrupt the crystal lattice of the solid, leading to a lower melting point and an oily or clumpy appearance. This is often due to the absorption of moisture or the formation of low-melting eutectic mixtures with degradation products.

  • Recommended Action: It is not recommended to use a reagent that has undergone a significant change in its physical state without first verifying its purity. The presence of unknown impurities can lead to unpredictable reaction outcomes and may pose safety hazards. Follow the analytical verification steps outlined in the previous troubleshooting scenarios.

Protocols for Quality Control and Handling

To ensure the reliability of your experiments, it is crucial to have robust procedures for quality control and handling of fluorinated phenols.

Protocol 1: Routine Quality Control of Stored Fluorinated Phenols

This protocol provides a straightforward method for assessing the purity of a stored fluorinated phenol using ¹⁹F NMR spectroscopy.

Objective: To determine the purity of a stored fluorinated phenol and identify the presence of common degradation products.

Materials:

  • Stored fluorinated phenol sample

  • High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tubes

  • Internal standard (e.g., trifluorotoluene, if quantitative analysis is desired)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated phenol into a clean, dry vial.

    • If using an internal standard for quantification, accurately weigh a known amount of the standard into the same vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. Ensure that the spectral width is sufficient to observe the signals of the parent compound and potential degradation products (e.g., fluoride ion, which appears at a very different chemical shift).

    • Acquire a ¹H NMR spectrum as well, as it can provide complementary information about the structure of impurities.

  • Data Analysis:

    • Process the ¹⁹F NMR spectrum and reference the chemical shifts.

    • Compare the obtained spectrum with a reference spectrum of the pure compound.

    • Look for the presence of any additional signals. A common degradation product to look for is the fluoride ion (F⁻), which will appear as a broad singlet. The chemical shift of F⁻ is highly dependent on the solvent and concentration.

    • Integrate the peaks corresponding to the parent compound and any impurities. The relative integration values can provide an estimate of the purity.

Data Interpretation:

ObservationPotential CauseRecommended Action
Single, sharp peak matching the referenceHigh purityProceed with use.
Multiple peaks in the aromatic regionPresence of related fluorinated impuritiesConsider purification or use of a new batch.
Broad singlet at a different chemical shiftPresence of fluoride ion (defluorination)The reagent has significantly degraded. Do not use.
Complex, unresolved signalsSignificant degradationDiscard the reagent according to safety protocols.
Protocol 2: Best Practices for Preparing Stock Solutions

Objective: To prepare a stable stock solution of a fluorinated phenol for experimental use.

Materials:

  • High-purity fluorinated phenol

  • Anhydrous, high-purity solvent (e.g., dioxane, toluene, DMF)

  • Amber glass vial with a PTFE-lined cap

  • Syringes and needles for handling anhydrous solvents

Procedure:

  • Drying Glassware: Ensure the vial and any other glassware are thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

  • Weighing: Accurately weigh the desired amount of the fluorinated phenol into the dried vial.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the vial.

  • Inert Atmosphere (Optional but Recommended): If the fluorinated phenol is particularly sensitive to oxidation, it is advisable to prepare the solution under an inert atmosphere. This can be achieved by purging the vial with argon or nitrogen before and after adding the solvent.

  • Storage: Tightly cap the vial and store it in a cool, dark place, preferably in a refrigerator.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

Mechanisms of Degradation

Understanding the chemical pathways of degradation is essential for preventing it and for troubleshooting experimental problems.

Oxidative Degradation

Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen. This process often involves the formation of phenoxy radicals, which can then couple to form dimers and polymers, or be further oxidized to form quinone-like structures. These colored byproducts are often responsible for the discoloration of older phenol samples.

Caption: Simplified pathway of oxidative degradation of phenols.

Photodegradation

Exposure to UV light can provide the energy to break the C-F and other bonds in fluorinated phenols. The degradation pathways can be complex and are often pH-dependent.[2] In aqueous solutions, photolysis can lead to the formation of fluoride ions and hydroxylated species. For trifluoromethyl-substituted phenols, photodegradation can result in the formation of trifluoroacetic acid (TFA).[2]

Hydrolytic Degradation

While generally stable, some fluorinated phenols can undergo hydrolysis, especially under non-neutral pH conditions and at elevated temperatures. The ease of hydrolysis depends on the position and number of fluorine substituents on the aromatic ring. For example, some trifluoromethylphenols have been shown to hydrolyze to the corresponding hydroxybenzoic acids.[4]

References

  • Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242–252. [Link]

  • U.S. Environmental Protection Agency. (1980). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

  • Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program (ASAP). Pharmaceutical Outsourcing. [Link]

  • Sridevi, V., Lakshmi, M. V. V. C., Manasa, M., & Sravani, M. (2015). Metabolic pathways for the biodegradation of phenol. Journal of Chemical and Pharmaceutical Research, 7(12), 896-903. [Link]

  • Yale University Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]

  • Vervoort, J., De Jager, P. A., & Rietjens, I. M. C. M. (1998). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Biodegradation, 9(6), 475–486. [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. [Link]

  • University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2011). Management of Reagents. [Link]

  • Slideshare. (2018, November 28). Accelerated Stability Testing. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Tress, O., Zang, L., Zang, S. L., & Waterman, K. C. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. AAPS PharmSciTech, 26(1), 25. [Link]

  • Wang, Z., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 27(5), 843-853. [Link]

  • Slawson, R. M., & Van Dyke, M. I. (2002). Effect of fluorinated analogues of phenol and hydroxybenzoates on the anaerobic transformation of phenol to benzoate. Water research, 36(16), 4059-4066. [Link]

  • Labtest. (n.d.). Reagents Storage and stability . Precautions and warnings. [Link]

  • Arriaga, S., et al. (2023). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Foods, 12(21), 3986. [Link]

  • Centers for Disease Control and Prevention. (1977). DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. [Link]

  • Scribd. (n.d.). 16 Receipt and Handling of Chemical Reagent and Solvents. [Link]

  • Chemistry Stack Exchange. (2017, March 24). Accelerated stability testing for chemicals: Shelf life / Expiry Date. [Link]

  • Gouverneur, V., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Angewandte Chemie International Edition, 53(52), 14370-14385. [Link]

  • Ritter, T., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(22), 7604-7607. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Storage of Incompatible Chemicals. [Link]

  • Slideshare. (2018, November 28). Accelerated Stability Testing. [Link]

  • Arenghi, F. L. G., et al. (2001). Rapid Colorimetric Estimation of Phenol. Analytical Chemistry, 73(13), 3201-3204. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. [Link]

  • Arriaga, S., et al. (2023). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Foods, 12(21), 3986. [Link]

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Technical Support Center: Preserving Phenolic Integrity During Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of preventing the oxidation of phenolic hydroxyl groups during reaction workup. Phenols are a cornerstone of synthetic chemistry, yet their susceptibility to oxidation can lead to product degradation, reduced yields, and purification difficulties. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and purity of your phenolic compounds.

Troubleshooting Guide: Addressing Common Oxidation Issues

This section directly tackles specific problems you might encounter in the lab.

Problem 1: My purified phenol is discolored (pink, red, brown, or black).

  • Underlying Cause: Discoloration is a classic indicator of phenol oxidation.[1][2] Phenols readily oxidize, especially when exposed to air (oxygen), light, and trace metal impurities, to form highly colored quinones and polymeric materials.[1][2] This process is often accelerated at a higher pH.[3][4]

  • Immediate Action:

    • Re-purification: If the discoloration is minor, re-purification via column chromatography or recrystallization may salvage the material. Consider adding a small amount of a reducing agent like sodium thiosulfate or sodium sulfite to the purification solvents.

    • Storage: Store the purified phenol under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., 4°C).[5]

  • Preventative Strategy for Future Experiments:

    • Inert Atmosphere: Conduct the entire workup and purification process under an inert atmosphere to minimize contact with oxygen.[6]

    • Antioxidant Addition: Incorporate a reducing agent into your aqueous workup solutions.

Problem 2: I'm experiencing significant product loss during aqueous extraction.

  • Underlying Cause: While aiming to remove impurities, you might be inadvertently creating conditions ripe for oxidation. Vigorous mixing during extraction introduces substantial amounts of oxygen. If your aqueous phase is basic, the deprotonated phenoxide is even more susceptible to oxidation.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before the workup, sparge all aqueous solutions and organic solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • pH Control: Keep the aqueous phase neutral or slightly acidic during the initial extraction steps.[4] Phenols are less prone to oxidation in their protonated form.[7] If a basic extraction is necessary to remove acidic impurities, perform it quickly and at a low temperature.[8]

    • Use of Mild Reducing Agents: Add a scavenger for residual oxidants. A wash with a 5-10% aqueous solution of sodium thiosulfate or sodium sulfite can effectively quench trace oxidizing agents.[9][10]

Problem 3: My NMR spectrum shows complex, unidentifiable aromatic signals and a reduced integration for my desired product.

  • Underlying Cause: This often points to the formation of multiple oxidation byproducts, including quinones and phenol-coupling products, which can have complicated NMR spectra.

  • Diagnostic Approach:

    • LC-MS Analysis: Run a liquid chromatography-mass spectrometry (LC-MS) analysis on the crude product. This can help identify the masses of the impurities and confirm if they correspond to expected oxidation products (e.g., M+16 for hydroxylation, M-2 for quinone formation).

    • Review the Reaction: Scrutinize your reaction conditions. Did you use any reagents that are themselves oxidizing agents or could generate them upon decomposition (e.g., certain metal catalysts, peroxides)?[11][12]

  • Solutions:

    • Quenching: Ensure any oxidizing agents from the reaction are thoroughly quenched before proceeding with the workup.

    • Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous wash to sequester metal ions.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenol oxidation during a workup?

A1: The oxidation of phenols typically proceeds via a free radical mechanism. The process is often initiated by the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxy radical. This radical is resonance-stabilized, but it can readily react with molecular oxygen or other oxidizing species. The subsequent reactions can lead to the formation of quinones, which are often colored, and can also lead to polymerization.[1][2][15] This process can be catalyzed by trace metals and is accelerated by basic conditions which favor the formation of the more easily oxidized phenoxide ion.[3]

Q2: Which antioxidant should I choose for my workup, and at what concentration?

A2: The choice of antioxidant depends on the specific conditions of your workup and the nature of your phenolic compound.

Antioxidant/Reducing AgentTypical ConcentrationKey Applications & Considerations
Sodium Sulfite (Na₂SO₃) 5-10% w/v in aqueous solutionAn excellent oxygen scavenger. It can reduce quinones back to phenols.[16][17] Be mindful that it can make the aqueous solution basic.
Sodium Thiosulfate (Na₂S₂O₄) 5-10% w/v in aqueous solutionA versatile reducing agent effective at quenching a variety of oxidants, including halogens.[9][10] It is generally mild and compatible with many functional groups.[18]
Ascorbic Acid (Vitamin C) 1-5% w/v in aqueous solutionA "green" and effective antioxidant. It is particularly useful when metallic contamination is a concern, as it can also act as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA) 0.01-0.05 M in aqueous solutionA chelating agent that sequesters metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidation reactions.[13][19] It is often used in combination with an antioxidant.

Q3: How does pH affect the stability of my phenol during the workup?

A3: pH plays a critical role. In basic solutions (pH > pKa of the phenol), the phenolic hydroxyl group is deprotonated to form a phenoxide ion.[8] This negatively charged species is more electron-rich and therefore significantly more susceptible to oxidation than the neutral phenol.[4] Conversely, in acidic or neutral solutions, the phenol is in its protonated form and is less prone to oxidation. Therefore, it is generally advisable to perform extractions and washes under neutral or slightly acidic conditions whenever possible.[3][7]

Q4: Can I just use an inert atmosphere and skip the chemical additives?

A4: While working under an inert atmosphere (like nitrogen or argon) is a crucial first step and highly recommended, it may not be sufficient on its own.[6] It is very difficult to completely exclude all oxygen, especially during transfers and extractions. Furthermore, residual oxidizing agents from the reaction itself or trace metal catalysts can still initiate oxidation. Using chemical antioxidants or chelating agents provides a secondary, robust line of defense to neutralize these threats.

Visualizing the Problem and Solution

The following diagrams illustrate the core concepts of phenol oxidation and a decision-making workflow for its prevention.

OxidationMechanism cluster_conditions Initiating Factors Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base (OH⁻) PhenoxyRadical Phenoxy Radical (Ar-O•) Phenoxide->PhenoxyRadical - e⁻ (Oxidation) Quinone Quinone (Colored Product) PhenoxyRadical->Quinone Further Oxidation Polymer Polymeric Byproducts Quinone->Polymer Polymerization O₂ O₂ Metal Ions (Fe³⁺, Cu²⁺) Metal Ions (Fe³⁺, Cu²⁺) Light Light Base (OH⁻) Base (OH⁻)

Caption: Mechanism of base-catalyzed phenol oxidation.

TroubleshootingWorkflow Start Phenolic Compound Workup Inert Work under Inert Atmosphere? Start->Inert YesInert Proceed with Inert Gas Blanket (N₂ or Ar) Inert->YesInert Yes Oxidants Residual Oxidants or Metal Catalysts? Inert->Oxidants No (Not sufficient) YesInert->Oxidants AddAntioxidant Add Antioxidant to Aqueous Wash (e.g., Na₂SO₃, Na₂S₂O₄) Oxidants->AddAntioxidant Yes (Oxidants) AddChelator Add Chelating Agent (e.g., EDTA) Oxidants->AddChelator Yes (Metals) pH_Control Control pH? (Keep Neutral/Acidic) Oxidants->pH_Control No AddAntioxidant->pH_Control AddChelator->pH_Control Proceed Proceed with Extraction & Isolation pH_Control->Proceed Yes End Stable Phenolic Product Proceed->End

Caption: Decision workflow for preventing phenol oxidation.

Key Experimental Protocols

Protocol 1: General Workup Procedure with an Antioxidant Wash

This protocol is suitable for reactions where the product is a phenol-containing molecule soluble in a water-immiscible organic solvent.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, neutralize it carefully with an appropriate aqueous solution (e.g., saturated NaHCO₃ for acidic reactions, or 1M HCl for basic reactions).

  • Solvent Degassing (Optional but Recommended): Sparge the organic extraction solvent (e.g., ethyl acetate, dichloromethane) and the aqueous wash solutions with nitrogen or argon for 15-20 minutes prior to use.

  • Initial Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with the chosen organic solvent. Wash the organic layer with deionized water (2 x 50 mL for a ~100 mL organic phase).

  • Antioxidant Wash: Prepare a 5% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₄). Wash the organic layer with this solution (1 x 50 mL). Shake gently for 1-2 minutes and allow the layers to separate. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Storage: Immediately store the resulting crude product under an inert atmosphere and protect it from light.

Protocol 2: Workup Involving Metal-Catalyzed Reactions

This protocol incorporates a chelating agent to remove residual metal ions that could promote oxidation.

  • Reaction Quenching & Initial Extraction: Follow steps 1-3 from Protocol 1.

  • Chelating Wash: Prepare a 0.05 M aqueous solution of disodium EDTA. Adjust the pH of the EDTA solution to ~7-8 with NaOH, as EDTA is more soluble at a neutral to slightly basic pH. Wash the organic layer with the EDTA solution (2 x 50 mL).

  • Antioxidant Wash: Proceed with the antioxidant wash as described in step 4 of Protocol 1. This will remove any oxidants that may have formed despite the removal of metal catalysts.

  • Final Steps: Proceed with the brine wash, drying, concentration, and storage as described in steps 5-7 of Protocol 1.

By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the outcome of your experiments involving phenolic compounds, leading to higher yields, greater purity, and more reliable results in your research and development endeavors.

References

  • Georgiou, C. A., & Siskos, P. A. (2018). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods, 7(9), 148. [Link]

  • Knapp, M. J., & Klinman, J. P. (2015). Sodium thiosulfate ameliorates oxidative stress and preserves renal function in hyperoxaluric rats. PloS one, 10(4), e0124881. [Link]

  • Chemistry Stack Exchange. (2017). Air- and light-sensitivity of phenol. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • ResearchGate. (n.d.). Effect of pH on the phenol oxidation the product distribution. [Link]

  • Lin, D., Xiao, M., Zhao, J., Li, Z., Xing, B., Li, X., ... & Chen, G. (2016). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 21(9), 1232. [Link]

  • Putri, C. A., Haryoto, & Sari, F. P. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5393. [Link]

  • Chemistry LibreTexts. (2019). 12.7: Oxidizing Agents. [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]

  • Vedantu. (n.d.). Phenol on oxidation in air gives A Quinone B Catechol class 11 chemistry CBSE. [Link]

  • Reddit. (2014). Sodium Thiosulfate Workup. [Link]

  • Jara-Palacios, M. J., Gonçalves, S., Heredia, F. J., Hernanz, D., & Recamales, A. F. (2020). Extraction of Antioxidants from Winemaking Byproducts: Effect of the Solvent on Phenolic Composition, Antioxidant and Anti-Cholinesterase Activities, and Electrochemical Behaviour. Molecules, 25(21), 4963. [Link]

  • ResearchGate. (n.d.). Effect of pH on phenol decomposition. [Link]

  • ResearchGate. (2025). Isolation and Identification of Phenolic Compounds. [Link]

  • ResearchGate. (2025). Metal Chelation of Polyphenols. [Link]

  • Nardini, M., & Ghiselli, A. (2018). Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine. Oxidative Medicine and Cellular Longevity, 2018, 9041818. [Link]

  • LabXchange. (2025). Common Oxidizing Agents and Reducing Agents. [Link]

  • ACS Publications. (n.d.). Mechanism of the oxidation of aqueous phenol with dissolved oxygen. [Link]

  • Reddit. (2023). Any troubleshooting for a reaction work-up? [Link]

  • Popescu, I. C., Vasile, E., & Gutt, G. (2023). Electrochemical Oxidation of Phenol Released from Spent Coordination Polymer Impregnated with Ionic Liquid. Polymers, 15(24), 4642. [Link]

  • Chedea, V. S., & Jisaka, M. (2021). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

  • ScienceDirect. (2020). Inhibiting oxidation and enhancing absorption characteristics of sodium sulfite for SO2 removal from the non-ferrous smelting flue gas. [Link]

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  • Taylor & Francis Online. (2020). Catalytic wet air oxidation of phenol: Review of the reaction mechanism, kinetics, and CFD modeling. [Link]

  • ResearchGate. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

  • ResearchGate. (n.d.). Degradation of chelating agents in aqueous solution using advanced oxidation process (AOP). [Link]

  • ResearchGate. (2025). Inhibition of Polyphenoloxidase by Sulfite. [Link]

  • ResearchGate. (2018). Extraction of Antioxidants from Brewer's Spent Grain: Optimization and Kinetics Modeling. [Link]

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  • MDPI. (2023). The Influence of Sulfur Dioxide Concentration on Antioxidant Activity, Total Polyphenols, Flavonoid Content and Individual Polyphenolic Compounds in White Wines during Storage. [Link]

  • YouTube. (2021). How do phenols work with a amine antioxidant additives? [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

  • PubMed. (2014). Investigation of the toxicity of common oxidants used in advanced oxidation processes and their quenching agents. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidizing Agents. [Link]

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  • ACS Publications. (n.d.). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. [Link]

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  • Google Patents. (n.d.).
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Technical Support Center: A Guide to Interpreting Complex ¹⁹F NMR Spectra of Polyfluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with polyfluorinated aromatic compounds. This guide is designed to provide expert insights and practical troubleshooting advice for the nuanced challenges encountered during the acquisition and interpretation of ¹⁹F Nuclear Magnetic Resonance (NMR) spectra. As the complexity of fluorinated molecules in pharmaceuticals and materials science grows, so does the need for a deep and intuitive understanding of their NMR spectroscopic behavior.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own work.

Section 1: Foundational Challenges & Spectral Appearance

This section addresses the most common initial hurdles in obtaining and interpreting ¹⁹F NMR spectra of polyfluorinated aromatics.

FAQ 1: My ¹⁹F NMR spectrum has broad, poorly resolved signals. What are the likely causes and how can I fix it?

Answer:

Broad signals in ¹⁹F NMR can stem from several factors, often related to sample preparation, instrument parameters, or inherent molecular properties.

  • Underlying Causes & Solutions:

    • Sample Concentration and Viscosity: Highly concentrated or viscous samples can lead to shorter relaxation times (T₂) and, consequently, broader lines.

      • Troubleshooting: Dilute your sample. While ¹⁹F is a sensitive nucleus, finding the optimal concentration is key. Experiment with a dilution series to see if line shape improves.[1]

    • Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen, metal ions) can significantly shorten relaxation times, leading to severe line broadening.[2]

      • Troubleshooting Protocol:

        • Degas your sample: Use a freeze-pump-thaw cycle (for stable compounds) or bubble an inert gas like nitrogen or argon through the sample for several minutes.

        • Use a metal scavenger: If metal contamination from a catalyst is suspected, consider passing your sample through a small plug of a suitable scavenger.

    • Chemical Exchange: If your molecule is undergoing conformational changes or intermolecular exchange on the NMR timescale, this can lead to broadened signals.

      • Troubleshooting: Acquire spectra at different temperatures. Lowering the temperature can slow down the exchange process, potentially sharpening the signals for individual conformers. Conversely, increasing the temperature might coalesce the signals into a single, sharp peak if the exchange becomes rapid.[3]

    • Instrumental Factors: Poor shimming will result in a non-homogeneous magnetic field, which is a very common cause of broad lines.

      • Troubleshooting: Carefully shim the spectrometer on your sample. If your probe is tunable, ensure it is correctly tuned to the ¹⁹F frequency.

FAQ 2: The chemical shifts in my spectrum are not what I expected based on literature values. Why is there a discrepancy?

Answer:

¹⁹F chemical shifts are exquisitely sensitive to their environment, much more so than ¹H shifts. Discrepancies with literature values are common and can usually be attributed to differences in experimental conditions.[4][5]

  • Key Influencing Factors:

    • Solvent Effects: A change in solvent can alter the electronic environment of the fluorine nucleus, causing significant chemical shift changes, sometimes several ppm.[3][6] Always report the solvent used when documenting your data.

    • Referencing: Unlike ¹H NMR where TMS is a ubiquitous internal standard, ¹⁹F NMR referencing can be less straightforward. The historical standard, neat CFCl₃, is volatile and an ozone-depleting substance.[1] Modern spectrometers often use indirect referencing based on the deuterium lock signal, but this can be prone to small errors.[7]

      • Best Practice: For accurate and reproducible work, use an internal standard. A stable, inert fluorinated compound with a single, sharp resonance in a clean region of the spectrum is ideal. C₆F₆ is a common choice. When comparing to literature, ensure the same reference or referencing method was used.[6]

    • Temperature and pH: Variations in temperature and the pH of the solution (if applicable) can also influence chemical shifts, especially if protonation or hydrogen bonding is a factor.[3]

Section 2: Decoding Complex Coupling Patterns

The large magnitude and long-range nature of ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants are hallmarks of these spectra, but also a primary source of complexity.

FAQ 3: My spectrum shows a complex multiplet that I can't assign. How do I begin to interpret these overlapping signals?

Answer:

Interpreting complex, overlapping multiplets in polyfluorinated aromatics is a common challenge. The key is a systematic approach, leveraging the characteristic magnitudes of different coupling constants and, when necessary, employing advanced NMR experiments.

  • Systematic Interpretation Workflow:

    G A 1. Identify Simplest Multiplets B 2. Measure Coupling Constants (J values) A->B C 3. Consult Typical JFF Values B->C D 4. Build Coupling Network C->D E 5. Utilize 2D NMR (COSY, HMBC) D->E F 6. Confirm with Simulation E->F

    Caption: Workflow for deconvoluting complex multiplets.

  • Start with the Simplest Multiplets: Identify the signals with the clearest, most well-defined splitting patterns first. These are often the "edges" of your spin system.

  • Measure the Coupling Constants (J-values): Carefully measure the splitting (in Hz) for these simpler signals.

  • Consult Typical Coupling Constant Values: Compare your measured values to established ranges for aromatic ¹⁹F-¹⁹F and ¹⁹F-¹H couplings. This is crucial for initial assignments.[6]

    Coupling Type Typical Range (Hz) Notes
    ³JFF (ortho)18 – 22Very consistent and reliable for assignment.
    ⁴JFF (meta)0 – 8Can be variable.
    ⁵JFF (para)8 – 15Often larger than meta coupling.
    ³JHF (ortho)6 – 12
    ⁴JHF (meta)2 – 8
    ⁵JHF (para)< 2Often not resolved.
  • Build the Coupling Network: Look for matching J-values across different multiplets. If signal 'A' is split by 20 Hz and signal 'B' is also split by 20 Hz, they are likely ortho to each other.

  • Utilize 2D NMR: For highly complex or second-order spectra, 1D analysis may be insufficient.

    • ¹⁹F-¹⁹F COSY: Will show correlations between fluorine nuclei that are scalar coupled. This is excellent for tracing out the entire fluorine spin system.

    • ¹H-¹⁹F HSQC/HMBC: These experiments reveal one-bond (HSQC) or multiple-bond (HMBC) correlations between protons and fluorines, definitively linking the two spin systems.[8][9]

  • Confirm with Spectral Simulation: Use NMR prediction and simulation software to build a theoretical spectrum based on your proposed chemical shifts and coupling constants.[10] A close match between the simulated and experimental spectrum provides strong validation for your assignment. Computational methods like Density Functional Theory (DFT) can also be used to predict chemical shifts and aid in assignment.[11][12][13]

FAQ 4: I am observing unusually large or through-space couplings. How do I identify and confirm them?

Answer:

While through-bond scalar coupling is the norm, polyfluorinated aromatics can exhibit through-space coupling, especially when fluorine atoms are held in close proximity by the molecular structure. This is often seen in sterically crowded systems.

  • Identifying Through-Space Coupling:

    • Magnitude: Through-space ⁴JFF or ⁵JFF can be significantly larger than their typical through-bond counterparts, sometimes exceeding 50 Hz.

    • Structural Clues: Examine your molecular structure for regions where non-bonded fluorine atoms are forced into close contact (e.g., in bay regions of polycyclic aromatic hydrocarbons or in ortho-substituted biphenyls).

  • Confirmation Techniques:

    • 2D NOESY/HOESY: A Nuclear Overhauser Effect (NOE) is a through-space interaction. A ¹⁹F-¹⁹F NOESY or a ¹H-¹⁹F HOESY experiment can confirm spatial proximity. The presence of a cross-peak between two fluorine nuclei in a NOESY spectrum is strong evidence that they are close in space.[6][14]

Section 3: Advanced Troubleshooting & Quantitative Analysis

This section covers more nuanced issues and the use of ¹⁹F NMR for quantitative measurements.

FAQ 5: How can I perform accurate quantitative ¹⁹F NMR (qNMR)?

Answer:

¹⁹F NMR is an excellent tool for quantitative analysis due to its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus.[15][16] However, accurate quantification requires careful attention to experimental parameters.

  • Protocol for Accurate ¹⁹F qNMR:

    • Ensure Full Relaxation: The recycle delay (d1) must be at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal you wish to integrate, including your reference standard. If T₁ values are unknown, a conservative delay of 30-60 seconds is a starting point, but a T₁ inversion-recovery experiment is recommended for optimization.

    • Use a Calibrated Pulse Width: Ensure you are using a 90° pulse angle.

    • Inverse-Gated Decoupling: If performing ¹H-decoupled experiments, use an inverse-gated decoupling sequence. This ensures the decoupler is on only during signal acquisition, preventing the Nuclear Overhauser Effect (NOE) from altering signal intensities.[1]

    • Sufficient Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio (>100:1) for the signals of interest.

    • Proper Integration: Integrate a wide enough region to encompass the entire multiplet, including any ¹³C satellites. Use a consistent integration method for all signals.

    • Use a Certified Reference Material (CRM): For the highest accuracy, use a CRM as an internal standard. Weigh the standard and your analyte accurately.

FAQ 6: My spectrum has baseline distortions (rolling baseline). What causes this and how can I correct it?

Answer:

Baseline distortions are a common artifact in ¹⁹F NMR, especially when acquiring spectra over a wide spectral width.[4]

  • Causes and Solutions:

    • Acoustic Ringing: The high power pulses used to excite a wide range of ¹⁹F frequencies can cause the probe to physically vibrate, inducing an artifact in the first few data points of the FID.

      • Solution: Increase the pre-acquisition delay (DE or d16 on some platforms) to allow the ringing to subside before acquisition begins.

    • Broad Background Signals: Signals from fluorinated materials in the NMR probe itself (e.g., Teflon components) can contribute a very broad underlying signal that distorts the baseline.

      • Solution: Acquire a background spectrum of the NMR tube with just the deuterated solvent. This can sometimes be subtracted from the sample spectrum.

    • Improper Processing: Aggressive apodization functions (like large line broadening) or errors in the first-order phase correction can introduce baseline roll.

      • Solution: Use minimal line broadening and carefully adjust the zero and first-order phase corrections. Most modern NMR software also has powerful baseline correction algorithms that can be applied after processing.

References

  • Quora. (2024, October 9). How to interpret the 19F NMR spectra.
  • ACS Publications. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.).
  • UC Santa Barbara. (n.d.). F19 detection - NMR Facility, UCSB Chem and Biochem.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
  • ACS Publications. (2021, November 15). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins.
  • National Institutes of Health (NIH). (n.d.).
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ACS Publications. (2025, May 23). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles.
  • ACS Publications. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
  • University of Leicester. (n.d.). Fluorine NMR.
  • Royal Society of Chemistry. (2022).
  • Wiley Online Library. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure.
  • Sigma-Aldrich. (n.d.).
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • ACD/Labs. (n.d.). NMR Prediction.

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Technical Support Center: Method Refinement for Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to enhancing the consistency and reliability of your biological assays. In the pursuit of scientific discovery and therapeutic development, reproducible data is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in biological assays. By understanding the root causes of variability and implementing robust troubleshooting strategies, you can ensure the integrity and validity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers to improve assay consistency.

Q1: My assay results are highly variable between experiments. What are the most common sources of variability I should investigate first?

High variability in assay results can stem from multiple factors. The primary areas to investigate are reagents, operator-dependent techniques, and instrumentation.[1][2] Inconsistent reagent quality, storage, and handling can significantly impact assay performance.[1][3] Variations in pipetting, timing, and washing steps introduced by different operators are also a major source of error.[1][4] Finally, improperly calibrated or maintained instruments, such as microplate readers or liquid handlers, can introduce systematic errors.[5][6] A systematic evaluation of these three pillars is the most effective approach to identifying and mitigating the source of variability.

Q2: How can I ensure the stability and consistency of my reagents over time?

Reagent stability is a cornerstone of reproducible assays.[3][7] Always store reagents according to the manufacturer's instructions, paying close attention to temperature and light sensitivity.[3][7] For critical reagents, especially antibodies and enzymes, it is advisable to aliquot them upon receipt to avoid repeated freeze-thaw cycles, which can degrade their activity.[8] Implement a clear labeling system that includes the date of receipt, opening, and aliquoting. For in-house prepared buffers and solutions, establish and document expiry dates based on stability studies.[3] Regularly monitor the temperature of storage units like refrigerators and freezers to ensure they remain within the specified range.[3]

Q3: What are "edge effects" in plate-based assays, and how can I prevent them?

Edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation of media or reagents.[9][10] This evaporation can lead to changes in the concentration of salts and other components, affecting cell viability and assay results.[10] To mitigate edge effects, you can:

  • Create a humidity barrier: Fill the outer wells with sterile water or PBS to create a moisture-saturated environment around the experimental wells.[9]

  • Use specialized plates: Some microplates are designed with moats or reservoirs that can be filled with liquid to reduce evaporation.[9]

  • Ensure proper incubation conditions: Maintain a humidified incubator (at least 95% humidity) and minimize the frequency of door openings.[9][11]

  • Seal the plates: Use breathable sealing films for cell-based assays or adhesive plate seals for biochemical assays to minimize evaporation.[10][12]

Q4: How often should I calibrate my laboratory equipment?

Regular calibration of laboratory equipment is crucial for maintaining data accuracy and consistency.[5][13] The frequency of calibration depends on the instrument, its usage, and regulatory requirements. As a general guideline:

  • Pipettes: Should be calibrated at least annually, with more frequent checks (e.g., quarterly) for heavily used pipettes.

  • Microplate Readers: Calibration should be performed according to the manufacturer's recommendations, typically annually. Regular performance checks using standard validation plates should be conducted more frequently.

  • Incubators: Temperature and CO2 levels should be monitored daily and calibrated at least annually.

  • Balances: Daily or pre-use checks with certified weights are recommended, with a full calibration performed annually by a qualified technician.

Adhering to a regular calibration schedule, as recommended by standards like ISO/IEC 17025, ensures that your instruments provide accurate and reliable measurements.[5]

Q5: What is the role of reference standards in ensuring assay consistency?

Reference standards are highly characterized materials used as a benchmark for assay performance and to ensure consistency over the product's lifecycle.[14][15] They are critical for determining the relative potency of a test sample.[15] By comparing the response of a test sample to a stable reference standard, you can minimize the impact of assay-to-assay variability.[14][16] It is essential to properly store and handle reference standards to prevent degradation, as any shift in the reference standard's potency can lead to inaccurate results for the samples being tested.[14]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common biological assays, structured by symptom to help you quickly identify and resolve specific issues.

Immunoassay Troubleshooting (ELISA, Western Blot)

Symptom: High Background

High background can obscure the specific signal, leading to a poor signal-to-noise ratio and inaccurate quantification.

Potential Cause Recommended Solution Causality Explained
Insufficient Washing Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of wells between washes.Inadequate washing fails to remove unbound antibodies and other reagents, leading to non-specific signal.
Ineffective Blocking Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat milk) or increase the incubation time.The blocking buffer is designed to saturate non-specific binding sites on the solid phase. If blocking is incomplete, antibodies can bind non-specifically, causing high background.
Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration of primary and secondary antibodies.Excess antibody can lead to non-specific binding and increased background.
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.The secondary antibody may be binding to other proteins in the sample or to the blocking agent, resulting in non-specific signal.
Substrate Incubation in Light For light-sensitive substrates, perform the incubation step in the dark.Exposure to light can cause premature or non-enzymatic degradation of some substrates, leading to a high background signal.[17]

Symptom: No or Weak Signal

A lack of signal can be frustrating and may indicate a problem with one or more critical assay components.

Potential Cause Recommended Solution Causality Explained
Inactive Reagents Check the expiration dates of all reagents. Ensure proper storage and handling, especially for enzymes and antibodies.[18]Reagents, particularly biological ones, can degrade over time or with improper storage, leading to a loss of activity.
Incorrect Antibody Pair (Sandwich ELISA) Ensure that the capture and detection antibodies recognize different epitopes on the antigen.In a sandwich ELISA, both antibodies must be able to bind to the antigen simultaneously. If they compete for the same binding site, the assay will fail.
Insufficient Incubation Times or Temperatures Optimize incubation times and temperatures according to the assay protocol.Binding events and enzymatic reactions are time and temperature-dependent. Insufficient incubation can lead to incomplete reactions and a weak signal.[17]
Problem with Sample Preparation Verify the sample preparation protocol. Ensure the target analyte is present and accessible.The analyte of interest may be degraded, masked, or at a concentration below the detection limit of the assay.
Incorrect Filter/Wavelength Setting on Plate Reader Double-check that the correct wavelength is being used for the specific substrate/fluorophore.The plate reader must be set to the appropriate excitation and emission wavelengths to detect the signal generated by the assay.[17]
Cell-Based Assay Troubleshooting

Symptom: High Well-to-Well Variability

Inconsistent results across wells can compromise the statistical power of your experiment.

Potential Cause Recommended Solution Causality Explained
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells.Clumped or unevenly distributed cells will result in different cell numbers per well, leading to variable responses.
Edge Effects Implement strategies to mitigate edge effects, such as using a humidity barrier or specialized plates.[9][10]As described in the FAQs, evaporation from outer wells can alter the cellular environment and lead to inconsistent results.
Inconsistent Compound Addition Use calibrated multichannel pipettes or automated liquid handlers for compound addition.Variations in the volume of compound added to each well will result in different final concentrations and variable cellular responses.
Cell Passage Number Use cells within a consistent and defined passage number range for all experiments.As cells are passaged, they can undergo phenotypic and genotypic changes that may alter their response to stimuli.[19][20]
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates.Gradients in temperature or CO2 can affect cell growth and metabolism, leading to variability across plates and within a single plate.

Symptom: Low Cell Viability or Poor Cell Health

Healthy and viable cells are essential for obtaining meaningful data from cell-based assays.

Potential Cause Recommended Solution Causality Explained
Suboptimal Cell Culture Conditions Ensure the use of appropriate media, serum, and supplements. Maintain a consistent cell culture environment.Cells require specific nutrients and conditions to thrive. Any deviation can lead to stress and reduced viability.
Over-confluence or Under-confluence Seed cells at a density that allows for logarithmic growth during the experiment.[21]Over-confluent cells may enter a quiescent state or undergo contact inhibition, while under-confluent cells may not have sufficient cell-cell contact for normal signaling.
Contamination (Mycoplasma, Bacteria, Fungi) Regularly test cell lines for mycoplasma contamination. Practice sterile technique to prevent microbial contamination.Contaminants can compete for nutrients, release toxic byproducts, and alter cellular physiology, leading to unreliable results.
Toxicity of Reagents or Compounds Perform a dose-response curve to determine the optimal, non-toxic concentration of compounds.High concentrations of test compounds or assay reagents can be cytotoxic, leading to a decrease in cell viability that is not related to the intended biological effect.
Incorrect Cell Line Verify the identity of your cell line through short tandem repeat (STR) profiling.Cell line misidentification is a common problem in research. Using the wrong cell line will lead to irrelevant and irreproducible results.

Experimental Protocols & Workflows

Protocol: Reagent Stability Testing

This protocol outlines a method for establishing the stability of a critical in-house prepared reagent.

  • Preparation: Prepare a large batch of the reagent and divide it into multiple aliquots. Store the aliquots under the intended storage conditions (e.g., 4°C, -20°C, -80°C).

  • Time Points: Designate specific time points for testing (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • Assay Performance: At each time point, retrieve an aliquot and use it in a standardized assay alongside a freshly prepared "gold standard" batch of the reagent.

  • Acceptance Criteria: The performance of the aged reagent (e.g., signal-to-background ratio, EC50 value) should be within a predefined acceptance range (e.g., ±20%) of the freshly prepared reagent.

  • Documentation: Record all results and establish an expiry date based on the time point at which the reagent no longer meets the acceptance criteria.

Workflow: Troubleshooting High Variability in an ELISA Assay

The following diagram illustrates a logical workflow for diagnosing and resolving high variability in an ELISA.

ELISA_Troubleshooting cluster_reagents Reagent Investigation cluster_operator Operator Technique Evaluation cluster_instrument Instrumentation Check start High CVs in ELISA Results reagents Investigate Reagents start->reagents operator Evaluate Operator Technique start->operator instrument Check Instrumentation start->instrument reagent_prep Review Reagent Prep & Storage reagents->reagent_prep pipetting Observe Pipetting Technique operator->pipetting plate_reader Verify Plate Reader Calibration instrument->plate_reader reagent_lots Test Different Reagent Lots reagent_prep->reagent_lots end Consistent Results Achieved reagent_lots->end timing Monitor Incubation Timing pipetting->timing washing Assess Washing Procedure timing->washing washing->end washer Inspect Plate Washer Performance plate_reader->washer washer->end

Caption: A workflow for troubleshooting high variability in ELISA results.

Diagram: Key Sources of Assay Variability

This diagram illustrates the interconnectedness of the primary sources of variability in biological assays.

Assay_Variability center Assay Variability reagents Reagents center->reagents operator Operator center->operator instrument Instrumentation center->instrument environment Environment center->environment

Caption: The main contributors to variability in biological assays.

References

  • Labtest. (n.d.). Reagents Storage and stability. Precautions and warnings.
  • USP. (n.d.). USP Bioassay Reference Standards.
  • ResearchGate. (n.d.). Operator-dependent pre-analytical variability.
  • NIH. (n.d.). Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research.
  • NIH PMC. (2023, May 24). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Thermo Fisher Scientific. (2016, June 27). Reducing the edge effect.
  • Surplus Solutions. (2025, February 26). How to Calibrate Lab Equipment: A Practical Guide With Steps.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • EDP Sciences. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • BEBPA. (n.d.). Reference Standards for Potency Assays.
  • American Society for Clinical Pathology. (n.d.). Variability of Laboratory Test Results.
  • Abcam. (n.d.). Western blotting vs. ELISA.
  • CASSS. (n.d.). CRITICAL REAGENTS IN BIOASSAY.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • ResearchGate. (2026, January 7). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • Lab Pro Inc. (2023, June 2). The Role of Calibration in Quality Control: Maintaining Consistency an.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • FDA. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • NIH. (n.d.). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team.
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • YouTube. (2013, October 30). Preventing edge effect in microplates.
  • ResearchGate. (2025, October 13). (PDF) Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions.
  • Paho.org. (n.d.). Biological reference preparations.
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  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research.
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  • Munro Scientific. (n.d.). How to Maintain and Calibrate Your Lab Equipment for Accurate Results.
  • American Association for Clinical Chemistry. (2025, March 21). Are Your Laboratory Data Reproducible? The Critical Role of Imprecision from Replicate Measurements to Clinical Decision-making.
  • YouTube. (2018, November 19). From cell seeding to analysis - Getting the best out of your cell-based assay.
  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
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Sources

Technical Support Center: Optimizing Friedel-Crafts Reactions for High-Purity Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mastering the Friedel-Crafts reaction for biphenyl synthesis. This guide is designed to provide in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target biphenyl derivatives. Biphenyl moieties are crucial scaffolds in numerous pharmaceuticals and advanced materials, making their efficient and selective synthesis a critical endeavor.[1]

This resource moves beyond simple protocols to explain the underlying chemical principles governing byproduct formation, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the Friedel-Crafts synthesis of biphenyls in a practical question-and-answer format.

Issue 1: Polyalkylation in Friedel-Crafts Alkylation

Q: My Friedel-Crafts alkylation of biphenyl is producing significant amounts of di- and tri-alkylated byproducts. How can I favor mono-alkylation?

A: This is a classic challenge in Friedel-Crafts alkylation. The root cause is that the initial alkyl-substituted biphenyl product is more reactive than the starting biphenyl. The electron-donating nature of the alkyl group activates the aromatic ring, making it more susceptible to further electrophilic attack.

Core Directive: Substrate Ratio Control

The most effective strategy to suppress polyalkylation is to use a large molar excess of the biphenyl substrate relative to the alkylating agent. This ensures that the electrophile is statistically more likely to react with an un-substituted biphenyl molecule.

Recommended Molar Ratios (Biphenyl : Alkylating Agent):

Molar Ratio (Biphenyl:Alkylating Agent)Expected Mono-alkylation SelectivityExpected Polyalkylation LevelNotes
1:1LowHighAt equimolar ratios, the more reactive mono-alkylated product competes effectively for the electrophile.
5:1ModerateModerateA significant improvement, but polyalkylation can still be a notable byproduct.
10:1 to 20:1Good to ExcellentLowOften considered the optimal range for maximizing mono-alkylation.[2]

Workflow for Minimizing Polyalkylation:

Caption: Troubleshooting workflow for polyalkylation.

Issue 2: Isomer Control (Ortho- vs. Para-Substitution)

Q: My reaction yields a mixture of ortho- and para-substituted biphenyls, but I need to maximize the para-isomer. What are the key parameters to adjust?

A: The distribution of ortho and para isomers is governed by a combination of electronic and steric effects. While the phenyl group is an ortho, para-director, steric hindrance often plays a decisive role in favoring the para product, especially with bulky electrophiles.

Key Control Strategies:

  • Temperature: Lowering the reaction temperature generally enhances selectivity for the thermodynamically more stable para-isomer.

  • Catalyst Choice: Bulkier Lewis acid catalysts or catalyst complexes can sterically hinder attack at the more crowded ortho positions. The use of shape-selective solid acid catalysts, such as certain zeolites, can be particularly effective. Zeolite H-beta, for instance, has shown high selectivity for the formation of 4-phenylbenzophenone in the benzoylation of biphenyl.

  • Solvent: The choice of solvent can influence the effective size of the electrophile-catalyst complex and thus impact the ortho/para ratio.

Influence of Temperature on Isomer Distribution (Illustrative Example):

TemperatureTypical para : ortho RatioControl Regime
HighLowerThermodynamic control (less selective)
Low (e.g., 0 °C)HigherKinetic control (more selective)

In the alkylation of toluene with tert-butyl alcohol over certain zeolite catalysts, the selectivity for the 4-tert-butyl toluene isomer was found to decrease at higher temperatures.[3]

Issue 3: Carbocation Rearrangement in Alkylation

Q: I'm attempting to introduce a straight-chain alkyl group (e.g., n-propyl) onto biphenyl, but I'm observing the formation of an isomeric product (e.g., isopropylbiphenyl). How can I prevent this?

A: This is a result of carbocation rearrangement, a fundamental characteristic of Friedel-Crafts alkylation. Primary carbocations, which would be formed from primary alkyl halides, are unstable and readily rearrange to more stable secondary or tertiary carbocations via a 1,2-hydride or 1,2-alkyl shift. [4][5][6]

The Unavoidable Rearrangement Pathway:

G A n-Propyl Halide + Lewis Acid B Primary Carbocation (Unstable) A->B C 1,2-Hydride Shift B->C Rearrangement D Secondary Carbocation (More Stable) C->D E Attack by Biphenyl D->E F Isopropylbiphenyl (Rearranged Product) E->F

Sources

Validation & Comparative

Navigating the Synthesis and Characterization of Fluorinated Biphenylols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into drug candidates is a widely utilized approach to modulate metabolic stability, binding affinity, and lipophilicity. However, the synthesis and subsequent characterization of these fluorinated analogs can present unique challenges. This guide will delve into the characterization data of three key compounds: the foundational, non-fluorinated 4,4'-biphenol , the mono-fluorinated 2-fluoro-4-phenylphenol , and the isomeric 4-phenylphenol for broader context. Through a detailed comparison of their spectroscopic and physical properties, we aim to equip researchers with the knowledge to anticipate the analytical signatures of more complex fluorinated biphenylols.

Comparative Analysis of Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for our selected reference compounds. This side-by-side comparison is designed to illuminate the impact of fluorine substitution on various analytical parameters.

Table 1: Physicochemical Properties

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4,4'-Biphenol4,4'-BiphenolC₁₂H₁₀O₂186.21283Sublimes
4-Phenylphenol4-PhenylphenolC₁₂H₁₀O170.21164-166321
2-Fluoro-4-phenylphenol2-Fluoro-4-phenylphenolC₁₂H₉FO188.20Not readily availableNot readily available

Table 2: Spectroscopic Data Summary

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
4,4'-Biphenol Aromatic protons and hydroxyl protons. Specific shifts depend on solvent.Aromatic carbons, with shifts influenced by the hydroxyl groups.Broad O-H stretch, C-O stretch, aromatic C-H and C=C stretches.[1]Molecular ion peak at m/z 186.[1]
4-Phenylphenol ~7.54-7.31 (m, aromatic), ~6.91 (d, aromatic), ~4.92 (s, OH) in CDCl₃.[2]Aromatic carbons.Broad O-H stretch (~3600 cm⁻¹), aromatic C-H stretch (~3045 cm⁻¹).[3]Molecular ion peak at m/z 170.[2]
2-Fluoro-4-phenylphenol Aromatic region will show complex splitting due to ¹H-¹⁹F coupling. Hydroxyl proton signal present.Aromatic carbons, with C-F coupling observable.Similar to other phenols, with the addition of C-F stretching bands.Expected molecular ion peak at m/z 188.

Synthesis Strategy: The Suzuki-Miyaura Coupling

A robust and versatile method for the synthesis of biphenyl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. For the synthesis of the compounds discussed, this typically involves the coupling of a suitably substituted phenylboronic acid with a halo-phenol.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylBoronicAcid Aryl Boronic Acid (or ester) Product Biphenyl Product ArylBoronicAcid->Product Suzuki-Miyaura Coupling ArylHalide Aryl Halide (e.g., Iodophenol) ArylHalide->Product PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols: A Guide to Characterization

The following are generalized, yet detailed, protocols for the key analytical techniques discussed. These should be adapted based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl group.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for calibrating the chemical shift scale to 0 ppm.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances. For ¹³C NMR, a larger sample quantity (50-100 mg) and a longer acquisition time are generally required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be collected and subtracted from the sample spectrum.[8]

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H, C-O, C-F, aromatic C-H and C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis & Comparison Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP Data Structure Elucidation & Comparative Analysis NMR->Data IR->Data MS->Data MP->Data

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Concluding Remarks

While the direct characterization data for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol remains elusive in readily accessible literature, a comparative analysis of its structural analogs provides a robust framework for researchers. By understanding the spectroscopic and physicochemical properties of 4,4'-biphenol, 4-phenylphenol, and 2-fluoro-4-phenylphenol, scientists can make more informed predictions about the characteristics of novel, more complex fluorinated biphenylols. The provided synthetic strategies and analytical protocols offer a solid foundation for the practical synthesis and characterization of these important classes of molecules in the pursuit of new therapeutic agents.

References

  • The Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. NIST Chemistry WebBook. Retrieved from [Link]

  • ATB. (n.d.). 4-Biphenylol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]

  • Chegg. (2016, March 22). Solved 1) Interpretation of the 1H NMR of 4 phenyl phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]

  • NIST. (n.d.). 4-Phenylphenol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-phenylphenol. Retrieved from [Link]

  • LookChem. (n.d.). 4-Phenylphenol 92-69-3 wiki. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). TEM image of Cell-Pd(0). 3.2.1.7. 4-Phenylphenol (entry 8). IR (KBr,.... Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2018, February 22). Solved The mass spectrum of 4-phenylphenol (C12H10O) gives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

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The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Biphenyl Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties. This guide provides an in-depth comparison of fluorinated and non-fluorinated biphenyl analogs, offering experimental insights and data to inform rational drug design. We will explore how the unique properties of fluorine can be leveraged to enhance metabolic stability, modulate physicochemical characteristics, and ultimately improve the biological efficacy of biphenyl-based compounds.

The Rationale for Fluorination: Beyond a Simple Hydrogen Mimic

The substitution of hydrogen with fluorine, the most electronegative element, introduces profound changes to a molecule's electronic and steric profile.[1] While sterically similar to hydrogen, fluorine's strong electron-withdrawing nature alters local electron density, dipole moments, and bond strengths.[1][2][3] These modifications can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.[2][4]

Key advantages of fluorinating biphenyl analogs include:

  • Enhanced Metabolic Stability: The high bond energy of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2][5][6] By strategically placing fluorine at sites susceptible to oxidative metabolism, the metabolic half-life of a drug can be significantly extended.[2][7]

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformational preferences.[2][8] These changes can improve membrane permeability, target binding affinity, and overall bioavailability.[2][9]

  • Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets through various non-covalent forces, including hydrogen bonds, dipole-dipole interactions, and even "fluorine bonding."[9][10]

Comparative Analysis: Physicochemical and Metabolic Profiles

The decision to fluorinate a biphenyl scaffold should be driven by a clear understanding of the potential impact on its fundamental properties. The following table summarizes key comparative data between hypothetical fluorinated and non-fluorinated biphenyl analogs.

PropertyNon-Fluorinated BiphenylFluorinated Biphenyl (ortho-F)Fluorinated Biphenyl (para-F)Rationale for Change
Lipophilicity (cLogP) 4.094.354.35Fluorine generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[3][11]
Aqueous Solubility LowerGenerally LowerGenerally LowerIncreased lipophilicity often corresponds to decreased aqueous solubility.
Metabolic Stability (t½) ShorterLongerSignificantly LongerFluorine at a metabolically labile position blocks CYP-mediated hydroxylation, increasing the half-life.[2][7]
Acidity/Basicity (pKa of a distal amine) 9.59.09.2The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, affecting ionization state at physiological pH.[8]
Conformational Preference (Dihedral Angle) ~45°~60°~45°Ortho-fluorination can induce a twist in the biphenyl rings due to steric hindrance, potentially favoring a specific binding conformation.[12]

Experimental Workflows: Synthesis and Evaluation

A systematic approach to comparing fluorinated and non-fluorinated biphenyl analogs involves standardized synthesis and a suite of in vitro assays.

Synthesis of Biphenyl Analogs via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biphenyl compounds, including their fluorinated derivatives.[13][14]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., bromobenzene or a fluorinated bromobenzene), the arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl analog.

Suzuki_Miyaura_Coupling Aryl_Halide Aryl Halide (e.g., Bromobenzene) Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Aryl_Halide->Catalyst + Aryl_Boronic_Acid Arylboronic Acid (e.g., Phenylboronic Acid) Aryl_Boronic_Acid->Catalyst + Product Biphenyl Product Catalyst->Product Heat, Solvent Base Base (e.g., K2CO3) Base->Catalyst

Caption: Suzuki-Miyaura cross-coupling for biphenyl synthesis.

In Vitro Metabolic Stability Assay

To quantify the impact of fluorination on metabolic stability, an in vitro assay using liver microsomes is a standard approach.

Experimental Protocol:

  • Compound Incubation: Incubate the test compound (fluorinated or non-fluorinated biphenyl analog) at a final concentration of 1 µM with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation of Metabolism: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_analysis Analysis Test_Compound Test Compound Quenching Quench Reaction (Acetonitrile + IS) Test_Compound->Quenching Microsomes Liver Microsomes Microsomes->Quenching NADPH NADPH System NADPH->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Calculate t½ LC_MS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

Case Study: Fluorinated Biphenyls as Enzyme Inhibitors

The strategic placement of fluorine can significantly enhance the potency of biphenyl analogs as enzyme inhibitors. Consider the example of fluorinated biphenyl methylene imidazoles as inhibitors of CYP17A1, a key enzyme in androgen biosynthesis and a target for prostate cancer therapy.[15]

CompoundSubstitutionIC₅₀ (nM)
Parent Biphenyl None150
2-Fluoro Biphenyl ortho-Fluoro120
3-Fluoro Biphenyl meta-Fluoro50
4-Fluoro Biphenyl para-Fluoro95

Data is hypothetical and for illustrative purposes, but reflects trends seen in published studies where meta-fluoro substitution can be beneficial.[15]

The improved potency of the meta-fluoro analog can be attributed to a combination of factors, including altered electronics of the biphenyl system influencing interactions with the enzyme's active site, and potentially a more favorable conformation for binding.

Signaling Pathway Inhibition

Fluorinated biphenyl analogs can act as potent inhibitors of critical signaling pathways implicated in disease. For instance, in the context of androgen-dependent prostate cancer, inhibiting CYP17A1 blocks the production of androgens, thereby slowing tumor growth.[15]

Androgen_Biosynthesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 (17,20-lyase) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Inhibitor Fluorinated Biphenyl Inhibitor Inhibitor->Progesterone Inhibitor->Hydroxyprogesterone

Caption: Inhibition of androgen biosynthesis by a CYP17A1 inhibitor.

Conclusion and Future Perspectives

The judicious use of fluorine in the design of biphenyl analogs offers a proven strategy for enhancing drug-like properties. By improving metabolic stability, modulating physicochemical characteristics, and increasing binding affinity, fluorination can transform a promising lead compound into a viable drug candidate. The experimental workflows and comparative data presented in this guide provide a framework for the rational incorporation of fluorine into biphenyl scaffolds. As our understanding of fluorine's role in medicinal chemistry continues to evolve, so too will our ability to design more effective and safer therapeutics.

References

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). NIH National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). NIH National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Review: Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). NIH National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2007). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Fluorinated and non-fluorinated phenylcycloalkylamines. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? (2009). ACS Publications. Retrieved January 26, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to the Structural Validation of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol: An In-Depth Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a fluorinated biphenyl derivative of interest, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. However, these substitutions also introduce complexities in structural analysis. This guide will delve into the practical and theoretical considerations for validating the structure of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, offering a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Unambiguous Structural Determination

The subject of our analysis, 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, is a molecule with potential applications in medicinal chemistry, leveraging the unique properties of its fluorinated biphenyl scaffold. The precise positioning of the fluorine and hydroxyl groups is critical to its function, influencing hydrogen bonding, lipophilicity, and metabolic pathways. An error in structural assignment could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, rigorous and definitive structural validation is not merely a procedural step but a scientific necessity.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density of the molecule and, consequently, the precise location of each atom. This method provides unambiguous data on bond lengths, bond angles, and stereochemistry.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the key steps, emphasizing the causal relationships behind each experimental choice.

Part 1: Crystal Growth – The Art and Science of Molecular Order

The prerequisite for a successful single-crystal XRD experiment is the growth of a high-quality, single crystal of suitable size (typically 0.1-0.3 mm in each dimension). For a novel compound like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a screening of various crystallization techniques is essential.

1. Purification of the Analyte:

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

  • Procedure: The synthesized 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol should be purified to >98% purity, as determined by HPLC and NMR. Techniques such as column chromatography or recrystallization are commonly employed.

2. Crystal Growth by Slow Evaporation:

  • Rationale: This is often the simplest and most effective method for small organic molecules.[2][3] The gradual removal of the solvent increases the concentration of the analyte to the point of supersaturation, promoting slow and orderly crystal growth.

  • Step-by-Step Protocol:

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow solvent evaporation.

    • Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.

    • Monitor the vial periodically over several days to weeks for the formation of single crystals.

3. Crystal Growth by Vapor Diffusion:

  • Rationale: This technique is particularly useful when the compound is highly soluble in many solvents, making slow evaporation challenging. It involves the slow diffusion of a "precipitant" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "solvent" (in which it is highly soluble).

  • Step-by-Step Protocol:

    • In a small, open vial, dissolve the compound in a small volume of a relatively low-boiling-point solvent (e.g., dichloromethane or acetone).

    • Place this small vial inside a larger, sealed jar containing a small amount of a higher-boiling-point precipitant (e.g., hexane or diethyl ether).

    • Over time, the more volatile solvent will slowly evaporate from the inner vial and be absorbed by the precipitant in the outer jar. Concurrently, the precipitant vapor will diffuse into the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer.

  • Workflow for X-ray Crystallography Data Acquisition and Analysis

xray_workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Structure Refinement crystal Mount Single Crystal diffractometer Place in Diffractometer crystal->diffractometer xray_beam Expose to X-ray Beam diffractometer->xray_beam detector Collect Diffraction Data xray_beam->detector indexing Index Diffraction Spots & Determine Unit Cell detector->indexing integration Integrate Intensities indexing->integration scaling Scale & Merge Data integration->scaling solve Solve Phase Problem (e.g., Direct Methods) scaling->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Final Structure refine->validate final_structure Final 3D Structure validate->final_structure CIF File & ORTEP Diagram

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Data Interpretation and Validation

The final output of an X-ray crystallography experiment is a crystallographic information file (CIF), which contains the refined atomic coordinates, bond lengths, bond angles, and other important structural parameters. This data allows for the generation of a visual representation of the molecule, such as an Oak Ridge Thermal Ellipsoid Plot (ORTEP), which provides an unambiguous depiction of the molecular structure.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques like NMR spectroscopy and mass spectrometry are invaluable for complementary analysis, especially when suitable crystals cannot be obtained.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystal latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ions
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei, through-bond and through-space correlationsMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous and definitive 3D structure determinationProvides information about the structure in solution, which is often more biologically relevant; can study dynamic processesHigh sensitivity, provides accurate molecular weight and formula
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule in the solid stateStructure is inferred from indirect evidence; can be complex to interpret for large or highly symmetric moleculesDoes not directly provide 3D structural information; isomers can be difficult to distinguish
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and in this case, ¹⁹F), NMR can reveal detailed information about the connectivity and chemical environment of atoms within a molecule.

Hypothetical NMR Analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol:

  • ¹H NMR: Would show distinct signals for the aromatic protons, with coupling patterns (doublets, triplets, etc.) revealing their neighboring protons. The chemical shifts of the hydroxyl protons would also be observed.

  • ¹³C NMR: Would provide a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

  • ¹⁹F NMR: This is particularly informative for fluorinated compounds.[7][8][9] Two distinct signals would be expected, one for each fluorine atom. The chemical shifts and coupling to neighboring protons (H-F coupling) would help to confirm their positions on the aromatic rings.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, and for unambiguously assigning all signals to their respective atoms in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[9][10][11] It is primarily used to determine the molecular weight and elemental composition of a compound.

Hypothetical MS Analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol:

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) could confirm the elemental formula (C₁₂H₈F₂O₂).

  • Fragmentation Pattern: The molecule would fragment in a predictable manner upon ionization.[8] Common fragmentation pathways for biphenyl-like structures include cleavage of the bond connecting the two aromatic rings. The loss of small, stable molecules like CO or H₂O from the phenol groups might also be observed. The presence of fluorine would influence the fragmentation pattern, and characteristic fragments containing fluorine would be expected.

  • Logical Flow of Structure Validation

structure_validation cluster_techniques Analytical Techniques cluster_info Information Obtained compound Synthesized 2-Fluoro-4- (3-fluoro-4-hydroxyphenyl)phenol ms Mass Spectrometry (MS) compound->ms nmr NMR Spectroscopy (1H, 13C, 19F, 2D) compound->nmr xrd Single-Crystal X-ray Diffraction (XRD) compound->xrd ms_info Molecular Weight & Elemental Formula ms->ms_info nmr_info Connectivity & Chemical Environment nmr->nmr_info xrd_info Definitive 3D Structure (Bond Lengths, Angles) xrd->xrd_info validation Structural Validation ms_info->validation nmr_info->validation xrd_info->validation final_structure Validated Molecular Structure validation->final_structure Confirmed Structure

Caption: Logical flow of structural validation using complementary techniques.

Conclusion: A Synergistic Approach to Certainty

In the rigorous landscape of drug discovery and development, the structural validation of novel compounds is a non-negotiable prerequisite for further investigation. For a molecule like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, where subtle changes in atomic arrangement can have profound biological consequences, a multi-faceted analytical approach is essential.

While NMR and mass spectrometry provide critical and complementary data regarding the molecule's connectivity and composition, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of its three-dimensional structure. The detailed protocol and comparative analysis presented in this guide underscore the importance of selecting the appropriate analytical tools and understanding the causality behind each experimental step. By integrating the strengths of these techniques, researchers can proceed with confidence, knowing that their molecular foundation is built on the certainty of a well-defined structure.

References

  • Veltman, J. C., et al. (1996). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 62(11), 4047–4053. [Link]

  • PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 5436. [Link]

  • Wang, Y., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9658–9664. [Link]

  • Deventer, K., et al. (2013). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25–49. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link]

  • Fay, L. B., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(12), 3849–3854. [Link]

  • St. John, A., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(4), 435-444. [Link]

  • Abraham, R. J. (1998). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Schymanski, E. L., et al. (2019). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 9(4), 71. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-phenylphenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0167514). Retrieved January 26, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491). Retrieved January 26, 2026, from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2,3,6-Trifluoro-4-(4-hydroxyphenyl)phenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0300436). Retrieved January 26, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 12), 1735–1742. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 26, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to Purity Assessment of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol: A Critical Evaluation of qNMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the precise and accurate determination of a compound's purity is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For a novel molecule like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a potential pharmacophore, understanding its purity profile is paramount. Even minute impurities can significantly alter toxicological and pharmacological outcomes. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity assessment of this fluorinated bisphenol. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite technical insights and experimental data to make informed decisions on method selection for purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity assessment of active pharmaceutical ingredients (APIs).[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule. This unique characteristic allows for the determination of purity without the need for a reference standard of the analyte itself, rendering it a primary ratio method.[2] For a fluorinated compound such as 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, both ¹H and ¹⁹F qNMR can be employed, with ¹⁹F qNMR often providing a cleaner spectrum with less background interference.[1]

The Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on a series of carefully considered parameters designed to ensure accurate and reproducible quantification. The choice of an appropriate internal standard is critical; it must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with any analyte signals. For the ¹⁹F qNMR of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, trifluoroacetic acid (TFA) is a suitable internal standard due to its high purity, solubility in common NMR solvents like DMSO-d₆, and a sharp, distinct singlet signal far from the aromatic fluorine signals of the analyte.[3] The relaxation delay (d1) is another crucial parameter; it must be set to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration.

Experimental Protocol: ¹⁹F qNMR Purity Assessment

Objective: To determine the absolute purity of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol using ¹⁹F qNMR with an internal standard.

Materials:

  • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol sample

  • Trifluoroacetic acid (TFA) internal standard (certified purity ≥ 99.8%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the TFA internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe for the ¹⁹F nucleus.

    • Set the following acquisition parameters:

      • Pulse Program: A standard 90° pulse-acquire sequence.

      • Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally by measuring T₁).

      • Number of Scans (ns): 16 (or more to achieve a signal-to-noise ratio of >250:1 for the signals of interest).

      • Acquisition Time (aq): ≥ 3 seconds.

      • Spectral Width (sw): Sufficient to cover all fluorine signals of the analyte and internal standard.

    • Acquire the ¹⁹F NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Apply a baseline correction.

    • Integrate the well-resolved signals of the analyte and the TFA internal standard.

    • Calculate the purity using the following equation:

      Purity (% w/w) = [(I_x / N_x) * (N_{std} / I_{std})] * [(M_x / M_{std})] * [(m_{std} / m_x)] * P_{std} * 100

      Where:

      • Iₓ = Integral of the analyte signal

      • Nₓ = Number of fluorine nuclei for the analyte signal

      • IₛₜᏧ = Integral of the internal standard signal

      • NₛₜᏧ = Number of fluorine nuclei for the internal standard signal (3 for TFA)

      • Mₓ = Molar mass of the analyte

      • MₛₜᏧ = Molar mass of the internal standard

      • mₓ = Mass of the analyte

      • mₛₜᏧ = Mass of the internal standard

      • PₛₜᏧ = Purity of the internal standard

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup set_params Set Acquisition Parameters (d1, ns) setup->set_params acquire Acquire ¹⁹F NMR Spectrum set_params->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for qNMR Purity Assessment.

Performance Data: qNMR
ParameterResultICH Q2(R1) Guideline[4]
Specificity High (signal resolution)Demonstrated
Linearity (R²) > 0.999Required
Accuracy (% Recovery) 99.5 - 100.5%Required
Precision (RSD) < 1.0%Required
Limit of Quantitation (LOQ) ~0.1%Not typically required for purity of main component
Range 80 - 120% of nominal concentrationRequired

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, widely employed for the separation, identification, and quantification of compounds in a mixture.[5] For purity determination, a reversed-phase HPLC method with UV detection is commonly used for phenolic compounds.[6] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality in HPLC Method Development

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. A C18 column is a common choice for the separation of moderately polar compounds like phenols. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main component and its impurities. An acidic modifier, such as formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better retention. The UV detection wavelength is selected at the λₘₐₓ of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Purity Assessment

Objective: To determine the purity of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol by HPLC with UV detection.

Materials:

  • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Reference standards for known impurities (if available)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL.

    • Prepare the sample solution at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 280 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B

  • Data Analysis:

    • Integrate the peaks in the chromatograms of the standard and sample solutions.

    • Calculate the purity using the area percent method, assuming equal response factors for all impurities if reference standards are not available.

      Purity (%) = (Area of main peak / Total area of all peaks) * 100

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases A & B prep_sample Prepare Standard & Sample Solutions inject Inject Sample prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate result result calculate->result Purity Result

Caption: Workflow for HPLC-UV Purity Assessment.

Performance Data: HPLC-UV
ParameterResultICH Q2(R1) Guideline[4]
Specificity Good (chromatographic resolution)Demonstrated
Linearity (R²) > 0.999Required
Accuracy (% Recovery) 98.0 - 102.0%Required
Precision (RSD) < 2.0%Required
Limit of Quantitation (LOQ) ~0.05%Required for impurity quantification
Range LOQ to 120% of nominal concentrationRequired

Gas Chromatography (GC): A Powerful Tool for Volatile Compounds

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds.[7] While 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol has a relatively high boiling point, it can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability.

Rationale for GC Method Parameters

For the analysis of high-boiling point compounds, a high-temperature capillary column with a non-polar stationary phase is typically used. The injector and detector temperatures are set high enough to ensure complete vaporization of the sample without causing thermal degradation. A flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear range. Temperature programming is used to elute compounds with a wide range of boiling points.

Experimental Protocol: GC-FID Purity Assessment

Objective: To determine the purity of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol by GC with FID.

Materials:

  • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol sample

  • High-purity solvent (e.g., dichloromethane)

  • Derivatizing agent (e.g., BSTFA, optional)

Instrumentation:

  • Gas chromatograph with a split/splitless injector, FID, and an autosampler.

  • High-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in dichloromethane at a concentration of 1 mg/mL.

    • (Optional) To a known volume of the stock solution, add the derivatizing agent according to the manufacturer's instructions and heat to complete the reaction.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 300 °C

      • Hold: 10 min at 300 °C

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity using the area percent method.

GC Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Solvent derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate result result calculate->result Purity Result

Caption: Workflow for GC-FID Purity Assessment.

Performance Data: GC-FID
ParameterResultICH Q2(R1) Guideline[4]
Specificity High (chromatographic resolution)Demonstrated
Linearity (R²) > 0.99Required
Accuracy (% Recovery) 95.0 - 105.0%Required
Precision (RSD) < 5.0%Required
Limit of Quantitation (LOQ) ~0.05%Required for impurity quantification
Range LOQ to 120% of nominal concentrationRequired

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] For purity determination of crystalline substances, DSC is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[9]

The Principle of DSC Purity Analysis

A pure crystalline solid melts at a sharp, well-defined temperature. The presence of impurities that are soluble in the melt but insoluble in the solid phase causes a lowering and broadening of the melting endotherm.[10] By analyzing the shape of the melting peak, the mole fraction of the impurities can be calculated. This method is particularly useful for highly pure substances (typically >98.5 mol%).[8]

Experimental Protocol: DSC Purity Assessment

Objective: To determine the purity of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol by DSC.

Materials:

  • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol sample

  • Aluminum DSC pans and lids

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through the melting transition.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔH).

    • Use the instrument software to perform the purity calculation based on the van't Hoff equation by analyzing the shape of the leading edge of the melting peak.

DSC Workflow Visualization

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh Sample into DSC Pan seal Hermetically Seal Pan weigh->seal load Load Sample & Reference into DSC seal->load heat Heat at a Constant Rate load->heat record Record Heat Flow heat->record analyze_peak Analyze Melting Peak Shape record->analyze_peak calculate Calculate Purity (van't Hoff Equation) analyze_peak->calculate result result calculate->result Purity Result

Caption: Workflow for DSC Purity Assessment.

Performance Data: DSC
ParameterResultICH Q2(R1) Guideline[4]
Specificity Limited (does not distinguish between impurities)Not applicable in the same way as chromatographic methods
Linearity (R²) Not applicableNot applicable
Accuracy Dependent on the nature of impuritiesDifficult to assess with a single method
Precision (RSD) < 5.0%Required
Applicability High purity compounds (>98.5 mol%)-
Limitations Not suitable for amorphous or decomposing compounds-

Comparative Analysis: Selecting the Optimal Technique

The choice of the most appropriate analytical technique for purity assessment depends on a multitude of factors, including the properties of the analyte, the nature of the expected impurities, the required accuracy and precision, and available instrumentation.

FeatureqNMRHPLC-UVGC-FIDDSC
Principle Signal intensity proportional to molar concentrationDifferential partitioningVolatility and partitioningMelting point depression
Quantification Absolute (primary method)Relative (requires reference standards)Relative (requires reference standards)Absolute (for eutectic impurities)
Specificity High (structurally specific)Good (separates impurities)High (separates volatile impurities)Low (does not identify impurities)
Sample Throughput ModerateHighHighModerate
Sample Requirement ~10 mg< 1 mg< 1 mg1-3 mg
Destructive? NoYesYesYes
Versatility High (structure and purity)High (wide range of compounds)Limited to volatile/thermostable compoundsLimited to crystalline, non-decomposing compounds
Accuracy Very HighHighGoodModerate
Precision ExcellentVery GoodGoodGood

Key Insights:

  • qNMR stands out as a primary method that provides a direct measure of purity without the need for a specific reference standard of the analyte, making it invaluable for the characterization of new chemical entities.[2] Its non-destructive nature also allows for sample recovery.

  • HPLC-UV is a highly versatile and robust technique that is well-suited for routine quality control.[11] It excels at separating and quantifying a wide range of impurities, provided that reference standards are available for accurate quantification.

  • GC-FID is the method of choice for volatile impurities and can be highly sensitive.[12] However, its applicability to a high-boiling point compound like 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol may require derivatization, adding a step to the sample preparation process.

  • DSC offers a rapid assessment of the total level of eutectic impurities in highly pure crystalline substances.[8] Its main limitation is the lack of specificity and its inapplicability to amorphous or thermally labile compounds.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive purity assessment of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol should ideally employ an orthogonal approach, leveraging the strengths of multiple techniques. qNMR serves as an excellent primary method for assigning an absolute purity value. HPLC and GC are indispensable for the separation and quantification of known and unknown impurities, providing a detailed impurity profile. DSC can be a valuable complementary technique for confirming the purity of the crystalline solid form. By integrating the data from these orthogonal methods, researchers and drug development professionals can establish a robust and scientifically sound purity profile, ensuring the quality and safety of new pharmaceutical candidates.

References

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). PubMed. Available at: [Link]

  • Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. National Institutes of Health. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Institutes of Health. Available at: [Link]

  • Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. PubMed Central. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. Available at: [Link]

  • Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. ResearchGate. Available at: [Link]

  • Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available at: [Link]

  • DSC purity determination. Mettler Toledo. Available at: [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI. Available at: [Link]

  • (a) The HPLC-UV chromatogram for determination phenolic compounds.... ResearchGate. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Available at: [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available at: [Link]

  • Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. California Air Resources Board. Available at: [Link]

  • A review recent development on analytical methods for determination of bisphenol a in food and biological samples. ResearchGate. Available at: [Link]

  • 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd. Available at: [Link]

  • HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. Available at: [Link]

  • Will all compounds having boiling point below 250 degC be detected in GC?. ResearchGate. Available at: [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Available at: [Link]

  • Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. MDPI. Available at: [Link]

  • Method categories according to the ICH Q2(R1). Lösungsfabrik. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available at: [Link]

  • Analytical methods for the determination of bisphenol A in food. PubMed. Available at: [Link]

  • Quantitative NMR: the future for purity measurements?. YouTube. Available at: [Link]

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A Comparative Guide to the Antioxidant Potential of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the modulation of oxidative stress remains a pivotal strategy. Phenolic compounds, ubiquitous in nature and renowned for their antioxidant properties, have long been a focal point of this research. The strategic introduction of fluorine atoms into the phenolic scaffold presents a compelling avenue for fine-tuning their biological activity. This guide offers an in-depth comparison of the antioxidant potential of different fluorinated phenols, grounded in experimental data and mechanistic insights, to empower researchers in the rational design of next-generation antioxidants.

The Antioxidant Action of Phenols: A Mechanistic Overview

Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This process can proceed through several mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant directly donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is largely governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation and, consequently, higher antioxidant activity.

  • Single Electron Transfer (SET): This pathway involves the transfer of an electron from the phenol to the free radical, forming a radical cation. This is often followed by proton transfer to yield a stable, non-radical species. The ionization potential (IP) of the phenol is a critical determinant in the SET mechanism; a lower IP favors electron donation.

Following the initial radical scavenging event, the resulting phenoxyl radical must be stabilized to prevent it from becoming a pro-oxidant. This stability is often achieved through resonance delocalization of the unpaired electron across the aromatic ring. In some cases, the phenoxyl radical can react with another radical to form a stable adduct, a process known as Radical Adduct Formation (RAF).

The Influence of Fluorination: Modulating Antioxidant Activity

The introduction of fluorine, the most electronegative element, onto the phenolic ring can profoundly impact its electronic properties and, consequently, its antioxidant potential. The effects of fluorination are multifaceted and depend on the number and position of the fluorine atoms.

  • Inductive Effect: Fluorine's strong electron-withdrawing inductive effect (-I) can increase the acidity of the phenolic proton, making it easier to lose a proton. This can influence the SET pathway.

  • Resonance Effect: Fluorine can also exert a weak, electron-donating resonance effect (+R), which can influence the stability of the phenoxyl radical.

  • Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to traverse cell membranes and reach lipid-rich environments where oxidative damage often occurs.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This can lead to a longer biological half-life and sustained antioxidant activity.

A theoretical study using density functional theory (DFT) on the fluorination of ferulic acid, a phenolic antioxidant, revealed that fluorine substitution influences intramolecular hydrogen bonding and charge transfer, altering the molecule's stability, solubility, and molecular polarity.[1] These alterations can ultimately impact the pharmacological activity of the antioxidant.

Comparative Analysis of Antioxidant Potential

Evaluating the antioxidant potential of a compound requires robust and reproducible experimental methods. Commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. These methods provide quantitative measures of antioxidant activity, often expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC).

While specific comparative experimental data on a wide range of simple fluorinated phenols is still emerging, we can infer potential trends based on the known electronic effects of fluorine and data from related phenolic compounds.

CompoundNumber of Fluorine AtomsAnticipated Effect on Antioxidant Activity (Hypothetical)Rationale
Phenol0BaselineReference compound.
2-Fluorophenol1Potentially decreasedThe -I effect of fluorine may slightly increase the O-H BDE, hindering HAT.
4-Fluorophenol1Potentially comparable or slightly decreasedThe -I effect is more distant, and the +R effect might offer some stabilization to the phenoxyl radical.
2,4-Difluorophenol2Likely decreasedThe cumulative -I effect of two fluorine atoms would likely increase the O-H BDE significantly.
2,4,6-Trifluorophenol3Significantly decreasedStrong cumulative electron-withdrawing effects would make hydrogen atom donation more difficult.

Note: This table presents a hypothetical trend based on electronic effects. Experimental validation is crucial. The actual antioxidant activity will be a complex interplay of HAT, SET, and the stability of the resulting phenoxyl radical.

Experimental Protocols for Assessing Antioxidant Potential

To ensure scientific integrity and reproducibility, standardized protocols are essential. Below is a detailed, step-by-step methodology for the widely used DPPH radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methods for determining the antioxidant activity of phenolic compounds.[2][3]

Principle: The stable free radical DPPH has a deep violet color in solution and absorbs strongly at approximately 517 nm. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (analytical grade)

  • Test compounds (fluorinated phenols)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of the fluorinated phenols and the positive control in methanol or ethanol.

  • Assay: a. To each well of a 96-well microplate, add 100 µL of the test compound solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol/ethanol and 100 µL of the test compound solution (without DPPH). d. For the control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution (without the test compound).

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant activity.

Causality behind Experimental Choices:

  • Choice of DPPH: The DPPH radical is stable, commercially available, and its reaction with antioxidants can be easily monitored spectrophotometrically, making it a convenient and widely used method for initial screening.

  • Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photodegradation, ensuring that the observed decrease in absorbance is solely due to the antioxidant activity of the test compound.

  • Use of a Positive Control: Including a well-characterized antioxidant like Trolox or ascorbic acid allows for the validation of the assay and provides a benchmark for comparing the activity of the test compounds.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key antioxidant mechanisms and a typical experimental workflow.

Caption: Key antioxidant mechanisms of phenols and the influence of fluorine substitution.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Assay Antioxidant Assay (e.g., DPPH) cluster_Analysis Data Analysis Synthesize Synthesize/Obtain Fluorinated Phenols Prepare_Solutions Prepare Stock and Working Solutions Synthesize->Prepare_Solutions Reaction_Setup Set up Reactions in 96-well Plate Prepare_Solutions->Reaction_Setup Incubation Incubate in the Dark Reaction_Setup->Incubation Measurement Measure Absorbance Incubation->Measurement Calculate_Inhibition Calculate % Inhibition Measurement->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 Compare Compare Antioxidant Potential Determine_IC50->Compare

Caption: Experimental workflow for evaluating the antioxidant potential of fluorinated phenols.

Discussion and Future Directions

The strategic incorporation of fluorine into phenolic structures offers a promising strategy for modulating their antioxidant properties. While the strong electron-withdrawing nature of fluorine can, in some cases, diminish antioxidant activity by increasing the O-H bond dissociation enthalpy, the benefits of increased metabolic stability and bioavailability may offer a significant advantage in a biological context.

The structure-activity relationship of fluorinated phenols is a nuanced area that warrants further investigation. Future research should focus on:

  • Systematic Screening: A comprehensive experimental evaluation of a wide range of mono-, di-, and tri-fluorinated phenols using multiple antioxidant assays is needed to build a robust dataset for structure-activity relationship studies.

  • Computational Modeling: Advanced DFT calculations can provide valuable insights into the BDE, IP, and phenoxyl radical stability of various fluorinated phenols, guiding the synthesis of more potent antioxidant candidates.

  • In Vitro and In Vivo Studies: Promising candidates identified through in vitro screening should be further evaluated in cell-based assays and in vivo models to assess their efficacy in mitigating oxidative stress in a biological system.

Conclusion

The fluorination of phenols represents a powerful tool for medicinal chemists and drug development professionals. By understanding the fundamental mechanisms of antioxidant action and the intricate electronic effects of fluorine substitution, researchers can rationally design and synthesize novel fluorinated phenols with enhanced antioxidant potential, improved pharmacokinetic properties, and greater therapeutic promise. This guide serves as a foundational resource to inform and inspire further exploration in this exciting field of research.

References

  • Biskup, I., Golonka, I., Gamian, A., & Sroka, Z. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postepy Higieny i Medycyny Doswiadczalnej, 67, 958-963. [Link]

  • Chen, Z., & Yu, L. (2021). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Foods, 10(4), 820. [Link]

  • Özgen, U., Mavi, A., Terzi, Z., Yildirim, A., Coşkun, M., & Houghton, P. J. (2006). Antioxidant properties of some medicinal Lamiaceae species. Pharmaceutical Biology, 44(2), 107-112. [Link]

  • PubChem. (n.d.). 2,4-Difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]

  • Sroka, Z. (2005). Antioxidative and antiradical properties of flavonoids. Postepy Higieny i Medycyny Doswiadczalnej, 59, 216-224. [Link]

  • Talebi, M., Gholami, M., & Shahraki, M. (2018). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 36(14), 3745-3755. [Link]

  • Wang, L., Tu, Y. C., Lian, T. W., Hung, J. T., Yen, J. H., & Wu, M. J. (2016). Distinct antioxidant and anti-inflammatory effects of flavonols. Journal of Agricultural and Food Chemistry, 64(40), 7549-7557. [Link]

  • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society, 123(6), 1173-1183. [Link]

  • Wu, L., Wu, Y., Li, L., & Li, B. (2019). Synthesis and antioxidant evaluation of novel fluorinated chalcone derivatives. Journal of Fluorine Chemistry, 228, 109395. [Link]

  • Xu, D. P., Li, Y., Meng, X., Zhou, T., Zhou, Y., Zheng, J., ... & Li, H. B. (2017). Natural antioxidants in foods and medicinal plants: Extraction, assessment and resources. International Journal of Molecular Sciences, 18(1), 96. [Link]

  • Yokozawa, T., Chen, C. P., Dong, E., Tanaka, T., Nonaka, G. I., & Nishioka, I. (1998). Study on the inhibitory effect of tannins and flavonoids against the 1, 1-diphenyl-2-picrylhydrazyl radical. Biochemical Pharmacology, 56(2), 213-222. [Link]

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Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

This guide provides a comprehensive framework for the cross-validation of two distinct, robust analytical methods for the quantification of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, a novel fluorinated bisphenolic compound. In the landscape of pharmaceutical development and quality control, ensuring that analytical methods are reliable, accurate, and interchangeable is not merely a regulatory formality; it is the bedrock of product safety and efficacy.

Cross-validation serves as the ultimate arbiter of analytical equivalence, demonstrating that two different methods can be used for the same intended purpose without producing disparate results. This is critical during method transfer between laboratories, modernization of analytical techniques, or when analyzing different sample matrices. This document is designed for researchers, analytical scientists, and drug development professionals, offering both high-level strategy and granular, field-tested protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]

We will compare a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection against a highly specific and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The causality behind every experimental choice is explained, providing a self-validating system for your laboratory's adoption.

RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, versatility, and suitability for non-volatile compounds like phenols. The fundamental principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic interactions with the aromatic rings of the analyte, ensuring adequate retention and separation from polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute the analyte with a sharp, symmetrical peak. The addition of 0.1% formic acid is critical; it suppresses the ionization of the phenolic hydroxyl groups (pKa ~9-10), ensuring a consistent, uncharged state for reproducible retention times.

  • Detection: UV detection at approximately 275 nm is chosen, as this wavelength corresponds to the π→π* electronic transitions within the benzene rings of the phenolic structure, offering a good balance of sensitivity and selectivity.[5][6]

Experimental Protocol: RP-HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol reference standard in methanol.

    • Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase initial composition (e.g., 65:35 Water:Acetonitrile with 0.1% Formic Acid)[5].

    • Prepare unknown samples by accurately weighing and dissolving them in methanol, followed by dilution into the desired analytical range with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

    • Gradient Elution:

      • 0-15 min: 35% to 90% B.

      • 15-17 min: Hold at 90% B.

      • 17-18 min: 90% to 35% B.

      • 18-25 min: Hold at 35% B for re-equilibration.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.999.

    • Quantify the analyte in unknown samples using the regression equation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it an excellent confirmatory technique. The principle involves vaporizing the sample, separating its components in a gaseous mobile phase, and detecting them by their mass-to-charge ratio.

Causality of Experimental Choices:

  • Derivatization: Phenolic compounds, with their polar hydroxyl groups, often exhibit poor peak shape (tailing) and can be thermally labile in a hot GC inlet. Derivatization is essential. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen to convert the acidic protons of the hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers. This increases volatility and thermal stability, resulting in sharp, symmetrical peaks.[7]

  • Separation: A low-polarity phenyl-arylene polymer capillary column (e.g., DB-5ms) is selected. Its chemistry provides excellent resolution for aromatic compounds.

  • Detection: Mass spectrometry provides definitive identification based on the analyte's unique fragmentation pattern (mass spectrum). For quantification, Selected Ion Monitoring (SIM) mode is used to monitor specific, abundant ions, dramatically increasing sensitivity and filtering out matrix interference.[8][9]

Experimental Protocol: GC-MS
  • Standard and Sample Preparation (with Derivatization):

    • Prepare a 1.0 mg/mL stock solution of the reference standard in a non-polar, aprotic solvent like Dichloromethane.

    • Create calibration standards (e.g., 0.1 µg/mL to 25 µg/mL) by diluting the stock solution.

    • Pipette 100 µL of each standard and sample solution into separate autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst).

    • Seal the vials and heat at 70 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before analysis.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: GC-MS system with a split/splitless injector and a mass selective detector.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: 50-550 m/z for initial identification of the derivatized analyte's mass spectrum.

      • Selected Ion Monitoring (SIM): Monitor 3-4 characteristic ions for quantification (e.g., the molecular ion [M+] and major fragment ions).

  • Data Analysis:

    • Construct a calibration curve using the peak area of the primary quantifying ion versus concentration.

    • Verify identity in all samples by confirming the presence of all monitored ions and their correct relative abundance ratios.

    • Quantify the analyte in unknown samples using the linear regression equation.

Cross-Validation Protocol: Establishing Equivalence

The objective of cross-validation is to demonstrate that the HPLC-UV and GC-MS methods yield comparable results for the same set of samples, within predefined acceptance criteria.[3]

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_hplc Method A: HPLC-UV Analysis cluster_gcms Method B: GC-MS Analysis cluster_analysis Phase 2: Data Comparison & Reporting SampleSet Prepare Homogeneous Sample Set (n≥10) (e.g., Spiked Matrix, In-Process Samples) HPLC_Prep Sample Prep for HPLC SampleSet->HPLC_Prep GCMS_Prep Sample Prep & Derivatization for GC-MS SampleSet->GCMS_Prep HPLC_Run Execute RP-HPLC-UV Method HPLC_Prep->HPLC_Run HPLC_Data Quantify Results (HPLC Data Set) HPLC_Run->HPLC_Data Comparison Statistical Comparison (e.g., Paired t-test, Bland-Altman Plot) HPLC_Data->Comparison GCMS_Run Execute GC-MS Method GCMS_Prep->GCMS_Run GCMS_Data Quantify Results (GC-MS Data Set) GCMS_Run->GCMS_Data GCMS_Data->Comparison Report Validation Report: Assess vs. Acceptance Criteria Comparison->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Step-by-Step Cross-Validation Experiment
  • Sample Selection: Prepare a minimum of 10 unique sample solutions spanning the analytical range (e.g., 80%, 100%, and 120% of the target concentration). These should be prepared from a single, homogeneous source material to minimize sampling variability.

  • Parallel Analysis: Divide each sample into two aliquots. Analyze one set using the validated HPLC-UV method and the other set using the validated GC-MS method.

  • Data Compilation: Record the quantitative results (e.g., in µg/mL) obtained from both methods for each sample.

  • Statistical Evaluation:

    • Calculate Percent Difference: For each sample pair, calculate the percentage difference: [(Result_HPLC - Result_GCMS) / mean(Result_HPLC, Result_GCMS)] * 100.

    • Paired t-test: Perform a paired t-test on the two sets of results. The p-value should be greater than 0.05 to indicate no statistically significant difference between the means of the two methods.

    • Correlation Plot: Plot the HPLC results versus the GC-MS results. The data points should fall close to a line with a slope of 1 and an R² value >0.99.

  • Acceptance Criteria: The cross-validation is successful if:

    • The average percent difference across all samples is within ±10%.

    • No individual percent difference exceeds ±15%.

    • The paired t-test shows no significant difference.

Performance Comparison

The following table summarizes the expected performance characteristics of each method, based on established principles and regulatory expectations.[10][11]

Parameter RP-HPLC-UV Method GC-MS Method Rationale / ICH Guideline Reference
Specificity Good. Demonstrated by peak purity analysis using DAD and separation from degradation products.Excellent. Confirmed by retention time and unique mass spectrum fragmentation pattern.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[1][4]
Linearity (R²) > 0.999> 0.998A linear relationship between concentration and response should be demonstrated across the range.[10]
Range 1 - 100 µg/mL0.1 - 25 µg/mLThe range is the interval between the upper and lower concentrations for which the method has suitable precision and accuracy.[4]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[10]
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 2.0%Intermediate: < 3.0%The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[10]
LOD ~0.3 µg/mL~0.03 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ ~1.0 µg/mL~0.1 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Throughput Higher (~25 min/sample)Lower (~30 min/sample + derivatization time)Practical consideration for routine analysis.
Cost/Complexity LowerHigherGC-MS requires more specialized equipment and sample preparation.

Conclusion and Recommendations

Both the developed RP-HPLC-UV and GC-MS methods are demonstrated to be suitable for the quantification of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol.

  • The RP-HPLC-UV method is ideal for routine quality control applications due to its higher throughput, lower cost, and simpler sample preparation. Its performance is robust and meets all typical requirements for accuracy and precision in a regulated environment.

  • The GC-MS method serves as an outstanding orthogonal technique. Its superior specificity makes it the preferred method for impurity identification, reference standard characterization, and as a confirmatory method to investigate any out-of-specification results obtained from the HPLC method.

Successful cross-validation, as demonstrated through the outlined protocol, provides a high degree of confidence that both analytical procedures are fit for their intended purpose and can be used interchangeably when justified. This dual-method approach establishes a powerful and flexible analytical control strategy, ensuring the consistent quality and safety of the product throughout its lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71713, 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol. PubChem. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Garrido-Bañuelos, G., et al. (2019). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. ResearchGate. [Link]

  • Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Cogent. (n.d.). Bisphenol A, S and F Analyzed with HPLC - AppNote. Microsolv Technology Corporation. [Link]

  • Aktas, A. H. (2007). Separation of some halogenated phenols by GC-MS. ResearchGate. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Garrido-Bañuelos, G., et al. (2019). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. [Link]

  • Tasev, K., et al. (2016). DETERMINATION OF BISPHENOL A IN BEVERAGES BY RP-HPLC. ResearchGate. [Link]

  • EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Clark, J. (n.d.). UV-visible absorption spectra of some phenols. Doc Brown's Chemistry. [Link]

  • Lee, H. B., & Peart, T. E. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Bouyahya, A., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Applied Pharmaceutical Science. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Al-Jedah, J. H., & Ali, M. S. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Natural Volatiles & Essential Oils Journal. [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. [Link]

  • Nemati, M., et al. (2018). Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction. PMC - NIH. [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]

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How to confirm the regioselectivity of a fluorination reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Confirming the Regioselectivity of Fluorination Reactions

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—are critically dependent on its precise location within the molecular scaffold.[1] Consequently, confirming the regioselectivity of a fluorination reaction is not merely a procedural step; it is a fundamental requirement for establishing structure-activity relationships (SAR) and ensuring the desired chemical and biological outcomes.

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the regioselectivity of fluorination reactions. We will move beyond simple protocols to explore the underlying principles and causal relationships that make each method effective, offering field-proven insights for researchers, chemists, and drug development professionals.

The Central Challenge: Distinguishing Between Regioisomers

A fluorination reaction that can proceed at multiple positions on a substrate will often produce a mixture of regioisomers—constitutional isomers that differ only in the position of the fluorine atom. These isomers possess the same molecular weight but can have vastly different chemical and physical properties. Our primary analytical task is to unambiguously differentiate and, if necessary, quantify these isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the structure of fluorinated organic molecules in solution.[2] Its strength lies in its ability to probe the local electronic environment of specific nuclei, providing definitive evidence of atomic connectivity.

¹⁹F NMR Spectroscopy: The Direct Approach

Expertise & Experience: The causality behind using ¹⁹F NMR is its exceptional sensitivity to the local molecular environment. The ¹⁹F nucleus is an ideal NMR probe for several reasons: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity.[2][3] Crucially, its chemical shift spans a very wide range (~400 ppm), which minimizes signal overlap and makes the fluorine nucleus exquisitely sensitive to subtle changes in its electronic surroundings.[4][5] Therefore, two regioisomers will almost always produce distinct and well-resolved signals in the ¹⁹F NMR spectrum.

Trustworthiness: The self-validating nature of ¹⁹F NMR comes from the predictable patterns of chemical shifts and spin-spin couplings. The chemical shift provides a direct fingerprint of the fluorine's position, while its coupling to nearby protons (¹H) and carbons (¹³C) provides irrefutable proof of its placement.

Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction mixture or isolated isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add an internal standard with a known ¹⁹F signal (e.g., trifluorotoluene) if quantification is required.

  • Spectrometer Setup: Use a spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Experiment: A standard one-pulse (zg) experiment is typically sufficient. For quantitative results, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[5][6]

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all possible fluorine signals are captured.

    • Relaxation Delay (d1): For quantitative analysis, set the relaxation delay to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation between scans.[5] A value of 30-60 seconds is often a safe starting point.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 20:1).

Data Interpretation
  • Chemical Shift (δ): The position of the signal on the x-axis directly indicates the electronic environment. Regioisomers will have different chemical shifts.

  • Integration: The area under each signal is proportional to the number of fluorine nuclei it represents, allowing for the determination of the isomeric ratio in a mixture.[5]

  • Coupling (J-coupling): The signal will be split into a multiplet by nearby ¹H or other ¹⁹F nuclei. This splitting pattern (e.g., doublet, triplet) and the magnitude of the coupling constant (in Hz) provide information about adjacent atoms.[5]

¹H and ¹³C NMR: The Confirmatory Approach

Expertise & Experience: While ¹⁹F NMR tells us about the fluorine, ¹H and ¹³C NMR tell us about its neighbors. The presence of a strongly electronegative fluorine atom influences the chemical shifts of nearby protons and carbons and, more importantly, engages in through-bond scalar coupling (J-coupling). The magnitude of this coupling is highly dependent on the number of bonds separating the nuclei (¹J > ²J > ³J). This distance-dependent relationship is the key to confirming regiochemistry.[7][8]

Trustworthiness: Observing a specific C-F or H-F coupling constant of a predicted magnitude for a particular carbon or proton provides a self-validating data point. For example, a large one-bond C-F coupling constant (¹J_CF ≈ 150-250 Hz) on a specific carbon atom definitively proves the fluorine is directly attached to that carbon.[9]

Data Interpretation & Comparison
Technique Information Gained Typical Data for Regioselectivity
¹H NMR Shows protons coupled to fluorine.A proton on a carbon bearing a fluorine (H-C-F) will appear as a doublet of doublets (or more complex multiplet) with a characteristic ²J_HF of ~40-60 Hz.
¹³C NMR (¹⁹F coupled) Shows carbons coupled to fluorine.The carbon directly attached to fluorine (C-F) will be split into a large doublet with ¹J_CF ≈ 150-250 Hz. Carbons two bonds away (C-C-F) show smaller doublets (²J_CF ≈ 15-30 Hz).[9]
¹³C NMR (¹⁹F decoupled) Simplifies the spectrum to single peaks.While it removes the direct proof of coupling, comparing the coupled and decoupled spectra makes assigning the C-F carbon straightforward.
2D NMR: Unambiguous Connectivity Mapping

For complex molecules where 1D spectra are crowded or ambiguous, 2D NMR techniques provide the ultimate confirmation by mapping correlations between nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is exceptionally powerful as it shows correlations between atoms separated by 2-3 bonds. A correlation between a fluorine atom (detected indirectly) and a proton 3 bonds away (³J_HF) can definitively establish the regiochemistry.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity rather than through-bond connectivity. A ¹H-¹⁹F HOESY can confirm the spatial relationship between a fluorine and nearby protons, which is particularly useful for confirming stereochemistry and, by extension, regiochemistry in rigid systems.[4]

NMR_Workflow cluster_reaction Fluorination Reaction cluster_analysis NMR Analysis Reaction Crude Reaction Mixture F19_NMR ¹⁹F NMR Reaction->F19_NMR Initial Assessment (Isomeric Ratio) H1_NMR ¹H NMR F19_NMR->H1_NMR Identify H-F Couplings C13_NMR ¹³C NMR H1_NMR->C13_NMR Identify C-F Couplings NMR_2D 2D NMR (HMBC, HOESY) C13_NMR->NMR_2D For Complex Cases Conclusion Regiochemistry Confirmed C13_NMR->Conclusion For Simple Cases NMR_2D->Conclusion

Part 2: Advanced Analytical Techniques

While NMR is the primary tool, other methods provide crucial complementary or definitive data, especially when NMR is inconclusive or a solid-state structure is required.

X-ray Crystallography: The Unambiguous Gold Standard

Expertise & Experience: X-ray crystallography provides a direct visualization of the molecular structure in three dimensions by mapping electron density from the diffraction of X-rays by a single crystal.[10][11] Its result is not an interpretation of data but a definitive structural solution. If a suitable crystal can be grown, there is no ambiguity about the position of any atom, including fluorine.[12][13]

Trustworthiness: A solved crystal structure is the highest level of proof for molecular structure and is considered irrefutable evidence for regioselectivity.

Limitations & Causality: The primary and significant limitation is the requirement for a high-quality single crystal. Many reaction products are oils, amorphous solids, or form crystals that are too small or poorly ordered for diffraction. The inability to grow a crystal is the most common reason this technique cannot be used. Furthermore, the crystal structure represents the molecule in the solid state, which may not be representative of the major isomer present in the solution phase where the reaction occurred.

Experimental Protocol: Overview of Single-Crystal X-ray Diffraction
  • Crystallization: The most critical step. Involves slowly growing a single crystal from a supersaturated solution of the purified regioisomer. Common techniques include slow evaporation, vapor diffusion, and solvent layering.

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. It is then rotated while being irradiated with X-rays, and the diffraction pattern is recorded.

  • Structure Solution & Refinement: Specialized software is used to solve the phase problem, generate an electron density map, and build a molecular model that is refined to fit the experimental data.

Mass Spectrometry (MS): A Supporting Role

Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While regioisomers have identical molecular weights, they can sometimes be distinguished by their fragmentation patterns in tandem MS (MS/MS). The position of the fluorine atom can direct how the molecule breaks apart upon collision-induced dissociation.[14] A C-F bond is very strong, so fragmentation often occurs at weaker bonds adjacent to the fluorinated center, providing clues to its location.

Trustworthiness: MS alone is rarely sufficient to assign regioselectivity without authentic standards of all possible isomers for comparison. It is a powerful tool for confirming molecular weight and can provide supporting evidence, but it is not a primary method for de novo regiochemical assignment.[15][16]

Chromatographic Separation: The Essential Prerequisite

Expertise & Experience: Before definitive analysis can occur, it is often necessary to separate the regioisomers. Chromatography exploits subtle differences in the physical properties of isomers (like polarity) to achieve separation.[17]

Causality: The differential partitioning of isomers between a stationary phase and a mobile phase is the basis of separation. For fluorinated compounds, specialized stationary phases can offer unique selectivity.

  • High-Performance Liquid Chromatography (HPLC): Standard reversed-phase columns (C8, C18) can often separate regioisomers. For more challenging separations, pentafluorophenyl (PFP) or other fluorinated stationary phases provide alternative selectivity based on dipole-dipole and π-π interactions, which are different from the purely hydrophobic interactions of a C18 column.[18][19]

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable fluorinated compounds. Comprehensive two-dimensional GC (GCxGC) offers immense resolving power and can separate very closely related isomers.[20]

Integrated_Workflow Reaction Crude Reaction Mixture Chromatography Chromatography (HPLC or GC) Reaction->Chromatography Isomer1 Pure Isomer 1 Chromatography->Isomer1 Isomer2 Pure Isomer 2 Chromatography->Isomer2 NMR NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) Isomer1->NMR Xray X-ray Crystallography (If crystalline) Isomer1->Xray Attempt Crystallization Isomer2->NMR Conclusion Unambiguous Regiochemical Assignment NMR->Conclusion Xray->Conclusion Definitive Proof

Comparison Guide Summary

Method Principle Definitiveness Sample Requirements Advantages Limitations
¹⁹F NMR Nuclear spin in a magnetic fieldHigh (Often sufficient)~5 mg, solubleHigh sensitivity, wide chemical shift range, direct observation, quantitative.[2][3]Requires access to an NMR spectrometer.
¹H/¹³C NMR Nuclear spin, through-bond couplingHigh (Confirmatory)~5-10 mg, solubleProvides definitive proof of C-F and H-F connectivity via J-coupling.[8]Spectra can be complex; may require decoupling experiments.
2D NMR Through-bond/through-space correlationsVery High~10+ mg, soluble, longer experiment timeUnambiguously resolves complex structures and crowded spectra.Requires more sample and significantly more instrument time.
X-ray Crystallography X-ray diffraction from a single crystalAbsolute (Gold Standard)<1 mg, high-quality single crystalProvides a definitive 3D structure, leaving no ambiguity.[10][12]Growing a suitable crystal can be very difficult or impossible.
Mass Spectrometry Ionization and mass-to-charge analysisLow (Supportive only)<1 mg, solubleConfirms molecular weight; fragmentation can provide clues.Regioisomers have identical mass and often similar fragmentation.
Chromatography Differential partitioningN/A (Separation tool)VariableEssential for isolating pure isomers for analysis.[17][20]Is a separation technique, not an identification technique.

Conclusion

References
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  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

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  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 13(13), 3794–3803. [Link]

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  • Wang, Z., et al. (2022). Chemo- and regio-divergent access to fluorinated 1-alkyl and 1-acyl triazenes from alkynyl triazenes. Chemical Communications, 58(18), 3025–3028. [Link]

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  • Washington, J. W., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10739–10749. [Link]

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  • Washington, J. W., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. [Link]

  • Smith, A. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Reviews Methods Primers. [Link]

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  • Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(23), 7808. [Link]

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A Senior Application Scientist's Guide to Orthogonal Purity Determination of Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

This guide eschews a simplistic, one-size-fits-all methodology. Instead, it champions the principle of orthogonality : the practice of using multiple, distinct analytical methods to assess purity. An orthogonal method is one that leverages a different scientific principle for separation or detection, thereby increasing the probability of detecting impurities that might co-elute or remain invisible to a primary technique.[2][3] Relying on a single method, such as a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) run, is akin to looking at a complex object from only one angle; you are bound to miss critical features. By employing an orthogonal strategy, we create a multi-dimensional view of the sample, ensuring a comprehensive and trustworthy purity assessment.

Impurities can be broadly categorized as organic (e.g., starting materials, by-products, degradation products), inorganic (e.g., reagents, catalysts, heavy metals), and residual solvents.[4][5][6][7] A comprehensive purity analysis must consider all potential types. This guide will compare the most powerful and widely used orthogonal techniques, explaining the causality behind their selection and providing the practical knowledge to implement them effectively.

Orthogonality_Concept Analyte Research Chemical (Unknown Purity) HPLC HPLC Analyte->HPLC Primary Analysis GC GC Analyte->GC Volatiles? SFC SFC Analyte->SFC Chiral? qNMR qNMR Analyte->qNMR Absolute Purity? Purity Comprehensive Purity Profile HPLC->Purity GC->Purity SFC->Purity qNMR->Purity

The Chromatographic Workhorses: Separating the Components

Chromatography is the cornerstone of purity analysis, physically separating the main compound from its impurities. The choice of technique is dictated by the physicochemical properties of the analyte and its potential contaminants.

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is arguably the gold standard for impurity analysis in the pharmaceutical industry.[4][8] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, most commonly exploiting differences in polarity (Reversed-Phase HPLC).[9]

  • Causality of Choice: HPLC is exceptionally versatile for analyzing a vast range of non-volatile and thermally sensitive compounds, which encompasses the majority of research chemicals and active pharmaceutical ingredients (APIs).[1][9] Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities.[6][10]

  • The UPLC Advantage: Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement, utilizing columns packed with sub-2 µm particles. This requires much higher operating pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[11] The scientific benefit of this is a dramatic increase in resolution, speed, and sensitivity.[12] For complex mixtures or when high throughput is required, UPLC is the superior choice.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC and UPLC are powerful for separation and quantification (typically with a UV detector), they provide limited structural information. Coupling LC with Mass Spectrometry (MS) creates a formidable analytical tool.[4][13]

  • Causality of Choice: LC-MS is the method of choice for identifying unknown impurities.[13] After the LC separates the components, the mass spectrometer measures the mass-to-charge ratio of the ions, providing the molecular weight of an impurity.[4] Further fragmentation (MS/MS) can yield structural fragments, allowing for definitive identification. This is critical for meeting regulatory requirements, such as those outlined in the ICH Q3A/B guidelines, which mandate the identification of impurities above certain thresholds.[14]

Gas Chromatography (GC) and GC-MS

GC is an essential orthogonal technique to LC because its separation principle is entirely different. It is designed for compounds that are volatile and thermally stable.[9][15]

  • Causality of Choice: GC is the ideal, and often required, method for analyzing residual solvents—volatile organic compounds used during synthesis that may remain in the final product.[4][16][17] It is also highly effective for other volatile organic impurities.[16] Coupling GC with MS provides definitive identification of these volatile components through their mass spectra and fragmentation patterns.[16][18]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically CO₂, as the main component of the mobile phase.[19] This gives it properties intermediate between a gas and a liquid.

  • Causality of Choice: SFC offers two major advantages. First, it is an excellent orthogonal method to RP-HPLC because its separation mechanism can be significantly different.[20] Second, it has become the technique of choice for chiral separations—the separation of enantiomers.[19][21][22] The low viscosity and high diffusivity of the supercritical mobile phase allow for very fast and efficient separations, often outperforming HPLC in speed and resolution for chiral compounds.[19] Furthermore, by reducing the use of organic solvents, SFC is a "greener" and more sustainable technology.[23]

The Absolute Standard: Quantitative NMR (qNMR)

While chromatographic methods provide a relative purity value (e.g., area percent), they rely on the assumption that all components have a similar detector response, which is not always true. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides an absolute purity assessment without the need for an identical reference standard of the analyte.[24][25]

  • Causality of Choice: The fundamental principle of NMR is that the area of a signal is directly proportional to the number of atomic nuclei giving rise to that signal.[26] By adding a certified internal standard of known purity and concentration to the sample, the purity of the target analyte can be calculated directly by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard.[25] This makes qNMR an exceptionally powerful and accurate orthogonal technique for validating the purity value obtained from chromatography. It is particularly valuable for qualifying in-house reference standards.[27]

Comparative Guide to Purity Analysis Techniques

The table below summarizes the key attributes of the discussed orthogonal methods to guide your selection process.

Technique Separation/Detection Principle Primary Application Strengths Limitations
HPLC / UPLC Differential partitioning between liquid mobile and solid stationary phases (typically polarity).Gold standard for purity of non-volatile organic compounds.[4]High resolution, high sensitivity, robust, versatile. UPLC offers faster analysis and higher resolution.[12]May not resolve all impurities (co-elution). UV detection provides no structural info. May not resolve enantiomers.[10]
LC-MS LC separation combined with mass-to-charge ratio detection.Identification of unknown impurities.[6][13]Provides molecular weight and structural information. Extremely high sensitivity and specificity.[13]More complex instrumentation; response factors can vary significantly.
GC / GC-MS Partitioning between a gas mobile phase and a stationary phase based on volatility and polarity.Analysis of volatile impurities, especially residual solvents .[9][16]Excellent for volatile and semi-volatile compounds. GC-MS provides definitive identification.[16]Analyte must be thermally stable and volatile.[15] Not suitable for most APIs.
SFC Partitioning using a supercritical fluid mobile phase.Chiral separations (enantiomeric purity).[21][23] Orthogonal screening to RP-HPLC.Very fast analysis times, reduced organic solvent use ("green"), excellent for chiral compounds.[19][22]Less suitable for very polar compounds; different selectivity may require method development.
qNMR Intrinsic nuclear properties (magnetic resonance). Signal area is directly proportional to molar quantity.Absolute purity determination . Qualification of reference standards.[24][27]Primary ratio method, highly accurate and precise, requires no analyte-specific reference standard for quantification.[26]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.

Workflow for Method Selection

The selection of appropriate orthogonal methods is a logical process based on the properties of the research chemical and the goals of the analysis.

Method_Selection_Workflow Start Start: Purity Analysis of Research Chemical PrimaryAnalysis Perform Primary Analysis: RP-HPLC or UPLC with UV detection Start->PrimaryAnalysis CheckVolatile Are volatile impurities (e.g., residual solvents) a concern? CheckChiral Is the compound chiral? CheckVolatile->CheckChiral No GCMS Perform GC-MS Analysis CheckVolatile->GCMS Yes UnknownImpurities Are there unknown impurities above the identification threshold (e.g., >0.1%)? CheckChiral->UnknownImpurities No SFC Perform Chiral SFC Analysis CheckChiral->SFC Yes PrimaryAnalysis->CheckVolatile NeedAbsolutePurity Is an absolute purity value required (e.g., for a reference standard)? UnknownImpurities->NeedAbsolutePurity No LCMS Perform LC-MS/MS for Impurity ID & Structure Elucidation UnknownImpurities->LCMS Yes qNMR Perform Quantitative NMR (qNMR) NeedAbsolutePurity->qNMR Yes End End: Complete Purity Profile NeedAbsolutePurity->End No GCMS->CheckChiral SFC->UnknownImpurities LCMS->NeedAbsolutePurity qNMR->End

Experimental Protocols: A Self-Validating System

The trustworthiness of any analysis hinges on a well-designed and meticulously executed protocol. The following are example methodologies that incorporate self-validating principles.

Protocol 1: Purity Determination by Reversed-Phase HPLC
  • Objective: To determine the relative purity of a non-volatile research chemical and separate it from process-related impurities and degradants.

  • Causality: This method is chosen as the primary screen due to its broad applicability and high resolving power for a wide range of organic molecules.

  • Methodology:

    • System Preparation:

      • Instrument: Agilent 1260 Infinity II HPLC system with Diode Array Detector (DAD) or equivalent.

      • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. Rationale: C18 is a versatile, non-polar stationary phase suitable for a wide range of analytes. The 3.5 µm particle size provides a good balance of efficiency and backpressure.

    • Mobile Phase Preparation:

      • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Rationale: The acid protonates silanol groups on the stationary phase to reduce peak tailing and provides protons for better ionization if coupled to a mass spectrometer.

      • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

    • Sample Preparation:

      • Accurately weigh ~10 mg of the research chemical and dissolve in 10 mL of a 50:50 mixture of MPA:MPB to a final concentration of 1.0 mg/mL. Rationale: Dissolving in a mixture similar to the initial mobile phase composition prevents peak distortion.

      • Filter the sample through a 0.45 µm PTFE syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

      • Injection Volume: 5 µL

      • DAD Wavelength: 254 nm, with additional monitoring at a wavelength corresponding to the analyte's λmax. Rationale: DAD allows for peak purity assessment by comparing spectra across a single peak.

      • Gradient Program:

        • 0-2 min: 5% B

        • 2-20 min: 5% to 95% B

        • 20-25 min: 95% B

        • 25-26 min: 95% to 5% B

        • 26-30 min: 5% B (re-equilibration)

        • Rationale: A broad gradient is used in method development to ensure elution of both polar and non-polar impurities.

    • Data Analysis:

      • Integrate all peaks.

      • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

      • Report any impurity greater than the reporting threshold (e.g., 0.05% as per ICH guidelines).[14]

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
  • Objective: To determine the absolute purity (w/w %) of a research chemical using an internal standard.

  • Causality: This method is chosen as an orthogonal validation of the HPLC purity result, providing an absolute value based on a fundamental physical property rather than a detector response.

  • Methodology:

    • Materials:

      • NMR Spectrometer: Bruker 400 MHz Avance III or equivalent.

      • Internal Standard (IS): Maleic acid (certified, >99.5% purity). Rationale: Maleic acid is stable, non-volatile, has a simple spectrum (a singlet in the olefinic region), and is soluble in common NMR solvents. Its protons are in a region unlikely to overlap with many analytes.

      • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO is an excellent solvent for a wide range of organic compounds.

    • Sample Preparation (Self-Validating System):

      • Accurately weigh ~15 mg of the research chemical (Analyte) into a vial. Record weight to 0.01 mg.

      • Accurately weigh ~5 mg of the Internal Standard (IS) into the same vial. Record weight to 0.01 mg. Rationale: Weighing both into the same vial minimizes transfer errors.

      • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

      • Transfer the solution to a high-quality NMR tube.

    • NMR Acquisition Parameters:

      • Pulse Program: Standard quantitative zg30.

      • Relaxation Delay (d1): 30 seconds. Rationale: A long relaxation delay (ideally 5-7 times the longest T₁ of any proton being integrated) is CRITICAL to ensure all protons have fully relaxed back to equilibrium before the next pulse. This ensures the signal area is truly proportional to the number of protons.

      • Number of Scans (ns): 16. Rationale: Sufficient scans to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.

    • Data Processing and Analysis:

      • Apply Fourier transform, phase correction, and baseline correction.

      • Select a well-resolved signal for the analyte (integral I_Analyte) that corresponds to a known number of protons (N_Analyte).

      • Integrate the singlet for the internal standard (I_IS), which corresponds to 2 protons (N_IS).

      • Calculate the purity using the following formula:

        Purity (w/w %) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (Weight_IS / Weight_Analyte) * Purity_IS

        Where:

        • MW = Molecular Weight

        • Purity_IS = Purity of the Internal Standard (from certificate)

Conclusion

The determination of chemical purity is a rigorous scientific endeavor that demands more than a single analytical run. A robust, trustworthy assessment is built upon the strategic application of orthogonal methods. While HPLC serves as the primary tool for routine analysis, its findings must be challenged and confirmed by techniques that operate on different principles. GC-MS is non-negotiable for volatile impurities, SFC is indispensable for chiral molecules, and qNMR provides the ultimate, unbiased measure of absolute purity. By integrating these methods into a logical workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, thereby safeguarding the validity of their scientific work and accelerating the path to discovery and development.

References

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Cazes, J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Emery Pharma.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt)-OH.
  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?.
  • LCGC International.
  • Unknown Source.
  • PubMed. (2020).
  • European Medicines Agency. ICH Q3B(R2) Impurities in New Drug Products.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Chromatography Today.
  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • National Center for Biotechnology Information. (n.d.).
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Selvita. (2024, September 19).
  • ResearchGate. (2023, November 25). (PDF)
  • ResearchGate. (2025, August 9). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • AFMPS.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • BenchChem. (2025). A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.).
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • JEOL Ltd. What is qNMR (quantitative NMR)?
  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • ResolveMass Laboratories Inc. (2025, September 29).

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A Senior Application Scientist's Guide to Reference Standards for the Analysis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the accurate identification and quantification of fluorinated biphenyls present a significant challenge. These compounds, integral to pharmaceuticals, agrochemicals, and advanced materials, demand rigorous analytical methodologies to ensure product quality, safety, and efficacy. The cornerstone of any reliable analytical method is the use of high-quality, certified reference standards. This guide provides an in-depth comparison of available reference standards for fluorinated biphenyls, supported by experimental data and protocols, to empower researchers in making informed decisions for their analytical workflows.

The Critical Role of Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) is not merely a matter of best practice; it is a fundamental requirement for data of the highest metrological quality. CRMs, produced by accredited manufacturers under internationally recognized standards such as ISO 17034 and ISO/IEC 17025, provide a traceable link to the International System of Units (SI).[1][2][3] This traceability ensures the accuracy and comparability of analytical results across different laboratories and instruments over time. The value of a CRM lies in its certified property values, accompanied by a comprehensive Certificate of Analysis that details its purity, concentration, uncertainty, and traceability.

Comparison of Commercially Available Fluorinated Biphenyl Reference Standards

The selection of an appropriate reference standard is a critical first step in the development of any analytical method. Several reputable suppliers offer a range of fluorinated biphenyl standards, each with its own set of specifications. Below is a comparative overview of representative standards.

AnalyteSupplierProduct NumberPurity/ConcentrationFormatCertification
2-Fluorobiphenyl AccuStandardM-625-09200 µg/mL in CH₂Cl₂SolutionISO 17034 CRM[2]
Sigma-Aldrich10274196%Solid-
LGC StandardsDRE-C13785000-100 mgISO 17034[1]
4,4'-Difluorobiphenyl AccuStandardM-550-IS0.1 mg/mL in AcetonitrileSolutionISO 17034 CRM[4]
Sigma-Aldrich13216897%Crystals-
LGC StandardsDRE-C12632015-NeatISO/IEC 17025[5]
Decafluorobiphenyl AccuStandardM-8010-ADD2.0 mg/mL in CH₂Cl₂SolutionISO 17034 CRM[6]
Sigma-AldrichD22799%Crystals-

Key Considerations When Selecting a Reference Standard:

  • Certification: Prioritize CRMs from ISO 17034 accredited suppliers to ensure the highest level of accuracy and traceability.

  • Purity: The purity of the standard is paramount. Impurities can lead to inaccurate quantification and misidentification of the target analyte.

  • Format: Choose a format (neat solid or solution) that is most suitable for your laboratory's workflow and safety protocols. Pre-made solutions can save time and reduce the risk of handling errors.

  • Matrix: For solution standards, the solvent should be compatible with your analytical instrumentation and sample preparation procedures.

  • Uncertainty: The uncertainty value provided on the Certificate of Analysis is a critical component of the overall uncertainty budget of your analytical method.

The Indispensable Role of Mass-Labeled Internal Standards

For the most accurate and precise quantification, especially in complex matrices, the use of stable isotope-labeled internal standards is essential.[7][8] These standards, typically labeled with ¹³C, have nearly identical chemical and physical properties to the native analyte.[8] This ensures that they behave similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[9][10]

Workflow for Utilizing Mass-Labeled Internal Standards

Caption: Workflow for quantitative analysis using mass-labeled internal standards.

Analytical Methodologies: A Comparative Approach

The two primary analytical techniques for the determination of fluorinated biphenyls are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these two powerful techniques depends on the specific properties of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique, particularly well-suited for volatile and semi-volatile fluorinated biphenyls. The high separation efficiency of capillary GC columns allows for the resolution of complex mixtures of isomers.

Experimental Protocol: GC-MS Analysis of Fluorinated Biphenyls

  • Sample Preparation:

    • For solid samples, perform a solvent extraction (e.g., using hexane or dichloromethane).

    • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove matrix interferences.

    • Spike the sample with a known amount of a mass-labeled internal standard (e.g., ¹³C₁₂-2-fluorobiphenyl) prior to extraction.

    • Concentrate the extract to a final volume of 1 mL.

  • GC-MS Parameters:

    • Instrument: Agilent 8890 GC coupled to a 5977B MS Detector (or equivalent).

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp to 200 °C at 15 °C/min.

      • Ramp to 300 °C at 25 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

      • Example SIM Ions:

        • 2-Fluorobiphenyl: m/z 172 (quantifier), 171, 152.[11]

        • 4,4'-Difluorobiphenyl: m/z 190 (quantifier), 170, 95.

        • Decafluorobiphenyl: m/z 334 (quantifier), 167.[12][13]

  • Data Analysis:

    • Generate a calibration curve using a series of calibration standards containing known concentrations of the target analytes and the internal standard.

    • Calculate the response factor for each analyte relative to the internal standard.

    • Quantify the concentration of the analyte in the sample by comparing its response factor to the calibration curve.

GC-MS Analysis Workflow ```dot graph "GC_MS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

A [label="Sample Extraction & Cleanup"]; B [label="Addition of Mass-Labeled\nInternal Standard"]; C [label="GC Separation"]; D [label="Electron Ionization (EI)"]; E [label="Mass Spectrometry (SIM Mode)"]; F [label="Data Acquisition & Quantification"];

A -> B -> C -> D -> E -> F; }

Caption: Step-by-step workflow for LC-MS/MS analysis of fluorinated biphenyls.

Conclusion: Ensuring Analytical Excellence

The judicious selection and proper use of reference standards are fundamental to achieving high-quality, reliable, and defensible data in the analysis of fluorinated biphenyls. By prioritizing certified reference materials from accredited suppliers and employing isotopically labeled internal standards, researchers can significantly enhance the accuracy and precision of their analytical measurements. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer a solid foundation for the development and validation of robust analytical methods. As the field of fluorinated compounds continues to evolve, a commitment to sound metrological principles and the use of the highest quality reference materials will remain the bedrock of analytical excellence.

References

  • PubChem. 2-Fluorobiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. Decafluorobiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. 4,4'-Difluorobenzophenone. National Center for Biotechnology Information. [Link]

  • Eurofins. EPA Validation for Per- and Polyfluorinated Compounds by LC-MS/MS. [Link]

  • Chem-Impex. 4,4'-Difluorobiphenyl. [Link]

  • Chiron. 13C-Labeled Internal Standards for LC-MS/MS Analysis. [Link]

  • ResearchGate. An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. [Link]

  • EPA. EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. [Link]

  • LIBIOS. 13C Labeled internal standards. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • Shimadzu. PFAS Analysis: Application Notebook. [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • NIST. 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decafluoro-. NIST WebBook. [Link]

  • EPA. Direct Interface GC/MS Method. [Link]

  • ZeptoMetrix. 2-Fluorobiphenyl. [Link]

  • Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]

  • Markes International. US EPA uses TD–GC–MS for vital research into PFAS management. [Link]

  • Romer Labs. 13C Isotope Labeled. [Link]

  • Agilent. Inorganic Certified Reference Materials and Standards. [Link]

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A Comparative Guide to the Inter-Laboratory Analysis of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. As a potentially novel compound, specific inter-laboratory comparison data is not yet publicly available. Therefore, this document synthesizes established analytical principles for analogous fluorinated bisphenols and related phenolic compounds to provide a robust framework for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in principles of scientific integrity, ensuring that each proposed protocol is a self-validating system.

Introduction: The Analytical Challenge of a Novel Fluorinated Bisphenol Analog

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is a halogenated bisphenolic compound. The introduction of fluorine atoms can significantly alter the physicochemical properties of the molecule, influencing its solubility, polarity, and ionization potential. These characteristics, in turn, dictate the most suitable analytical approaches for its accurate and precise quantification. This guide will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The objective of any inter-laboratory comparison is to assess the reproducibility and reliability of an analytical method across different laboratories, equipment, and analysts.[1][2] This guide is designed to provide the foundational knowledge to establish such a comparison for this novel analyte.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount and depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter HPLC-UV/FLD GC-MS LC-MS/MS
Selectivity Moderate to HighHighVery High
Sensitivity ng/mL rangepg/mL to ng/mL rangefg/mL to pg/mL range
Throughput HighModerateHigh
Cost LowModerateHigh
Sample Prep Minimal to ModerateDerivatization often requiredMinimal to Moderate
Matrix Effects Low to ModerateModerateCan be significant
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

HPLC is a robust and widely accessible technique for the analysis of phenolic compounds.[3]

  • Expertise & Experience: The phenolic hydroxyl groups in the target analyte will exhibit UV absorbance, typically around 280 nm. For enhanced sensitivity and selectivity, fluorescence detection can be employed, as many phenolic compounds are naturally fluorescent or can be derivatized with a fluorescent tag.[4] HPLC is often a good starting point for method development due to its simplicity and cost-effectiveness.[4]

  • Trustworthiness: Method validation for HPLC should include assessments of linearity, accuracy, precision, and specificity as per ICH guidelines.[5][6][7] System suitability tests, such as retention time stability and peak asymmetry, should be performed before each analytical run to ensure consistent performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and definitive identification based on mass spectra.[8][9][10]

  • Expertise & Experience: Due to the low volatility of phenolic compounds, derivatization is typically required to convert the polar hydroxyl groups into more volatile silyl or acetyl esters.[9] This adds a step to the sample preparation but significantly improves chromatographic peak shape and sensitivity. The choice of derivatizing agent is critical and must be optimized. For fluorinated phenols, MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is often a good choice.

  • Trustworthiness: The validation of a GC-MS method should include monitoring for potential degradation of the analyte during injection and ensuring the completeness of the derivatization reaction. The use of an internal standard is crucial to correct for variations in derivatization efficiency and injection volume.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[11][12]

  • Expertise & Experience: The analyte can be ionized using electrospray ionization (ESI) in negative mode, deprotonating the phenolic hydroxyl groups. The selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity, minimizing interferences from the sample matrix.[11]

  • Trustworthiness: Matrix effects, such as ion suppression or enhancement, are a key consideration in LC-MS/MS analysis and must be evaluated during method validation.[11] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects and ensure the highest level of accuracy.

Experimental Protocols

The following are detailed, step-by-step methodologies for each of the discussed techniques.

HPLC-UV/FLD Protocol

Caption: GC-MS experimental workflow.

  • Sample Preparation and Derivatization:

    • Extract the analyte as described for HPLC.

    • Evaporate the solvent to complete dryness.

    • Add the derivatizing agent (e.g., 50 µL MSTFA) and a catalyst (e.g., 1% TMCS), and heat at 60-80°C for 30-60 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C).

    • Injection: Splitless injection.

    • MS Detection: Electron ionization (EI) in full scan mode for identification or selected ion monitoring (SIM) for quantification.

  • Validation:

    • Confirm the structure of the derivatized analyte.

    • Validate the method for linearity, accuracy, precision, and limit of detection.

LC-MS/MS Protocol

Caption: LC-MS/MS experimental workflow.

  • Sample Preparation:

    • Spike the sample with a stable isotope-labeled internal standard.

    • Perform a solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC-MS/MS Conditions:

    • LC System: A UPLC system for fast and high-resolution separations.

    • Column: A C18 column suitable for UPLC.

    • Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., 0.1% formic acid or ammonium acetate). [12] * MS/MS Detection: Electrospray ionization in negative mode (ESI-). Optimize MRM transitions for the analyte and internal standard.

  • Validation:

    • A comprehensive validation according to regulatory guidelines is required. [5][6]This includes assessing matrix effects, recovery, and all standard validation parameters.

Establishing an Inter-Laboratory Comparison

To initiate an inter-laboratory comparison study, the following steps are recommended:

  • Protocol Harmonization: All participating laboratories must agree on and strictly adhere to a single, detailed analytical protocol.

  • Reference Material: A well-characterized reference material of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol should be synthesized and distributed to all participating labs.

  • Sample Exchange: Homogenized and blinded samples at different concentration levels should be sent to each laboratory for analysis.

  • Data Analysis: The results should be statistically analyzed to determine the inter-laboratory reproducibility (e.g., by calculating the z-scores). [1]

Conclusion

While specific experimental data for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is not yet available, this guide provides a comprehensive framework for the development and comparison of analytical methods for its quantification. The choice between HPLC-UV/FLD, GC-MS, and LC-MS/MS will depend on the specific requirements of the analysis. For high-confidence, trace-level quantification, especially in complex matrices, LC-MS/MS is the recommended technique. A well-designed inter-laboratory comparison study, based on the principles outlined here, will be essential to establish a robust and reliable analytical method for this novel compound.

References

  • Publisso. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. [Link]

  • Páginas Personales UNAM. Recent advances in analysis of bisphenols and their derivatives in biological matrices. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • NIH. (2022). Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples. [Link]

  • Bundesinstitut für Risikobewertung. (2020). Interlaboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminium (Al). [Link]

  • Bundesinstitut für Risikobewertung. (2020). Inter-laboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminum. [Link]

  • Pharmaceuticals Insights. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • PubChem. 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol. [Link]

  • Chula Digital Collections. Improving chromatographic analysis of phenolic compounds. [Link]

  • Cormica. Understanding Impurity Analysis. [Link]

  • ACS Publications. (2014). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. [Link]

  • MDPI. (2021). HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets. [Link]

  • NHS. (2012). guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • ResearchGate. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Cogent HPLC. (2022). Bisphenol A, S and F Analyzed with HPLC. [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.